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  • Product: 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride
  • CAS: 1301198-10-6

Core Science & Biosynthesis

Foundational

"synthesis of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride"

An In-Depth Technical Guide to the Synthesis of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride Abstract This technical guide provides a comprehensive overview of a reliable and efficient method for the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient method for the synthesis of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride (CAS No: 1301198-10-6).[1][2] This compound is a valuable building block in medicinal chemistry and drug development, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] This document details the strategic approach, a step-by-step experimental protocol, mechanistic insights, and characterization data. The intended audience includes researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors.

Introduction and Strategic Importance

Boronic acids and their derivatives are cornerstone reagents in modern organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] Their stability, low toxicity, and functional group tolerance make them ideal partners for creating carbon-carbon bonds. The title compound, 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, incorporates a basic piperidinylmethyl moiety, making it a key intermediate for introducing this functional group into complex molecular scaffolds.[1] This is particularly relevant in the development of novel therapeutics, where the piperidine ring is a common pharmacophore.

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a preferred form for storage and use in subsequent synthetic applications. The synthesis strategy presented herein is designed for robustness and scalability, starting from commercially available materials.

Synthetic Strategy and Retrosynthesis

The most direct and efficient synthetic route involves a two-step process:

  • Nucleophilic Substitution: Reaction of piperidine with 4-(Bromomethyl)phenylboronic acid.

  • Salt Formation: Treatment of the resulting free base with hydrochloric acid to yield the target hydrochloride salt.

This approach is predicated on the high reactivity of the benzylic bromide in 4-(Bromomethyl)phenylboronic acid (CAS: 68162-47-0) towards nucleophilic attack by the secondary amine, piperidine.[5][6]

Retrosynthetic Analysis Diagram

The logical disconnection of the target molecule is illustrated below, identifying the key starting materials.

G Target 4-(Piperidin-1-ylmethyl)phenylboronic acid HCl FreeBase 4-(Piperidin-1-ylmethyl)phenylboronic acid Target->FreeBase Salt Formation SM1 4-(Bromomethyl)phenylboronic acid FreeBase->SM1 C-N Bond Formation (Nucleophilic Substitution) SM2 Piperidine FreeBase->SM2 C-N Bond Formation (Nucleophilic Substitution)

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Step 1: Synthesis of 4-(Piperidin-1-ylmethyl)phenylboronic acid

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup & Isolation A Charge flask with: - 4-(Bromomethyl)phenylboronic acid - Acetonitrile (solvent) - K₂CO₃ (base) B Add Piperidine dropwise at 0-5 °C A->B C Warm to room temperature Stir for 12-16 hours B->C D Filter solids Concentrate filtrate Extract with EtOAc Dry organic layer C->D

Caption: Workflow for the synthesis of the free base intermediate.

Methodology:

  • To a stirred solution of 4-(Bromomethyl)phenylboronic acid (1.0 eq., CAS: 68162-47-0) in acetonitrile (10 mL per gram of starting material), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).[5]

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add piperidine (1.2 eq.) dropwise over 15 minutes, ensuring the internal temperature remains below 10 °C. The secondary amine acts as the nucleophile, displacing the bromide. The K₂CO₃ serves as an inorganic base to neutralize the HBr generated in situ, preventing the protonation of piperidine which would render it non-nucleophilic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the potassium salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield a crude oil or semi-solid. This is the free base, 4-(Piperidin-1-ylmethyl)phenylboronic acid.[7] It is often used in the next step without further purification.

Step 2: Formation and Isolation of the Hydrochloride Salt

Methodology:

  • Dissolve the crude 4-(Piperidin-1-ylmethyl)phenylboronic acid from the previous step in a minimal amount of isopropanol (IPA).

  • Cool the solution to 0-5 °C.

  • Slowly add a 2M solution of hydrochloric acid in diethyl ether (1.5 eq.) dropwise with vigorous stirring. A white precipitate will form immediately. The addition of HCl protonates the basic nitrogen of the piperidine ring, forming the stable and easily handled hydrochloride salt.

  • Continue stirring the suspension at 0-5 °C for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with cold isopropanol and then diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum at 40-50 °C to a constant weight. The final product is a white to off-white solid.

Product Characterization and Data

The synthesized compound should be characterized to confirm its identity and purity.

ParameterExpected Value / DataSource
CAS Number 1301198-10-6[1][2]
Molecular Formula C₁₂H₁₉BClNO₂[8]
Molecular Weight 255.55 g/mol [8]
Appearance White to off-white solid[7]
Purity (by HPLC) ≥95%[8]
Storage Inert atmosphere, 2-8°C[7]
¹H NMR Consistent with the structure, showing characteristic peaks for the piperidine ring, the benzylic CH₂, and the aromatic protons.[1]
Mass Spec (MS) [M+H]⁺ corresponding to the free base (m/z ≈ 220.15).[7]

Mechanistic Discussion and Scientific Rationale

The core transformation is a classic bimolecular nucleophilic substitution (SN2) reaction. The piperidine nitrogen atom attacks the electrophilic benzylic carbon, displacing the bromide leaving group in a single, concerted step.

Key Experimental Choices:

  • Solvent: Acetonitrile is an excellent choice as it is a polar aprotic solvent that can dissolve the reactants but does not interfere with the nucleophilic attack.

  • Base: Anhydrous potassium carbonate is a mild, inexpensive, and non-nucleophilic base that effectively scavenges the HBr byproduct. Its use is critical to maintain a sufficient concentration of the free piperidine nucleophile.

  • Temperature Control: Initial cooling during the addition of piperidine is crucial to manage the exothermic nature of the reaction and prevent potential side reactions.

  • Salt Formation: Converting the final compound to its hydrochloride salt is standard practice for amine-containing pharmaceutical intermediates. This increases the melting point, enhances crystalline properties, and improves stability during storage by protecting the basic amine from atmospheric CO₂ and oxidative degradation.

Safety and Handling

  • 4-(Bromomethyl)phenylboronic acid: This compound is a lachrymator and irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperidine: A flammable, toxic, and corrosive liquid. All handling should be done in a fume hood.

  • Hydrochloric Acid (in Ether): Corrosive. Diethyl ether is extremely flammable. Use with caution away from ignition sources.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.[1]

Conclusion

This guide outlines a robust and reproducible synthesis of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride. The methodology is straightforward, employing standard laboratory techniques and readily available reagents. The resulting product is a high-purity material suitable for a wide range of applications in synthetic and medicinal chemistry, particularly as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[9]

References

  • PubChem. 4-(Piperidino)phenylboronic acid hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. High yielding Suzuki-Miyaura coupling in aqueous media... RSC Advances. Available from: [Link]

  • Arctom. [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles... Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, a versatile building block in contemporary organic synthesis and medicinal chemistry. This document is i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, a versatile building block in contemporary organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, and key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.

Introduction: The Significance of Arylboronic Acids in Modern Chemistry

Arylboronic acids and their derivatives have emerged as indispensable tools in the construction of complex organic molecules. Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have cemented their status as privileged reagents in both academic and industrial research. These compounds are instrumental in the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride belongs to a specific class of arylboronic acids functionalized with an aminoalkyl group. The presence of the piperidinomethyl moiety introduces a basic nitrogen atom, which can influence the compound's solubility, reactivity, and potential for interaction with biological targets. The hydrochloride salt form enhances its stability and handling characteristics, making it a convenient reagent for a variety of chemical transformations. This guide will delve into the specific attributes of this compound, providing a detailed understanding of its utility in the laboratory.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in chemical synthesis. This section outlines the key physical and chemical characteristics of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride.

Table 1: Physicochemical Properties of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride

PropertyValueSource(s)
Chemical Name [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride[1][2]
Synonyms (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride, 4-(Piperidin-1-ylmethyl)phenylboronic acid HCl[1][2]
CAS Number 1301198-10-6[1][3]
Molecular Formula C₁₂H₁₉BClNO₂[3]
Molecular Weight 255.55 g/mol [3]
Appearance White to off-white solid[4]
Melting Point Not available
Boiling Point 401.5 ± 47.0 °C (Predicted)[4]
Density 1.16 ± 0.1 g/cm³ (Predicted)[4]
pKa 9.10 ± 0.17 (Predicted)[4]
Solubility Soluble in water and polar organic solvents such as methanol and DMSO. The solubility of arylboronic acids is influenced by the pH and the nature of the substituents.[5]
Stability Stable under standard conditions. Boronic acids are known to be susceptible to dehydration to form boroxines. The hydrochloride salt form generally improves stability. Store in a cool, dry place.[5]

Note: Some of the physical properties listed are predicted values and should be considered as estimates. Experimental verification is recommended for precise applications.

Synthesis and Purification

The synthesis of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride can be approached through several synthetic strategies. A plausible and commonly employed route involves the functionalization of a pre-existing phenylboronic acid derivative or the introduction of the boronic acid moiety onto a piperidinomethyl-functionalized aromatic ring. Below is a representative synthetic workflow.

Synthesis_Workflow cluster_synthesis Proposed Synthetic Pathway Start 4-Bromobenzyl bromide Step1 Nucleophilic Substitution with Piperidine Start->Step1 Piperidine, Base (e.g., K₂CO₃), Solvent (e.g., ACN) Intermediate1 1-((4-Bromophenyl)methyl)piperidine Step1->Intermediate1 Step2 Miayura Borylation Intermediate1->Step2 Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc), Solvent (e.g., Dioxane) Intermediate2 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)piperidine Step2->Intermediate2 Step3 Hydrolysis and HCl Salt Formation Intermediate2->Step3 Acidic Hydrolysis (e.g., HCl aq.) Product 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride Step3->Product

Caption: Proposed synthetic workflow for 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride.

Experimental Protocol (Illustrative)

The following is an illustrative protocol based on established methodologies for similar transformations.

Step 1: Synthesis of 1-((4-Bromophenyl)methyl)piperidine

  • To a solution of 4-bromobenzyl bromide (1.0 eq) in acetonitrile (ACN), add piperidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 1-((4-bromophenyl)methyl)piperidine.

Step 2: Synthesis of 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)piperidine

  • In a flame-dried Schlenk flask, combine 1-((4-bromophenyl)methyl)piperidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc) (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® and wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired boronate ester.

Step 3: Hydrolysis and Hydrochloride Salt Formation

  • Dissolve the purified boronate ester from Step 2 in a mixture of acetone and water.

  • Add a solution of hydrochloric acid (e.g., 2 M aqueous HCl) and stir the mixture at room temperature.

  • The product, 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold acetone, and dry under vacuum.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate or methanol/diethyl ether, to obtain a high-purity solid.[6] The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons (phenyl ring): Doublets in the range of δ 7.2-7.8 ppm. - Methylene protons (-CH₂-): A singlet around δ 3.5-4.0 ppm. - Piperidine protons: Multiple signals in the aliphatic region (δ 1.5-3.0 ppm). - B(OH)₂ protons: A broad singlet which may be exchangeable with D₂O. - N-H proton (in hydrochloride salt): A broad signal at lower field.
¹³C NMR - Aromatic carbons: Signals in the range of δ 125-140 ppm. - Methylene carbon (-CH₂-): A signal around δ 60-65 ppm. - Piperidine carbons: Signals in the aliphatic region (δ 20-55 ppm).
Mass Spectrometry (MS) - Expected molecular ion peak [M+H]⁺ for the free base (C₁₂H₁₈BNO₂) at m/z corresponding to its molecular weight. - Fragmentation patterns consistent with the loss of the piperidine ring or the boronic acid group.
Infrared (IR) Spectroscopy - O-H stretching (boronic acid): A broad band in the region of 3200-3600 cm⁻¹. - C-H stretching (aromatic and aliphatic): Bands around 2800-3100 cm⁻¹. - C=C stretching (aromatic): Peaks in the region of 1400-1600 cm⁻¹. - B-O stretching: A strong band around 1300-1400 cm⁻¹. - N-H stretching (hydrochloride): A broad band in the region of 2400-2800 cm⁻¹.

Note: The exact chemical shifts and peak positions can vary depending on the solvent and other experimental conditions.

Chemical Reactivity and Applications

The primary utility of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride lies in its application as a coupling partner in Suzuki-Miyaura reactions. This powerful carbon-carbon bond-forming reaction is widely used to synthesize biaryl and substituted aromatic compounds.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, our title compound) with an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)Ln OxAdd Oxidative Addition Pd(0)L2->OxAdd R-X Pd(II)Complex R-Pd(II)-X Ln OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation [Ar-B(OH)₃]⁻ Pd(II)ArylComplex R-Pd(II)-Ar Ln Transmetalation->Pd(II)ArylComplex RedElim Reductive Elimination Pd(II)ArylComplex->RedElim RedElim->Pd(0)L2 Regeneration Product R-Ar RedElim->Product ArB(OH)2 ArB(OH)₂ ArB(OH)2->Transmetalation Activation Base Base (e.g., K₂CO₃) Base->ArB(OH)2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general procedure that can be adapted for the coupling of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride with an aryl halide.

  • In a reaction vessel, combine 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the reaction mixture by bubbling an inert gas through it for 15-20 minutes.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Discovery

The piperidine moiety is a common structural motif in many biologically active compounds and approved drugs.[7] The incorporation of the 4-(piperidin-1-ylmethyl)phenyl group into molecules via Suzuki-Miyaura coupling can lead to the synthesis of novel compounds with potential therapeutic applications. The basic nitrogen of the piperidine ring can participate in key hydrogen bonding interactions with biological targets and can also improve the pharmacokinetic properties of a drug candidate. This makes 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride a valuable building block for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. For instance, it can be used in the synthesis of antipsychotic agents.[8]

Handling and Safety

As with any chemical reagent, proper handling and safety precautions are essential when working with 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride.

Table 3: Hazard and Precautionary Statements

CategoryStatementSource(s)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

It is strongly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a valuable and versatile reagent in modern organic synthesis. Its ability to participate in robust and reliable Suzuki-Miyaura cross-coupling reactions makes it a key building block for the construction of complex molecules, particularly in the field of medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and its primary applications. By understanding the characteristics and reactivity of this compound, researchers can effectively leverage its potential in their synthetic endeavors.

References

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • PubChem. (n.d.). 4-(Piperidino)phenylboronic acid hydrochloride. Retrieved January 20, 2026, from [Link]

  • Zhu, C., Li, G., Ess, D. H., Falck, J. R., & Kürti, L. (2012). The Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. Journal of the American Chemical Society, 134(44), 18253–18256. [Link]

  • Google Patents. (n.d.). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Sashidhara, K. V., Kumar, A., Kumar, M., & Sarkar, J. (2010). Piperidin-4-one: the potential pharmacophore. Current medicinal chemistry, 17(23), 2473–2497.
  • Dąbrowski, M., & Orlińska, B. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 843–856.
  • Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.
  • Wang, L., He, W., & Yu, Z. (2013). Solvent-free N-arylation of amines with arylboronic acids under ball milling conditions. RSC Advances, 3(38), 17135-17138.
  • Organic Chemistry Portal. (n.d.). Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]

  • Sci-Hub. (n.d.). Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. Retrieved January 20, 2026, from [Link]

  • Nolan, S. P., & Organ, M. G. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Leadbeater, N. E., & Williams, V. A. (2012).

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Foundational

An In-depth Technical Guide to GSK2830371: A Potent Allosteric Inhibitor of Wip1 Phosphatase

Abstract: This technical guide provides a comprehensive overview of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1). We will delve into its chemical properties, mecha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1). We will delve into its chemical properties, mechanism of action, biological activity, and potential therapeutic applications in oncology. This document is intended for researchers, scientists, and drug development professionals actively engaged in cancer biology and targeted therapies. While the user query referenced CAS number 1301198-10-6, which is associated with [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride, the substantive body of scientific literature points to GSK2830371 as a compound of significant biological interest, albeit often linked to CAS number 1404456-53-6. This guide will focus on GSK2830371, clarifying this ambiguity.

Introduction and Compound Identification

GSK2830371 is a cell-permeable, orally bioavailable small molecule that has garnered significant interest in the field of oncology. It functions as a highly potent and selective allosteric inhibitor of Wip1 phosphatase (also known as PPM1D). Wip1 is a serine/threonine phosphatase that plays a critical role in the DNA damage response (DDR) and cell cycle regulation, primarily by dephosphorylating and inactivating key tumor-suppressor proteins such as p53, Chk2, and ATM. Overexpression of Wip1 is observed in several human cancers, making it an attractive target for therapeutic intervention.

It is important to address a discrepancy in the provided CAS number. While the query specified CAS number 1301198-10-6 , this identifier is primarily associated with [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride [1][2][3][4][5][6], a chemical intermediate. In contrast, the potent Wip1 inhibitor, widely known as GSK2830371 , is frequently cited with CAS number 1404456-53-6 [7][8]. Given the user's request for an in-depth technical guide for a research audience, this document will focus on the biologically active compound, GSK2830371.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of GSK2830371 is essential for its application in experimental settings.

PropertyValueSource
Molecular Formula C₂₃H₂₉ClN₄O₂S[7]
Molecular Weight 461.02 g/mol [7]
IUPAC Name (S)-5-((5-Chloro-2-methylpyridin-3-ylamino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide
Appearance Light yellow powder
Purity ≥97% (HPLC)
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol[7]
Storage Store at -20°C[7]

Mechanism of Action: Allosteric Inhibition of Wip1

GSK2830371 exhibits a unique mechanism of action as an allosteric inhibitor of Wip1 phosphatase. Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a "flap" subdomain located outside the catalytic site of Wip1. This allosteric interaction induces a conformational change in the enzyme, thereby preventing it from effectively dephosphorylating its substrates. This mode of inhibition is reversible and does not compete with the substrate for binding.

The inhibition of Wip1 by GSK2830371 leads to the increased phosphorylation of several key proteins involved in the DNA damage response and tumor suppression. These substrates include:

  • p53 (at Ser15): Increased phosphorylation of p53 enhances its stability and transcriptional activity, leading to cell cycle arrest and apoptosis.[8][9]

  • Chk2 (at Thr68): Phosphorylated Chk2 is an active kinase that further propagates the DNA damage signal.[8]

  • H2AX (at Ser139): γH2AX is a marker of DNA double-strand breaks and a crucial component of the DNA repair machinery.[8]

  • ATM (at Ser1981): ATM is a master regulator of the DNA damage response.[8]

Interestingly, the binding of GSK2830371 to Wip1 not only inhibits its phosphatase activity but also leads to the ubiquitination-dependent degradation of the Wip1 protein itself, further amplifying its inhibitory effect.

Wip1_Inhibition_Pathway cluster_0 Normal Cellular State cluster_1 Inhibition by GSK2830371 Wip1 Wip1 (PPM1D) p53 p53 Wip1->p53 Dephosphorylates p53_p p-p53 (Ser15) GSK2830371 GSK2830371 Wip1_inhibited Wip1 (Inhibited) GSK2830371->Wip1_inhibited Allosteric Inhibition p53_p_active p-p53 (Ser15) (Active) p21 p21 p53_p_active->p21 Upregulates Apoptosis Apoptosis p21->Apoptosis Induces Experimental_Workflow cluster_0 In Vitro Enzyme Inhibition Assay cluster_1 Cell-Based Proliferation Assay start_vitro Start add_wip1 Add Wip1 Enzyme start_vitro->add_wip1 add_gsk Add GSK2830371 (or DMSO control) add_wip1->add_gsk add_sub Add Fluorescent Substrate (e.g., FDP) add_gsk->add_sub incubate Incubate add_sub->incubate measure Measure Fluorescence incubate->measure end_vitro End measure->end_vitro start_cell Start seed_cells Seed Cancer Cells start_cell->seed_cells treat_cells Treat with GSK2830371 (or combination) seed_cells->treat_cells incubate_cells Incubate (e.g., 72-96h) treat_cells->incubate_cells add_reagent Add Proliferation Reagent (e.g., CCK-8) incubate_cells->add_reagent read_absorbance Read Absorbance add_reagent->read_absorbance end_cell End read_absorbance->end_cell

Figure 2: Generalized experimental workflows for in vitro and cell-based assays.

Experimental Protocols

In Vitro Wip1 Inhibition Assay
  • Prepare Assay Buffer: 50 mM TRIS, pH 7.5, 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA.

  • Compound Dilution: Prepare a serial dilution of GSK2830371 in DMSO.

  • Reaction Setup: In a 96-well plate, add 10 nM Wip1 enzyme to the assay buffer.

  • Inhibitor Addition: Add the diluted GSK2830371 or DMSO (vehicle control) to the wells and incubate at room temperature.

  • Substrate Addition: Initiate the reaction by adding 50 µM fluorescein diphosphate (FDP) substrate.

  • Signal Detection: Measure the fluorescent signal on a microplate reader (excitation/emission ~485/530 nm).

  • Data Analysis: Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, RBE, SK-Hep-1) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of GSK2830371 alone or in combination with another agent. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72-96 hours at 37°C in a humidified CO₂ incubator.

  • Proliferation Measurement: Add a cell proliferation reagent (e.g., CCK-8, MTT) to each well and incubate according to the manufacturer's instructions.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent growth inhibition and determine the GI₅₀ or IC₅₀ values.

Conclusion

GSK2830371 is a potent and selective allosteric inhibitor of Wip1 phosphatase with promising antitumor activity. Its ability to reactivate the p53 pathway, both as a monotherapy and in combination with other targeted agents, highlights its potential as a valuable tool for cancer research and drug development. Further investigation into its clinical efficacy and safety profile is warranted.

References

  • Blossom Pharmatech. 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride | CAS 1301198-10-6. [Link]

  • Arctom. CAS NO. 1301198-10-6 | [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride. [Link]

  • abcr Gute Chemie. AB409115 | CAS 1301198-10-6. [Link]

  • ChemBK. 1301198-10-6. [Link]

  • Oncotarget. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride

Introduction In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of success. 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of success. 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a compound of significant interest, belonging to the versatile class of organoboron compounds. These molecules are pivotal building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and are increasingly explored for their therapeutic potential. The hydrochloride salt form enhances solubility and stability, making it amenable to pharmaceutical development.

This guide provides an in-depth, multi-technique approach to the definitive structure elucidation of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride. We will move beyond a simple recitation of methods to explore the underlying scientific rationale for technique selection, experimental design, and data interpretation, ensuring a robust and self-validating analytical workflow.

Molecular Identity

Before delving into the practical aspects of structure elucidation, it is crucial to establish the foundational information of the target molecule.

PropertyValueSource
IUPAC Name [4-(piperidin-1-ylmethyl)phenyl]boronic acid;hydrochloride[1]
CAS Number 1301198-10-6[1]
Molecular Formula C₁₂H₁₉BClNO₂[2]
Molecular Weight 255.55 g/mol [2]

The Strategic Workflow for Structure Elucidation

structure_elucidation_workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Definitive 3D Structure MS Mass Spectrometry (Molecular Weight & Formula) NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) (Connectivity & Environment) MS->NMR FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR X-Ray Single Crystal X-Ray Diffraction (Absolute Configuration & Solid-State Structure) NMR->X-Ray

Caption: A strategic workflow for the structure elucidation of novel compounds.

Mass Spectrometry: Confirming the Molecular Blueprint

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound. For a polar and salified molecule like 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, Electrospray Ionization (ESI) is the ionization method of choice due to its soft nature, which minimizes fragmentation and preserves the molecular ion.

Expertise & Experience in Practice:

The boronic acid functional group presents a unique challenge in mass spectrometry. It is prone to dehydration, which can lead to the formation of cyclic trimers known as boroxines. This phenomenon can complicate spectral interpretation. To mitigate this, careful selection of ESI conditions is paramount. Utilizing a gentle cone voltage and lower source temperatures can minimize in-source dehydration. Furthermore, boronic acids can form adducts with solvents.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[3] The hydrochloride salt should readily dissolve.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Ionization Mode: Given the presence of the basic piperidine nitrogen, the positive ion mode is selected to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis:

    • Identify the peak corresponding to the protonated free base [C₁₂H₁₈BNO₂ + H]⁺. The calculated exact mass for this ion is 220.1509 g/mol .

    • The high-resolution data allows for the confirmation of the elemental composition.

    • Look for the characteristic isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% abundance).

    • Be vigilant for peaks corresponding to the boroxine trimer, which would appear at a much higher m/z.

Ion SpeciesExpected Exact Mass (m/z)Interpretation
[M+H]⁺ 220.1509Protonated molecular ion of the free base, confirming the molecular weight.
[M+Na]⁺ 242.1328Sodium adduct, a common observation in ESI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy provides rapid and definitive evidence for the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.

Expertise & Experience in Practice:

For a solid sample, the choice of sampling technique can influence the quality of the spectrum. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.[4] Alternatively, preparing a KBr pellet can yield high-quality spectra but requires more sample preparation.[4]

Experimental Protocol: FTIR-ATR
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3400-3200 (broad) O-H stretchBoronic acid B(OH)₂
~3050-3000 C-H stretchAromatic C-H
~2950-2850 C-H stretchAliphatic C-H (piperidine and methylene)
~1600, ~1475 C=C stretchAromatic ring
~1350 B-O stretchBoronic acid
~1100 C-N stretchPiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments provides a detailed map of the carbon-hydrogen framework.

Expertise & Experience in Practice:

The choice of deuterated solvent is critical. For a hydrochloride salt, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which ensures complete dissolution. The acidic protons of the boronic acid and the protonated piperidine may be exchangeable with residual water in the solvent, leading to broad signals. ¹¹B NMR can be a valuable supplementary experiment to confirm the trigonal planar geometry of the boron atom.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆.[5]

  • ¹H NMR:

    • Provides information on the number of different proton environments and their neighboring protons (through spin-spin coupling).

    • Expected Signals:

      • Aromatic protons on the phenyl ring (likely two doublets, characteristic of a 1,4-disubstituted pattern).

      • A singlet for the methylene (-CH₂-) protons connecting the phenyl ring and the piperidine.

      • Multiplets for the aliphatic protons of the piperidine ring.

      • A broad singlet for the B(OH)₂ protons.

      • A broad signal for the N-H proton of the protonated piperidine.

  • ¹³C{¹H} NMR:

    • Identifies the number of unique carbon environments.

    • Expected Signals:

      • Four signals for the aromatic carbons (two substituted and two unsubstituted).

      • A signal for the methylene carbon.

      • Three signals for the piperidine carbons (due to symmetry).

      • The carbon attached to the boron (C-B) will have a characteristic chemical shift.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, confirming the connectivity within the piperidine ring and the relationship between the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.

Proton (¹H) SignalExpected Chemical Shift (ppm, in DMSO-d₆)MultiplicityIntegrationAssignment
δ 7.8-7.4Doublet2HAromatic H (ortho to B(OH)₂)
δ 7.4-7.0Doublet2HAromatic H (ortho to CH₂)
δ ~4.0Singlet2H-CH₂-
δ ~3.5-2.5Multiplets10HPiperidine protons
δ ~8.0 (broad)Singlet2HB(OH)₂
δ >10 (broad)Singlet1HN⁺-H

Single Crystal X-ray Diffraction: The Definitive 3D Structure

While the combination of MS and NMR provides the constitutional structure, single-crystal X-ray diffraction (SCXRD) offers the ultimate, unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[6][7]

Expertise & Experience in Practice:

The primary challenge in SCXRD is growing a high-quality single crystal suitable for diffraction.[8] This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The quality of the crystal directly impacts the resolution and accuracy of the final structure.

Experimental Protocol: Single Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound from a suitable solvent system. Slow evaporation from an ethanol/water mixture is a common starting point.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[9]

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to yield the precise atomic coordinates.

Expected Structural Features:
  • The boron atom will exhibit a trigonal planar geometry.

  • The phenyl ring will be planar.

  • The piperidine ring will adopt a chair conformation.

  • The crystal packing will be influenced by hydrogen bonding involving the boronic acid hydroxyl groups, the protonated nitrogen, and the chloride counter-ion.

Conclusion

The structure elucidation of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a systematic process that leverages the strengths of multiple analytical techniques. Mass spectrometry confirms the molecular formula, FTIR identifies key functional groups, and a suite of NMR experiments reveals the atomic connectivity. Finally, single-crystal X-ray diffraction provides the definitive three-dimensional structure. This integrated, self-validating approach ensures the highest level of scientific integrity and provides the authoritative structural data required for further research and development.

References

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. Available at: [Link]

  • University of York. Single Crystal X-ray Diffraction - Chemistry Teaching Labs. Available at: [Link]

  • Carleton College. Single-crystal X-ray Diffraction. Available at: [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

  • PubChem. 4-(Piperidino)phenylboronic acid hydrochloride. Available at: [Link]

  • University of Ottawa. NMR Sample Preparation. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride

Abstract 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry, primarily utilized as a building block in Suzuk...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry, primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions. Its hydrochloride salt form is designed to enhance stability and aqueous solubility, critical parameters for its application in drug discovery and development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. In the absence of extensive published quantitative solubility data, this guide emphasizes the fundamental principles governing its solubility and provides detailed, field-proven protocols for its experimental determination and analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems.

Introduction to 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride

4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a derivative of phenylboronic acid containing a piperidinomethyl substituent. This structural modification introduces a basic nitrogen, which allows for the formation of a hydrochloride salt. The presence of both a weakly acidic boronic acid group and a basic piperidine moiety makes its physicochemical properties, particularly solubility, highly dependent on the pH of the medium.

The formation of the hydrochloride salt is a common strategy to improve the handling characteristics and aqueous solubility of basic compounds.[1] However, the interplay between the acidic boronic acid and the basic amine makes a thorough understanding of its solubility profile essential for its effective use in both synthetic reactions and biological assays.

Key Structural Features:

  • Aromatic Ring: Provides a scaffold for functionalization and participates in π-stacking interactions.

  • Boronic Acid Group (-B(OH)₂): A Lewis acid capable of reversible covalent bonding with diols, making it a key functional group for sensors and in Suzuki-Miyaura coupling. It is a weak acid.

  • Piperidinomethyl Group: Introduces a basic tertiary amine, enhancing aqueous solubility at acidic pH through protonation.

  • Hydrochloride Salt: Improves crystallinity, stability, and aqueous solubility compared to the free base.

Physicochemical Properties and Factors Influencing Solubility

PropertyValueSource
CAS Number 1301198-10-6[2][3]
Molecular Formula C₁₂H₁₉BClNO₂
Molecular Weight 255.55 g/mol
Appearance Typically a white to off-white solid.
pKa (predicted) The piperidine amine is expected to have a pKa around 9-10, while the boronic acid has a pKa around 8-9.General Knowledge
Effect of pH on Aqueous Solubility

The solubility of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride in aqueous media is profoundly influenced by pH due to its amphoteric nature.[4][5]

  • Low pH (pH < 7): The piperidine nitrogen is protonated, forming a cationic species. This significantly increases the compound's interaction with polar water molecules, leading to higher solubility. The boronic acid group remains largely unionized.

  • Neutral to Slightly Basic pH (pH 7-9): As the pH increases, the piperidine begins to deprotonate to the free base, reducing its positive charge and thus its aqueous solubility. Concurrently, the boronic acid group starts to ionize to the anionic boronate form. The compound exists as a zwitterion in this range, which often corresponds to the point of minimum solubility (the isoelectric point).

  • High pH (pH > 9): At high pH, the piperidine is in its neutral free base form, while the boronic acid is fully converted to the anionic boronate. The charge on the boronate group will increase solubility compared to the neutral species, but likely not to the same extent as the protonated amine at low pH.

The interaction of neighboring amine groups can influence the effective pKa of the boronic acid and its binding characteristics, a principle that has been explored in polymer systems.[6]

Solubility in Organic Solvents

The solubility in organic solvents is dictated by the principle of "like dissolves like".

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective at solvating the hydrochloride salt through hydrogen bonding. However, the free base form may have better solubility in alcohols than the salt.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): DMSO and DMF are generally good solvents for a wide range of organic molecules and are likely to dissolve this compound. Acetonitrile may be a less effective solvent.

  • Ethers (e.g., THF, Diethyl Ether): Phenylboronic acid itself has high solubility in ethers.[7] It is likely that the free base of the target compound will also be soluble in THF, though the hydrochloride salt may have limited solubility.

  • Nonpolar Solvents (e.g., Toluene, Hexanes): The compound is expected to have very low solubility in nonpolar solvents due to its polar and ionic character.

Experimental Determination of Solubility

Given the lack of published data, experimental determination is crucial. The following are standard, robust protocols for determining thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure.

Protocol:

  • Preparation: Add an excess amount of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride to a known volume of the test solvent (e.g., phosphate-buffered saline at pH 7.4, water, ethanol) in a glass vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the suspension to settle. Alternatively, centrifuge or filter the samples to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.45 µm PVDF) is commonly used.

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV, UV-Vis spectroscopy, or qNMR.[2]

  • Calculation: Calculate the solubility in units such as mg/mL or µM.

Diagram: Thermodynamic Solubility Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification prep1 Add excess solid to known volume of solvent equil Agitate at constant temperature (24-48 hours) prep1->equil sep1 Centrifuge or filter to obtain clear supernatant equil->sep1 quant1 Dilute supernatant sep1->quant1 quant2 Analyze by HPLC-UV or UV-Vis quant1->quant2

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

This high-throughput method measures the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) upon dilution into an aqueous buffer. It is a measure of how readily a compound can be dissolved and remain in solution under non-equilibrium conditions, which is highly relevant for early drug discovery screening.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Dilution: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well plate. Add a small volume of the DMSO stock solution to the buffer to achieve the final desired concentration (the final DMSO concentration should be kept low, typically ≤1%).

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Precipitation Detection: Measure the turbidity of the solution in each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Quantification (Optional): For a more precise measurement, the plate can be filtered, and the concentration in the filtrate can be determined by an appropriate analytical method.

Diagram: Kinetic Solubility Workflow

G cluster_prep 1. Preparation cluster_dilute 2. Dilution cluster_incubate 3. Incubation & Measurement cluster_analysis 4. Analysis prep1 Prepare high concentration stock in DMSO dilute1 Add stock solution to aqueous buffer in 96-well plate prep1->dilute1 inc1 Shake plate (1-2 hours) dilute1->inc1 inc2 Measure turbidity (Nephelometry) inc1->inc2 analysis1 Determine concentration at point of precipitation inc2->analysis1

Caption: High-Throughput Kinetic Solubility Workflow.

Analytical Methods for Quantification

Accurate quantification of the dissolved compound is paramount for reliable solubility data.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for solubility analysis due to its specificity and sensitivity.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of water and acetonitrile with an additive like formic acid or trifluoroacetic acid is typically used. The acidic mobile phase will ensure the piperidine is protonated and sharp peaks are obtained.

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., around 220-260 nm, to be determined experimentally).

  • Quantification: A calibration curve must be generated using solutions of known concentrations to relate peak area to concentration.

A systematic screening protocol can be employed to optimize the separation of various boronic acids.

UV-Vis Spectroscopy

This is a simpler, faster method but is less specific than HPLC. It is suitable if the compound has a strong chromophore and no interfering substances are present in the solvent.

  • Determine λ_max: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λ_max).

  • Generate Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max. Plot absorbance vs. concentration to create a calibration curve and determine the molar absorptivity using the Beer-Lambert law.

  • Measure Sample: Measure the absorbance of the diluted supernatant from the solubility experiment and use the calibration curve to determine its concentration.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner.

Table 1: Example Thermodynamic Solubility Data Table

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mM)
Deionized Water25[Experimental Value][Calculated Value]
Phosphate-Buffered Saline (pH 7.4)25[Experimental Value][Calculated Value]
0.1 M HCl25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
DMSO25[Experimental Value][Calculated Value]

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Incompatibilities: Avoid strong oxidizing agents.

Conclusion

While published quantitative solubility data for 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is scarce, a thorough understanding of its chemical structure and the principles of solubility allows for a rational approach to its use and characterization. Its amphoteric nature makes its aqueous solubility highly pH-dependent, a critical consideration for its application in biological systems. This guide provides the necessary theoretical background and robust experimental protocols for researchers to determine the solubility of this compound in various solvents, enabling its effective and reliable use in research and development.

References

  • BenchChem. (n.d.). (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride.
  • SynHet. (n.d.). [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride.
  • Echemi. (n.d.). [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride.
  • Shiino, D., Murata, Y., Kataoka, K., Koyama, Y., Yokoyama, M., Okano, T., & Sakurai, Y. (1996). Amine effect on phenylboronic acid complex with glucose under physiological pH in aqueous solution. Journal of controlled release, 38(1), 9-16.
  • Alchem Pharmtech. (n.d.). CAS 229009-42-1 | (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride.
  • Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.
  • ChemicalBook. (2023). 4-(1-PIPERIDINYL)PHENYLBORONIC ACID HCL.
  • Li, Y., Liu, R., Wang, Y., Wu, J., & Wang, L. (2016). PH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid. ACS Applied Materials & Interfaces, 8(42), 28488–28498.
  • Di Giacomo, G., & Brandani, V. (1993). Solubility of Boric acid in Aqueous solutions of Chloride Salts.
  • LibreTexts Chemistry. (2021). The Effects of pH on Solubility.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?
  • Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. (SRNL-STI-2011-00578).
  • AAT Bioquest. (2023). Does pH affect solubility?
  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147.
  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

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Exploratory

An In-depth Technical Guide to the Stability of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride

Introduction: A Molecule of Growing Importance 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a versatile building block in modern medicinal chemistry and materials science. Its utility, primarily in Suzuki-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Growing Importance

4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a versatile building block in modern medicinal chemistry and materials science. Its utility, primarily in Suzuki-Miyaura cross-coupling reactions, allows for the facile construction of complex molecular architectures. The presence of the piperidinylmethyl moiety introduces a basic handle, enhancing solubility and providing a potential point for further functionalization or interaction with biological targets. However, the inherent reactivity of the boronic acid group presents significant challenges regarding the compound's stability. This guide provides a comprehensive technical overview of the stability profile of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, offering field-proven insights into its degradation pathways, robust analytical methodologies for its assessment, and best practices for its handling and storage.

I. The Chemical Landscape: Understanding the Inherent Instabilities of Arylboronic Acids

A thorough understanding of the stability of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride begins with an appreciation for the general reactivity of arylboronic acids. Several key factors govern their stability:

  • Hygroscopicity and Hydrolysis: Phenylboronic acids are known to be hygroscopic, readily absorbing moisture from the atmosphere.[1][2] This moisture can facilitate hydrolysis, a primary degradation pathway for many boronic acid derivatives. While the boronic acid itself is the intended form, its esterification with diols is a common synthetic and analytical challenge.[3][4][5]

  • Oxidative Degradation: The carbon-boron bond is susceptible to oxidation, a significant concern for the long-term stability of boronic acids.[6] At physiological pH, reactive oxygen species can oxidize phenylboronic acid and its esters.[6] This degradation pathway is often initiated by an oxidative cleavage of the boronic acid group.[7]

  • pH Sensitivity: The stability of boronic acids can be highly dependent on the pH of their environment. Both acidic and basic conditions can catalyze hydrolysis and other degradation reactions.[8][9]

The unique structure of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride introduces additional considerations. The piperidine ring, a secondary amine, can be susceptible to oxidation. Furthermore, the benzylic C-N bond could be a potential site of cleavage under certain stress conditions.

II. Potential Degradation Pathways: A Mechanistic Perspective

Based on the known reactivity of boronic acids and the specific functionalities present in 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, several degradation pathways can be postulated. Understanding these pathways is crucial for developing stability-indicating analytical methods.

G cluster_0 Primary Degradation Pathways A 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride B Hydrolysis (Protodeboronation) A->B H₂O C Oxidative Degradation A->C [O] D Piperidine Ring Opening/Oxidation A->D [O] / Stress E 1-(4-methylbenzyl)piperidine B->E F 4-(Piperidin-1-ylmethyl)phenol C->F G Oxidized Piperidine Derivatives D->G

Caption: Postulated primary degradation pathways for 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride.

III. A Framework for Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of a comprehensive stability program.[8][9] It provides critical information on potential degradation products, degradation pathways, and the intrinsic stability of the molecule. This data is instrumental in the development and validation of stability-indicating analytical methods.

Experimental Protocols for Forced Degradation

The following protocols outline a systematic approach to the forced degradation of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are generated without overwhelming the sample with secondary and tertiary degradants.[8]

Table 1: Forced Degradation Conditions

Stress ConditionProtocolRationale
Acid Hydrolysis 0.1 M HCl at 70°C for 24 hours.[8][9]To assess susceptibility to acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH at 70°C for 24 hours.[8][9]To evaluate stability under basic conditions.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours.[8]To investigate susceptibility to oxidation.
Thermal Degradation Solid-state sample at 105°C for 48 hours.To determine the impact of heat on the solid form.
Photolytic Degradation Expose the solid and solution to UV and visible light (ICH Q1B).To assess light sensitivity.
Step-by-Step Methodology for a Typical Forced Degradation Experiment (Acid Hydrolysis):
  • Sample Preparation: Accurately weigh approximately 10 mg of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride into a clean, inert vial.

  • Stress Application: Add 10 mL of 0.1 M HCl.

  • Incubation: Place the vial in a temperature-controlled water bath or oven at 70°C for 24 hours.

  • Neutralization (for HPLC analysis): After the incubation period, cool the sample to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH. This step is crucial to prevent further degradation on the analytical column.

  • Dilution: Dilute the neutralized sample to a suitable concentration for analysis with the mobile phase.

  • Analysis: Analyze the stressed sample alongside an unstressed control sample using a validated stability-indicating HPLC method.

G cluster_1 Forced Degradation Workflow start Start prep Sample Preparation (Weighing) start->prep stress Apply Stress (e.g., Acid, Heat) prep->stress neutralize Neutralization/ Quenching stress->neutralize dilute Dilution to Working Concentration neutralize->dilute analyze HPLC Analysis dilute->analyze end End analyze->end

Caption: A generalized workflow for conducting forced degradation studies.

IV. The Analytical Imperative: Developing a Stability-Indicating Method

The analysis of boronic acids presents unique challenges due to their labile nature.[3] Hydrolysis of boronic esters to their corresponding acids during sample preparation and analysis is a common issue that can lead to inaccurate results.[3][4][5] Therefore, the development of a robust, stability-indicating analytical method is paramount.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for stability testing in the pharmaceutical industry.[10] For 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, a reversed-phase HPLC (RP-HPLC) method with UV detection is a suitable starting point.

Table 2: Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 250 mmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for the amine-containing analyte.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutesTo ensure elution of both the parent compound and potential degradants with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength 220 nm and 254 nmBased on the UV absorbance of the phenylboronic acid moiety.
Injection Volume 10 µLA typical injection volume.

Method Development and Validation Considerations:

  • Peak Purity: A photodiode array (PDA) detector should be used to assess peak purity and ensure that the parent peak is free from co-eluting degradants.

  • Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100% to ensure that all significant degradants are being detected.

  • Specificity: The method must be able to resolve the parent compound from all potential degradation products and process-related impurities.

V. Best Practices for Handling and Storage

Given the inherent instabilities of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, strict adherence to proper handling and storage protocols is essential to maintain its integrity.

  • Storage Conditions: To maintain product quality, the compound should be kept refrigerated.[1] The container should be tightly closed and stored in a dry, well-ventilated place, preferably under an inert atmosphere, as it is air-sensitive.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][2]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure adequate ventilation to avoid inhalation of dust.[1][2]

VI. Conclusion: A Roadmap to Ensuring Quality and Reliability

The stability of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a critical quality attribute that directly impacts its performance in synthetic applications and its potential use in drug development. A proactive and scientifically sound approach to stability assessment, grounded in a mechanistic understanding of potential degradation pathways, is essential. The implementation of a robust forced degradation program, coupled with the development of a validated, stability-indicating analytical method, provides the necessary framework to ensure the quality, efficacy, and safety of this important chemical entity. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently navigate the challenges associated with the stability of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride.

References

  • 110140 - Phenylboronic acid - Safety Data Sheet. (2024). Retrieved from [Link]

  • Phenylboronic acid. (n.d.). HPC Standards. Retrieved from [Link]

  • Forste, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 119-125. Retrieved from [Link]

  • Chepkwony, C. K., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 214-220. Retrieved from [Link]

  • Kumar, A., et al. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 36(14), 1988-2000. Retrieved from [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Retrieved from [Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies. (n.d.). STEMart. Retrieved from [Link]

  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Retrieved from [Link]

  • Sonawane, S., & Gide, P. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00035. Retrieved from [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2020). ResearchGate. Retrieved from [Link]

  • Stella, V. J., & Himmelstein, K. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 4-(Piperidin-1-ylmethyl)phenylboronic Acid Hydrochloride: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Functionalized Phenylboronic Acids in Medicinal Chemistry In the landscape of contemporary drug discovery, the str...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Phenylboronic Acids in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of versatile building blocks is paramount to the efficient synthesis of novel molecular entities with desirable pharmacological profiles. Among these, functionalized phenylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide focuses on a particularly valuable derivative, 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, providing an in-depth analysis of its properties, synthesis, and applications, with a particular emphasis on the rationale behind its use in medicinal chemistry. The presence of the piperidine moiety, a common scaffold in numerous approved drugs, combined with the reactive boronic acid group, makes this compound a strategic asset for researchers aiming to modulate the physicochemical and pharmacokinetic properties of their lead compounds.

Physicochemical Properties and Structural Attributes

The hydrochloride salt of 4-(Piperidin-1-ylmethyl)phenylboronic acid is favored in laboratory settings due to its improved stability and solubility in aqueous media compared to its free base form. A comprehensive summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Weight 255.55 g/mol [1][2][3][4][5]
Molecular Formula C₁₂H₁₉BClNO₂[1][2][3][4][5]
CAS Number 1301198-10-6[1][3][4][6]
Appearance White to off-white solid[7]
Storage Conditions Sealed in a dry, room temperature environment is often recommended for the hydrochloride salt. For the free base, storage at 2-8°C under an inert atmosphere is advisable.[7]

The molecular architecture of this compound is strategically designed for utility in drug discovery. The boronic acid group serves as a highly versatile chemical handle, primarily for the Suzuki-Miyaura coupling reaction. The piperidin-1-ylmethyl substituent at the para position is not merely a passive solubilizing group; it is a deliberate structural inclusion to influence the properties of the final molecule. The piperidine ring is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability, modulate lipophilicity, and provide a vector for interaction with biological targets.[8][9] The hydrochloride salt form improves the compound's handling characteristics and solubility, particularly in protic solvents.

Caption: Chemical structure of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride.

Synthesis and Characterization

A common and effective method for the synthesis of arylboronic acids is the palladium-catalyzed borylation of aryl halides. The general workflow for such a synthesis is outlined below.

Synthesis_Workflow A Starting Material: 4-Bromobenzyl bromide B Step 1: Nucleophilic Substitution Piperidine, Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) A->B C Intermediate: 1-((4-Bromophenyl)methyl)piperidine B->C D Step 2: Miyaura Borylation Bis(pinacolato)diboron (B2pin2) Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc) Solvent (e.g., Dioxane) C->D E Boronate Ester Intermediate D->E F Step 3: Hydrolysis and Salt Formation Aqueous Acid (e.g., HCl) E->F G Final Product: 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride F->G

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: General Procedure for Miyaura Borylation

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., potassium acetate, 3 equivalents).

  • Solvent Addition: Add a dry, degassed solvent (e.g., dioxane or toluene) to the flask.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Hydrolysis and Salt Formation: The resulting boronate ester is then hydrolyzed with an aqueous acid, such as hydrochloric acid, to yield the final boronic acid hydrochloride salt.

Characterization

The identity and purity of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride are typically confirmed using a suite of analytical techniques.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methylene bridge protons, and the protons of the piperidine ring.

  • Mass Spectrometry (MS): Techniques such as LC-MS or GC-MS are employed to determine the molecular weight and fragmentation pattern of the compound.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound.[1]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X Pd(II)_Complex R1-Pd(II)L2-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R1_Pd_R2 R1-Pd(II)L2-R2 Transmetalation->R1_Pd_R2 Boronate_Complex [R2-B(OH)3]- Boronate_Complex->Transmetalation Base Reductive_Elimination Reductive Elimination R1_Pd_R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R1-R2 Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The incorporation of the 4-(piperidin-1-ylmethyl)phenyl moiety via a Suzuki-Miyaura coupling allows for the late-stage functionalization of complex molecules, providing a modular approach to building libraries of compounds for structure-activity relationship (SAR) studies.

The Role of the Piperidine Moiety in Drug Design

The inclusion of the piperidine ring in this building block is a key design feature that imparts several potential advantages to the final drug candidate.[8][10]

  • Modulation of Physicochemical Properties: The piperidine moiety can influence the solubility and lipophilicity (logP) of a molecule. As a tertiary amine, it can be protonated at physiological pH, increasing aqueous solubility, which is often beneficial for oral bioavailability.[8]

  • Improved Pharmacokinetic Profile: The piperidine scaffold is relatively stable to metabolic degradation, which can lead to an improved pharmacokinetic profile, including a longer half-life.[8]

  • Enhanced Biological Activity and Selectivity: The piperidine ring can act as a rigid scaffold to orient other functional groups for optimal interaction with a biological target. It can also participate in hydrogen bonding and other non-covalent interactions.[10]

  • Reduced Toxicity: In some cases, the introduction of a piperidine moiety has been shown to reduce off-target effects and toxicity.[8]

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a highly valuable and versatile building block for medicinal chemists and drug discovery professionals. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, combined with the beneficial properties imparted by the piperidine moiety, makes it a strategic choice for the synthesis of novel drug candidates. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will enable researchers to effectively leverage this compound in their efforts to develop the next generation of therapeutics.

References

  • Gherib, A., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-15. Available at: [Link]

  • Jank L, et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 117036. Available at: [Link]

  • Vitaku, E., et al. (2014). Piperidine derivatives: recent advances in their synthesis and pharmacological applications. Molecules, 19(10), 16404-16447. Available at: [Link]

  • ChemBK. 1301198-10-6. Available at: [Link]

  • PubChem. 4-(Piperidino)phenylboronic acid hydrochloride. Available at: [Link]

Sources

Exploratory

A Senior Application Scientist's Technical Guide to [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride

1 (4-(Piperidin-1-ylmethyl)phenyl)boronic acid hydrochloride IUPAC Name: [4-(piperidin-1-ylmethyl)phenyl]boronic acid;hydrochloride CAS Number: 1301198-10-6 Molecular Formula: C12H19BClNO2 Molecular Weight: 255.55 g/mol...

Author: BenchChem Technical Support Team. Date: February 2026

1 (4-(Piperidin-1-ylmethyl)phenyl)boronic acid hydrochloride

  • IUPAC Name: [4-(piperidin-1-ylmethyl)phenyl]boronic acid;hydrochloride

  • CAS Number: 1301198-10-6

  • Molecular Formula: C12H19BClNO2

  • Molecular Weight: 255.55 g/mol

  • Synonyms: 4-(1-Piperidinylmethyl)phenylboronic acid hydrochloride

  • Typical Purity: ≥95% to >99%

  • Physical Form: Solid

  • Storage Conditions: Room Temperature, store in a dry, sealed container. Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.[1][2]

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride has emerged as a highly versatile and valuable building block in modern medicinal chemistry and organic synthesis.[3] Its unique structure, combining a reactive boronic acid moiety with a basic piperidine functional group, makes it an essential reagent for introducing the piperidinylmethylphenyl motif into complex molecules. This guide provides an in-depth examination of the compound's chemical identity, its critical role in palladium-catalyzed cross-coupling reactions, detailed experimental protocols, and essential safety and handling considerations. The insights herein are framed from the perspective of a senior application scientist, focusing on the practical causality behind methodological choices to empower researchers in their drug discovery and development endeavors.

Chemical Identity and Physicochemical Properties

A foundational understanding of a reagent's identity is paramount for its successful application. This compound is formally recognized by its IUPAC name, [4-(piperidin-1-ylmethyl)phenyl]boronic acid;hydrochloride .[3] The hydrochloride salt form enhances the compound's stability and modulates its solubility profile, which has significant implications for reaction setup and storage.

Table 1: Core Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name [4-(piperidin-1-ylmethyl)phenyl]boronic acid;hydrochloride[3]
CAS Number 1301198-10-6[3][4][5]
Molecular Formula C₁₂H₁₉BClNO₂[4][5]
Molecular Weight 255.55 g/mol [4][5]
Physical Form Solid[1]
Typical Purity ≥95%[5]
Storage Room temperature, sealed, dry. Inert atmosphere, 2-8°C recommended for long-term storage.[1]

The Strategic Role in Drug Discovery

Boronic acids are indispensable tools for medicinal chemists. Their prominence is largely due to their utility in the Suzuki-Miyaura cross-coupling reaction , a Nobel Prize-winning method for forming carbon-carbon bonds.[6][7] This reaction's mild conditions and high functional group tolerance make it ideal for the late-stage functionalization of complex drug candidates.

The specific structure of [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride offers two key strategic advantages:

  • The Boronic Acid Moiety : This functional group is the reactive handle for the Suzuki-Miyaura coupling, enabling the formation of a biaryl linkage, a common structural motif in pharmaceuticals.[8]

  • The Piperidinylmethyl Group : The piperidine ring is a common pharmacophore that can improve aqueous solubility, modulate pharmacokinetic properties, and provide a basic nitrogen handle for salt formation or further derivatization. Its incorporation can be crucial for optimizing a drug candidate's profile.

Beyond their role as synthetic intermediates, some boronic acid-containing compounds are themselves therapeutic agents, such as the proteasome inhibitor Bortezomib, highlighting the unique biological interactions of the boronic acid group.[9][10][11]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling. A robust understanding of the reaction mechanism and the role of each component is critical for troubleshooting and optimization.

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst.[12] The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).[13]

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[14][15]

  • Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][15]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pdiia Oxidative Addition r1x Ar¹-X (Aryl Halide) r1x->pdiia pdiib Ar¹-Pd(II)L₂-Ar² (Di-aryl Complex) pdiia->pdiib Transmetalation r2b Ar²-B(OH)₂ (Boronic Acid) r2b->pdiib base Base (e.g., K₂CO₃) base->pdiib pdiib->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) pdiib->product

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for coupling [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride with a generic aryl bromide.

Materials:

  • [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride (1.2 eq.), and the base (3.0 eq.).

    • Scientist's Insight: Using a slight excess of the boronic acid helps drive the reaction to completion, compensating for any potential protodeboronation side reactions.[16] The hydrochloride salt consumes one equivalent of base, so a total of at least three equivalents is crucial: one for neutralization and two for the catalytic cycle.

  • Inerting the Atmosphere: Seal the flask and subject it to 3-5 cycles of vacuum backfill with an inert gas (N₂ or Ar).

    • Scientist's Insight: The Pd(0) catalyst is oxygen-sensitive. Thoroughly removing oxygen is critical to prevent catalyst oxidation and ensure high catalytic activity.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.). Then, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe.

    • Scientist's Insight: A mixed solvent system is often optimal. Dioxane or THF solubilizes the organic partners, while water helps dissolve the inorganic base and facilitates the transmetalation step.[6]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up and Purification: a. Cool the reaction to room temperature and dilute with ethyl acetate and water. b. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude residue via flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexanes/ethyl acetate with 1% triethylamine) to yield the desired product.

    • Scientist's Insight: The addition of a small amount of triethylamine to the chromatography eluent helps to prevent the basic product from streaking on the acidic silica gel, leading to better separation.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling A 1. Reagent Addition (Flask Charging) B 2. Inert Atmosphere (Vacuum/Inert Gas Cycles) A->B C 3. Catalyst & Solvent Addition (Under N₂/Ar) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Work-up (Extraction & Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: A high-level workflow for a typical Suzuki-Miyaura coupling experiment.

Safety, Handling, and Storage

Adherence to rigorous safety protocols is non-negotiable in a professional research environment. While boronic acids are generally less toxic than many organometallic reagents, they require careful handling.[17]

Safety & Handling:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18]

  • Eye/Skin Contact: The compound is classified as a skin and eye irritant.[19] In case of contact, flush immediately with copious amounts of water.

Storage Protocols:

  • Moisture Sensitivity: Boronic acids can be susceptible to dehydration (forming boroxines) or protodeboronation, especially under non-neutral pH or in the presence of moisture.[16][20]

  • Recommended Conditions: Store the compound in a tightly sealed container in a cool, dry place.[18][21] For long-term stability, storage under an inert atmosphere (N₂ or Ar) in a refrigerator (2-8°C) is best practice.

  • Segregation: Store away from strong oxidizing agents, strong acids, and strong bases.[17][22]

Conclusion

[4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride is a powerful and enabling reagent for drug discovery. Its utility in the Suzuki-Miyaura coupling provides a reliable and efficient method for incorporating the valuable piperidinylmethylphenyl scaffold into target molecules. By understanding the chemical principles behind the protocols and adhering to strict safety and handling standards, researchers can effectively leverage this building block to accelerate the development of novel therapeutics.

References

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.[Link]

  • ResearchGate. Design and discovery of boronic acid drugs.[Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]

  • Organic Chemistry Portal. Suzuki Coupling.[Link]

  • National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.[Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules.[Link]

  • PubChem. 4-(Piperidino)phenylboronic acid hydrochloride.[Link]

  • National Institutes of Health. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.[Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.[Link]

  • Carl ROTH. Safety Data Sheet: Phenylboronic acid.[Link]

  • University of Colorado Boulder. Safe Handling and Storage of Chemicals.[Link]

  • University of Waterloo. Chemical Storage Fact Sheet.[Link]

  • Lab Alley. How to Store Boric Acid.[Link]

  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.[Link]

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Foundational

"4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride spectral data (NMR, IR, MS)"

An In-depth Technical Guide to the Spectral Analysis of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the spectral dat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride (CAS No: 1301198-10-6), a key building block in synthetic and medicinal chemistry.[1][2] Designed for researchers and drug development professionals, this document delves into the practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding the analysis in fundamental principles and established methodologies.

Compound Overview and Physicochemical Properties

4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a bifunctional molecule featuring a phenylboronic acid moiety, crucial for Suzuki-Miyaura cross-coupling reactions, and a piperidinylmethyl group, which can modulate solubility and serve as a pharmacophore. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Molecular Structure:

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1301198-10-6 [1][2]
Molecular Formula C₁₂H₁₈BClNO₂ [3] (for a related compound)
Molecular Weight 255.54 g/mol Calculated based on formula
IUPAC Name [4-(piperidin-1-ylmethyl)phenyl]boronic acid;hydrochloride [1]
Appearance White to off-white solid [4]

| Storage | Inert atmosphere, 2-8°C or freezer (-20°C) |[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of the molecule. For this compound, analysis is typically performed in a deuterated solvent such as DMSO-d₆ or D₂O, which can accommodate the hydrochloride salt.

Expertise & Experience: Interpreting the Spectrum

The presence of the hydrochloride salt means the piperidine nitrogen is protonated, forming an N⁺-H bond. This significantly influences the chemical shifts of the adjacent methylene (-CH₂-) and piperidine protons, causing them to shift downfield compared to the free base due to the inductive effect of the positive charge. The acidic protons of the boronic acid (-B(OH)₂) and the ammonium (N⁺-H) are exchangeable and may appear as broad signals or exchange with solvent protons (like D₂O), leading to their disappearance from the spectrum.

¹H NMR Spectral Data (Predicted)
ProtonsMultiplicityApprox. Chemical Shift (δ, ppm)IntegrationRationale
Aromatic (C₆H₄) Multiplet (2 doublets)7.5 - 8.04HProtons on the benzene ring, appearing as two distinct doublets characteristic of a 1,4-disubstituted pattern.
Benzylic (Ar-CH₂-N) Singlet (or broad singlet)~4.32HMethylene protons adjacent to both the aromatic ring and the positively charged nitrogen; deshielded.
Piperidine (α-CH₂) Multiplet~3.44HProtons on carbons adjacent to the nitrogen are significantly deshielded by the positive charge.
Piperidine (β, γ-CH₂) Multiplet1.6 - 1.96HProtons further from the nitrogen, appearing in the typical aliphatic region.[5]
Boronic Acid (B(OH)₂) Broad SingletVariable (8.0 - 9.0)2HAcidic protons, often broad. May exchange with D₂O.
Ammonium (N⁺-H) Broad SingletVariable (>10.0)1HAcidic proton on nitrogen, very broad. May exchange with D₂O.
¹³C NMR Spectral Data (Predicted)
CarbonApprox. Chemical Shift (δ, ppm)Rationale
Aromatic (C-B) ~135 (broad)Quaternary carbon attached to boron; the signal is often broadened due to quadrupolar relaxation of the boron nucleus.
Aromatic (C-CH₂) ~138Quaternary aromatic carbon attached to the methylene group.
Aromatic (CH) 128 - 132Aromatic carbons bearing hydrogen atoms.
Benzylic (Ar-CH₂-N) ~60Methylene carbon, deshielded by the adjacent aromatic ring and nitrogen.
Piperidine (α-C) ~52Carbons adjacent to the positively charged nitrogen are deshielded.[6]
Piperidine (β-C) ~22Beta carbons of the piperidine ring.[6]
Piperidine (γ-C) ~21Gamma carbon of the piperidine ring.[6]
Experimental Protocol: NMR Sample Acquisition
  • Preparation: Accurately weigh 5-10 mg of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride.

  • Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution, vortexing gently if necessary.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[7][8]

  • Acquisition: Record standard ¹H and ¹³C spectra. For unambiguous assignment, advanced 2D NMR experiments like COSY, HSQC, and HMBC can be performed.[9]

  • Processing: Process the raw data (FID) using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the molecule.

Expertise & Experience: Interpreting the Spectrum

The IR spectrum of this compound is a composite of signals from the phenylboronic acid, the piperidinium cation, and the alkyl-aryl backbone. A key diagnostic feature is the very broad absorption in the 3400-2400 cm⁻¹ region, which arises from the overlapping stretching vibrations of the boronic acid O-H groups and the N⁺-H of the piperidinium chloride. The O-H bands are often broad due to hydrogen bonding.[10]

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3400 - 3200 O-H stretch (Boronic Acid) Strong, Broad Indicative of hydrogen-bonded hydroxyl groups.[8][10]
3000 - 2400 N⁺-H stretch (Ammonium Salt) Strong, Broad Overlaps with C-H and O-H stretches, characteristic of a secondary amine salt.
3100 - 3000 C-H stretch (Aromatic) Medium
2950 - 2850 C-H stretch (Aliphatic) Medium-Strong From the piperidine and methylene groups.[11]
~1610 C=C stretch (Aromatic Ring) Medium
1350 - 1310 B-O stretch Strong A key diagnostic band for the boronic acid functionality.[12][13]
~1170 C-N stretch Medium

| ~750 | C-H out-of-plane bend | Strong | Characteristic of 1,4-disubstituted benzene rings.[10] |

Experimental Protocol: Acquiring an IR Spectrum (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the crystal, ensuring complete coverage.

  • Data Acquisition: Lower the press and apply consistent pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

  • Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides critical information on the compound's molecular weight and structural integrity through analysis of its fragmentation patterns.[14][15]

Expertise & Experience: Interpreting the Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as the protonated free base, [M+H]⁺, where 'M' is the neutral 4-(Piperidin-1-ylmethyl)phenylboronic acid molecule (MW ≈ 219.09). The hydrochloride is lost during the process. The expected m/z for the parent ion would therefore be approximately 220.1.

The primary fragmentation pathway involves the cleavage of the benzylic C-N bond, which is inherently weak. This cleavage is a charge-site initiated fragmentation, resulting in two possible stable fragments.[16]

Table 3: Predicted ESI-MS Fragments

m/z (approx.) Proposed Fragment Ion Formula Notes
220.1 [M+H]⁺ [C₁₂H₁₉BNO₂]⁺ Molecular ion of the free base (parent ion).
135.1 [C₇H₈BO₂]⁺ [HO₂BC₆H₄CH₂]⁺ Formed by the loss of neutral piperidine. This is a highly probable and often abundant fragment.

| 86.1 | [C₅H₁₂N]⁺ | [C₅H₁₀NH₂]⁺ | The piperidinium fragment, formed by cleavage of the benzylic C-N bond. |

Visualization: Key Fragmentation Pathway

G Parent [M+H]⁺ m/z ≈ 220.1 Frag1 Benzylic Cation [C₇H₈BO₂]⁺ m/z ≈ 135.1 Parent->Frag1 Benzylic Cleavage Loss Loss of Piperidine (C₅H₁₁N) Parent->Loss Frag2 Piperidinium Ion [C₅H₁₂N]⁺ m/z ≈ 86.1 Loss->Frag1

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode ESI. Optimize source parameters such as capillary voltage and temperature to achieve a stable signal for the [M+H]⁺ ion.[17]

  • MS Scan: Acquire a full scan mass spectrum (e.g., over an m/z range of 50-500) to identify the parent ion.

  • Tandem MS (MS/MS): For structural confirmation, perform a product ion scan by selecting the parent ion (m/z 220.1) in the first mass analyzer and inducing fragmentation (e.g., via Collision-Induced Dissociation, CID) to generate and detect the fragment ions in the second mass analyzer.[17][18]

Integrated Analytical Workflow

A robust characterization of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride relies on the synergistic use of these spectroscopic techniques. The workflow ensures confirmation of identity, purity, and structural integrity.

G cluster_0 Primary Analysis cluster_1 Structural Elucidation Sample Sample Received MS MS Analysis (Molecular Weight) Sample->MS IR IR Spectroscopy (Functional Groups) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C Framework) MS->NMR IR->NMR Data Integrated Data Analysis NMR->Data Report Final Report (Structure Confirmed) Data->Report

References

  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Source not specified.
  • [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride. SynHet.
  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
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  • Infrared spectra of phenylboronic acid (normal and deuterated)
  • Supporting Inform
  • 4-(Piperidino)phenylboronic acid hydrochloride. PubChem.
  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.
  • Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journals.
  • 4-(4-Methylpiperazin-1-yl)phenylboronic Acid(229009-40-9) 1H NMR. ChemicalBook.
  • 4-(1-PIPERIDINYL)
  • [4-(1-Piperidin-1-ylethyl)phenyl]boronic acid AldrichCPR. Sigma-Aldrich.
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  • 4-(Piperidin-1-ylmethyl)phenylboronic acid. (Source not specified).
  • mass spectra - fragmentation p
  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.
  • [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride. Echemi.
  • Fragment
  • common fragmentation mechanisms in mass spectrometry. YouTube.
  • Supporting Inform
  • 4-(Piperidino)phenylboronic acid hydrochloride. Santa Cruz Biotechnology.
  • Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets.
  • Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
  • (4-(Piperidin-1-ylmethyl)phenyl)boronic acid hydrochloride. BLDpharm.
  • 4-(Piperidin-1-ylmethyl)phenylboronic acid. Sigma-Aldrich.
  • Phenylboronic acid(98-80-6)IR1. ChemicalBook.
  • 4-Methylpiperidine(626-58-4) 13C NMR spectrum. ChemicalBook.
  • Phenylboronic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • Piperidine(110-89-4) 13C NMR spectrum. ChemicalBook.
  • NMR SPECTRA OF CHAPTER 1. AIR Unimi.
  • N-Methyl-4-piperidone - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
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Exploratory

"commercial availability of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride"

An In-Depth Technical Guide to the Commercial Availability of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Bl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Availability of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride (CAS No: 1301198-10-6) is a specialized organic reagent that has garnered significant interest in the field of drug discovery and development.[1][2] Its structure uniquely combines a phenylboronic acid moiety with a piperidinylmethyl substituent, making it a valuable building block for synthesizing complex molecules. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds.[3][4] The piperidine ring, a common pharmacophore, is often incorporated into drug candidates to enhance solubility, modulate basicity, and improve interactions with biological targets.[5] This guide provides a comprehensive technical overview of its commercial availability, quality control standards, applications, and handling protocols.

Section 1: Commercial Availability and Supplier Overview

4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is readily available from various chemical suppliers, catering to both research and development (R&D) and bulk manufacturing needs.[1] It is typically offered in different grades, with purity levels commonly exceeding 95-99%.[1][6]

Chemical Identifiers
Product Name 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride
CAS Number 1301198-10-6[1][2][6][7]
Molecular Formula C12H19BClNO2[6]
Molecular Weight 255.55 g/mol [6]
IUPAC Name [4-(piperidin-1-ylmethyl)phenyl]boronic acid;hydrochloride[1]
SMILES String OB(O)c1ccc(cc1)CN2CCCCC2.Cl[1]
Representative Commercial Suppliers
SynHet[1]
BLDpharm[7]
Echemi (Hangzhou zhongqi chem co.,Ltd)[2]
ChemicalBook (various listed)
Aikon Biopharmaceutical

Note: This list is not exhaustive and is intended to represent a sample of available suppliers. Availability and specifications should be confirmed directly with the supplier.

Section 2: Quality Control and Technical Profile

Ensuring the purity and stability of boronic acid reagents is paramount for reproducible and successful synthetic outcomes. As a Senior Application Scientist, my experience underscores the necessity of a robust quality control (QC) workflow to validate incoming material before its use in critical applications.

Physicochemical Properties
PropertyValueSource
Appearance Solid, Crystal - Powder
Purity Typically ≥95% or >99%[1]
Storage Conditions Store in a cool, dry, and well-ventilated place. Keep container tightly closed.
Analytical Methods for Purity Assessment

The analysis of boronic acids presents unique challenges due to their propensity for dehydration to form cyclic boroxine anhydrides and potential for hydrolysis.[8][9] A multi-pronged analytical approach is recommended for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): A primary tool for assessing purity. Reversed-phase methods can be challenging due to the polar nature of boronic acids and their tendency to exhibit poor peak shape.[9][10] Method development often requires unconventional approaches, such as using aprotic diluents and mobile phases at high pH to minimize on-column degradation.[9][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information and confirms molecular weight. It is highly sensitive but can be complicated by the presence of boroxines, which appear as trimers of the parent molecule.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Essential for structural confirmation and identification of organic impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of key functional groups.[1]

Experimental Protocol: A Self-Validating QC Workflow
  • Visual Inspection: Check for uniform color and consistency.

  • Solubility Test: Confirm solubility in the intended reaction solvent.

  • HPLC Analysis:

    • Prepare a sample solution in an aprotic solvent like acetonitrile to minimize hydrolysis.[9]

    • Employ a C18 reversed-phase column.

    • Use a mobile phase gradient system (e.g., acetonitrile and water with a buffer). High pH mobile phases (e.g., pH 10-12) can improve peak shape and reduce on-column degradation.[9]

    • Monitor at a relevant UV wavelength (e.g., 254 nm).

    • Calculate purity based on the area percentage of the main peak.

  • LC-MS Analysis:

    • Utilize the HPLC conditions developed above.

    • Confirm the mass of the parent ion [M+H]⁺.

    • Screen for potential boroxine trimers, which would appear at approximately 3x the mass of the dehydrated monomer.

  • NMR Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C spectra to confirm the chemical structure matches the expected shifts and integration.

QC_Workflow cluster_QC Quality Control Workflow for Boronic Acids start Receive Reagent visual Visual Inspection start->visual hplc Purity Assay (HPLC) visual->hplc lcms Identity & Impurity Profile (LC-MS) hplc->lcms nmr Structural Confirmation (NMR) lcms->nmr decision Meets Specification? nmr->decision pass Release for Use decision->pass Yes fail Reject Lot decision->fail No Suzuki_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add + R¹-X pd_complex R¹-Pd(II)-X L_n ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal + R²-B(OR)₂ (Base) pd_biaryl R¹-Pd(II)-R² L_n transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Reforms Catalyst product R¹-R² (Product) red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol provides a general starting point. Optimization of the catalyst, base, solvent, and temperature is often necessary for specific substrates.

Materials:

  • 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME, or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), 4-(piperidin-1-ylmethyl)phenylboronic acid hydrochloride (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq). The choice of catalyst is critical; for less reactive halides, more advanced catalysts with specialized phosphine ligands may be required.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The use of a biphasic system with a phase-transfer catalyst can sometimes be beneficial.

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Generalized Suzuki Coupling Reaction Conditions
Boronic Acid 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride (1.2-1.5 equiv.)
Coupling Partner Aryl or Heteroaryl Halide (1.0 equiv.)
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or other Pd(0)/Pd(II) catalysts (1-5 mol%)
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.)
Solvent Dioxane/H₂O, Toluene, DME, THF
Temperature 80 - 110 °C

Section 4: Safety, Handling, and Storage

Proper handling and storage are crucial for user safety and to maintain the integrity of the reagent. Boronic acids, in general, are considered irritants.

Hazard Information

The following information is a summary based on available safety data. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Hazard ClassGHS StatementPrecautionary Codes
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340

Data synthesized from publicly available GHS classifications for similar compounds.

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. * Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. * Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents to prevent degradation. The hydrochloride salt form generally improves stability compared to the free base.

  • Spills: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. Avoid generating dust. [12]

Conclusion

4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a commercially accessible and highly valuable reagent for medicinal chemistry and organic synthesis. Its utility, primarily in Suzuki-Miyaura cross-coupling, allows for the efficient introduction of a key pharmacophore into diverse molecular scaffolds. For researchers and drug development professionals, success with this reagent hinges on sourcing high-quality material, implementing rigorous analytical QC, and adhering to proper handling and reaction protocols. By understanding its technical profile and application nuances, scientists can effectively leverage this building block to accelerate the discovery of novel therapeutics.

References

  • SynHet. [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride.

  • Benchchem. A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives.

  • Echemi. [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride.

  • Fluorochem. Safety Data Sheet for 2-(4-Methylpiperazin-1-yl)phenylboronic acid.

  • Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.

  • PubMed. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids.

  • Fisher Scientific. Safety Data Sheet for 4-Methylpiperidine.

  • PubChem. 4-(Piperidino)phenylboronic acid hydrochloride.

  • Sigma-Aldrich. Safety Data Sheet for Piperidine.

  • ChemicalBook. 4-(1-PIPERIDINYL)PHENYLBORONIC ACID HCL | 229009-42-1.

  • BLDpharm. (4-(Piperidin-1-ylmethyl)phenyl)boronic acid hydrochloride.

  • A2B Chem. 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride.

  • ResearchGate. Strategies for the analysis of highly reactive pinacolboronate esters.

  • PubMed. Strategies for the analysis of highly reactive pinacolboronate esters.

  • Cenmed. 4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYLBORONIC ACID HYDROCHLORIDE ALDRICHCPR.

  • Sigma-Aldrich. Safety Data Sheet for 4-Hydroxypiperidine.

  • TCI Chemicals. SAFETY DATA SHEET for 4-(Methylthio)phenylboronic Acid.

  • Royal Society of Chemistry. A water-soluble, supramolecular catalytic system for Suzuki-Miyaura Coupling.

  • Alchem Pharmtech. (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride.

  • Benchchem. Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.

  • PubMed. Piperidin-4-one: the potential pharmacophore.

  • NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

  • Sciencemadness.org. Theoretical Synthesis of 4-Piperidone/Piperidine.

  • NIH. Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity.

  • NIH. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

  • NIH. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

  • MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.

  • Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction Using (4-(Pyren-1-yl)phenyl)boronic Acid.

  • BLDpharm. (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid.

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Protocols & Analytical Methods

Method

The Strategic Application of 4-(Piperidin-1-ylmethyl)phenylboronic Acid Hydrochloride in Suzuki-Miyaura Cross-Coupling

Introduction: A Versatile Building Block for Modern Chemistry In the landscape of contemporary organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its robustness in forging car...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Chemistry

In the landscape of contemporary organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its robustness in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science.[2] Central to this transformation is the organoboron partner, and among the vast arsenal of available boronic acids, 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride emerges as a uniquely valuable reagent.[3]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances, provide field-proven protocols, and explore the critical parameters that govern the success of these couplings, moving beyond a simple recitation of steps to explain the underlying chemical principles.

The presence of the piperidinomethyl moiety, a common pharmacophore, makes this boronic acid an attractive building block for introducing a basic nitrogenous scaffold into target molecules, a feature often sought in the development of biologically active compounds. However, the very presence of this Lewis-basic amine and its hydrochloride salt form introduces specific challenges that require careful consideration to achieve optimal results.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium(0) species.[2] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [Ar'B(OH)3]- Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar'B(OH)2 Ar'B(OH)2 Boronate Formation Boronate Formation Ar'B(OH)2->Boronate Formation Base (e.g., OH-) [Ar'B(OH)3]- [Ar'B(OH)3]- Boronate Formation->[Ar'B(OH)3]- Active Species

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A crucial, yet often overlooked, aspect of the Suzuki-Miyaura reaction is the activation of the boronic acid by a base.[4] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.[5]

Challenges and Strategies with Amine-Containing Boronic Acids

The presence of the tertiary amine in 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride introduces two primary challenges:

  • Catalyst Inhibition: The Lewis-basic nitrogen of the piperidine moiety can coordinate to the palladium center, potentially leading to catalyst deactivation or poisoning. This can slow down or completely halt the catalytic cycle.

  • Base Stoichiometry: The boronic acid is supplied as a hydrochloride salt. The added base must first neutralize the HCl before it can activate the boronic acid. This necessitates careful adjustment of the base stoichiometry.

To overcome these challenges, a strategic selection of reaction parameters is essential:

  • Choice of Palladium Catalyst and Ligand: For sterically demanding or electronically challenging substrates, such as those containing coordinating functional groups, the use of bulky and electron-rich phosphine ligands is often beneficial.[6] Ligands like tricyclohexylphosphine (PCy₃) or biaryl phosphines (e.g., XPhos, SPhos) can promote the desired reaction by stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[4]

  • Base Selection and Stoichiometry: A moderately strong inorganic base is typically required. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently employed.[7] Crucially, at least one extra equivalent of base must be added to neutralize the hydrochloride salt of the boronic acid. Therefore, a total of at least three equivalents of base relative to the boronic acid is a good starting point (one for neutralization and two for the catalytic cycle).

  • Solvent System: A mixture of an organic solvent and water is commonly used. Solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF) in combination with water can effectively dissolve both the organic substrates and the inorganic base, facilitating the reaction.[2][7]

Experimental Protocols

The following is a general, yet detailed, protocol for the Suzuki-Miyaura cross-coupling of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Reactants: - 4-(Piperidin-1-ylmethyl)phenylboronic acid HCl - Aryl Halide - Base (e.g., K3PO4, 3-4 eq.) B Add Palladium Catalyst and Ligand (e.g., Pd(OAc)2 + SPhos) A->B C Add Degassed Solvent (e.g., Dioxane/Water) B->C D Purge with Inert Gas (Ar or N2) C->D E Heat and Stir (e.g., 80-100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Workup (e.g., Dilute with Water, Extract with EtOAc) G->H I Dry Organic Layer and Concentrate H->I J Purify by Column Chromatography I->J

Figure 2: Experimental workflow for the Suzuki coupling reaction.

Materials:

  • 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (4.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, the aryl bromide, and potassium phosphate.

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and SPhos ligand in a small amount of dioxane. Add this catalyst solution to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS). Reaction times can vary from 4 to 24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Comparative Catalyst Performance

The choice of catalyst and ligand can significantly impact the efficiency of the Suzuki coupling, especially with challenging substrates. The following table summarizes the performance of various palladium catalyst systems in the coupling of amine-containing or sterically hindered arylboronic acids, providing a basis for rational catalyst selection.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂(ligand-free)K₂CO₃EtOH/H₂O250.03-290-99[8]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80[8]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295[4]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95[8]
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95[8]

Note: The data presented is for illustrative purposes, drawing from studies on structurally related and challenging arylboronic acids.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a highly effective method for the synthesis of biaryl compounds containing a valuable piperidinomethyl pharmacophore. By understanding the mechanistic nuances and implementing a well-designed protocol that accounts for the presence of the basic amine and the hydrochloride salt, researchers can successfully employ this versatile building block in their synthetic endeavors. The key to success lies in the judicious selection of the palladium catalyst, ligand, base, and solvent system. The protocols and insights provided in this application note offer a solid foundation for the efficient and reproducible synthesis of a wide range of complex molecules for applications in drug discovery and materials science.

References

  • Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. Retrieved January 20, 2026, from [Link]

  • Protecting Groups for Boronic Acids. (2016, May 9). Chem-Station. Retrieved January 20, 2026, from [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024, August 13). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Molecules. Retrieved January 20, 2026, from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews. Retrieved January 20, 2026, from [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (n.d.). Organometallics. Retrieved January 20, 2026, from [Link]

  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 20, 2026, from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. (n.d.). HKBU Scholars. Retrieved January 20, 2026, from [Link]

  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Aminative Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • B-Alkyl Suzuki Couplings. (2005, February 16). Macmillan Group. Retrieved January 20, 2026, from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). NIH. Retrieved January 20, 2026, from [Link]

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.). Google Patents.
  • Synthesis of biphenyl derivatives via Suzuki–Miyaura cross‐coupling... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

Sources

Application

Application Notes: Palladium-Catalyzed Cross-Coupling with 4-(Piperidin-1-ylmethyl)phenylboronic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Piperidine Moiety The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, present in nume...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Moiety

The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, present in numerous pharmaceutical agents across various therapeutic areas.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties such as basicity and structural flexibility, which are critical for optimizing drug-receptor interactions and pharmacokinetic profiles.[3] The building block, 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, provides a direct and efficient route to incorporate this valuable piperidinylmethylphenyl moiety into complex molecular architectures via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[4][5]

This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, producing substituted biaryls and related structures.[6] These products are of significant interest in drug discovery for developing novel therapeutics, including treatments for metabolic dysfunction-associated steatohepatitis (MASH) and neuropharmacological agents.[3][7] This document provides a comprehensive guide to the key mechanistic principles, reaction parameters, and a detailed experimental protocol for the successful application of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride in Suzuki-Miyaura cross-coupling.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[10]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a square-planar Pd(II) complex.[8]

  • Transmetalation : This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11][12][13] The halide or other leaving group on the palladium is displaced by the aryl group from the boronate.

  • Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[10][14]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OH)₂ Base ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride (1.2 equiv.), and potassium phosphate (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The typical reaction concentration is 0.1-0.2 M with respect to the aryl halide.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, prepare a stock solution or a slurry of the palladium precatalyst (Pd(OAc)₂) and the ligand (SPhos) in a small amount of degassed dioxane.

  • Catalyst Addition: Add the catalyst mixture to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd(0)); Insufficiently strong or stoichiometric base; Low reaction temperature.Ensure proper degassing of solvents; Switch to a more active ligand (e.g., Buchwald-type); Use a stronger base (Cs₂CO₃) and ensure ≥3 equivalents are used; Increase reaction temperature.
Protodeborylation Presence of excess water or acidic impurities; Prolonged reaction time at high temperature.Use anhydrous solvents and ensure the base is sufficient to neutralize the HCl salt; Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve degassing procedure; Maintain a positive pressure of inert gas throughout the reaction.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a highly effective method for synthesizing complex molecules containing the valuable piperidine pharmacophore. By understanding the underlying mechanism and carefully controlling key experimental parameters such as the choice of catalyst, ligand, base, and solvent, researchers can achieve high yields and purity. The protocol provided herein serves as a robust starting point for the synthesis of novel compounds with significant potential in drug discovery and development.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Lima, F., et al. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Semantic Scholar. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Molander, G. A., & Ellis, N. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Cambridge University Press. Suzuki Coupling. [Link]

  • Zhang, L., et al. (2025, August 5). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Wiley Online Library. [Link]

  • Bakhtin, M. A., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • PubMed. Palladium-catalyzed copper(I)-mediated Cross-Coupling of Arylboronic Acids and 2(1H)-pyrazinones Facilitated by Microwave Irradiation With Simultaneous Cooling. [Link]

  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Miyaura, N., et al. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. Sci-Hub. [Link]

  • Braga, A. A., et al. (2005). The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. PubMed. [Link]

  • Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. [Link]

  • ResearchGate. (2025, April). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

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Method

The Strategic Application of 4-(Piperidin-1-ylmethyl)phenylboronic Acid Hydrochloride in Modern Organic Synthesis

Introduction: A Versatile Building Block for Complex Molecule Synthesis In the landscape of modern synthetic organic chemistry, the quest for efficient and robust methods for the construction of carbon-carbon bonds remai...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern synthetic organic chemistry, the quest for efficient and robust methods for the construction of carbon-carbon bonds remains a paramount objective. Among the myriad of tools available to the synthetic chemist, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile strategy.[1] This palladium-catalyzed reaction enables the formation of C-C bonds by coupling an organoboron compound, typically a boronic acid, with an organohalide.[1] The mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials have cemented its status as a cornerstone of contemporary synthesis, particularly in the fields of medicinal chemistry and materials science.[2]

This application note provides a detailed exploration of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride (CAS No: 1301198-10-6), a valuable bifunctional building block that marries the reactivity of an arylboronic acid with the structural motif of a piperidinylmethyl group.[3] The presence of the basic piperidine moiety offers a handle for modulating physicochemical properties such as solubility and for introducing a key pharmacophore into target molecules. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols for the effective utilization of this reagent.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride lies in its role as the organoboron partner in Suzuki-Miyaura cross-coupling reactions. This allows for the direct installation of the 4-(piperidin-1-ylmethyl)phenyl moiety onto a variety of aromatic and heteroaromatic scaffolds.

Reaction Principle and Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The cycle begins with the oxidative addition of a palladium(0) catalyst to an organohalide (R-X), forming a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron species (in this case, 4-(piperidin-1-ylmethyl)phenylboronic acid) forms a boronate complex. This complex then undergoes transmetalation with the palladium(II) species, transferring the 4-(piperidin-1-ylmethyl)phenyl group to the palladium center. The base is crucial for activating the boronic acid, facilitating the transfer of the organic group to the palladium catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition RX Ar-X (Organohalide) RX->ArPdX ArPdAr_prime Ar-Pd(II)-Ar' ArPdX->ArPdAr_prime Transmetalation BoronicAcid 4-(Piperidin-1-ylmethyl)phenyl-B(OH)₂ + Base BoronicAcid->ArPdAr_prime ArPdAr_prime->Pd0 Product Ar-Ar' (Biaryl Product) ArPdAr_prime->Product Reductive Elimination

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Detailed Application Protocol: Synthesis of a Biaryl Compound

The following protocol provides a general, yet robust, procedure for the Suzuki-Miyaura coupling of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride with a generic aryl bromide. It is important to note that optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve optimal yields.

Materials and Reagents
ReagentCAS NumberMolecular WeightTypical Molar Eq.
4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride1301198-10-6255.55 g/mol 1.2
Aryl BromideSubstrate-dependent-1.0
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.56 g/mol 0.03 - 0.05
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2.0 - 3.0
1,4-Dioxane (anhydrous)123-91-188.11 g/mol Solvent
Water (degassed)7732-18-518.02 g/mol Solvent
Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The reaction concentration is typically maintained between 0.1 and 0.5 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Figure 2: Experimental Workflow for the Suzuki Coupling Protocol.
Causality Behind Experimental Choices
  • Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, versatile, and commercially available catalyst for Suzuki couplings. For more challenging substrates, such as aryl chlorides, or to achieve higher turnover numbers, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd₂(dba)₃ may be advantageous.

  • Role of the Base: The base plays a critical role in the transmetalation step. Potassium carbonate is a moderately strong base that is effective for a wide range of substrates. For less reactive boronic acids or aryl halides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required. The hydrochloride salt of the boronic acid will be neutralized by the base in situ.

  • Solvent System: A mixture of an organic solvent and water is often employed in Suzuki reactions. 1,4-Dioxane is a good solvent for many organic substrates, while the presence of water aids in the dissolution of the inorganic base and facilitates the formation of the active boronate species. It is crucial to use degassed solvents to prevent the oxidation and deactivation of the palladium(0) catalyst.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(piperidin-1-ylmethyl)phenyl motif is a valuable scaffold in medicinal chemistry. The piperidine ring can engage in hydrogen bonding and ionic interactions with biological targets, while the benzylic methylene group provides a flexible linker. The incorporation of this moiety via a Suzuki coupling allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. For instance, this building block can be used in the synthesis of inhibitors of various enzymes and receptors where a substituted biaryl core is a key structural element.

Conclusion

4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a highly useful and versatile reagent for the synthesis of complex biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. The protocol and insights provided in this application note offer a solid foundation for researchers to effectively utilize this building block in their synthetic endeavors. The ability to introduce a key pharmacophore in a robust and predictable manner makes this reagent a valuable asset in the fields of organic synthesis and drug discovery.

References

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  • A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. [Link]

  • PubMed. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with Boronic Acids

A Senior Application Scientist's Guide to Mastering C-C Bond Formation The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkab...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mastering C-C Bond Formation

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This guide provides an in-depth exploration of the reaction's critical parameters, offering both mechanistic understanding and practical, field-tested protocols for researchers, scientists, and drug development professionals. Our focus is on empowering you to not just follow a recipe, but to make informed decisions that lead to successful and reproducible outcomes.

The Engine of Cross-Coupling: The Suzuki-Miyaura Catalytic Cycle

At its heart, the Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (or triflate) and an organoboron compound, typically a boronic acid. The reaction's success hinges on the seamless execution of a three-step catalytic cycle. Understanding this cycle is paramount to troubleshooting and optimizing your reactions.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OR)₂) transfers its organic group (R²) to the palladium center, forming a new Pd(II) complex. The base is crucial here, as it facilitates the formation of a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the desired product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_inputs Inputs cluster_outputs Output Organohalide R¹-X PdII_R1X PdII_R1X Organohalide->PdII_R1X Boronic_Acid R²-B(OH)₂ PdII_R1R2 PdII_R1R2 Boronic_Acid->PdII_R1R2 Base Base Base->PdII_R1R2 Product R¹-R² PdII_R1R2->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing for Success: A Deep Dive into Reaction Parameters

The selection of each component in a Suzuki-Miyaura coupling is a critical decision that directly impacts the reaction's efficiency, yield, and purity. Below, we dissect the key parameters and provide guidance on their selection.

The Palladium Catalyst and Ligand System: The Heart of the Reaction

The choice of the palladium source and, more importantly, the ancillary ligand, is arguably the most crucial factor in a successful Suzuki-Miyaura coupling. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.

Palladium Precatalyst Common Ligands Typical Applications & Considerations
Pd(PPh₃)₄-Often used directly, particularly for simple aryl bromides and iodides. Can be sensitive to air and moisture.
Pd(OAc)₂ / PdCl₂PPh₃, P(t-Bu)₃, SPhos, XPhosRequires in-situ reduction to Pd(0). Versatile and cost-effective. The choice of ligand is critical for challenging substrates.
Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos, RuPhos)A stable Pd(0) source. The bulky and electron-rich Buchwald ligands are highly effective for coupling sterically hindered substrates and aryl chlorides.
PEPPSI™-IPr-A pre-formed catalyst complex that is highly active and air-stable. Excellent for a wide range of substrates.

Expert Insight: For challenging couplings, such as those involving sterically hindered substrates or unreactive aryl chlorides, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) is often essential. These ligands promote oxidative addition and reductive elimination, driving the reaction forward.

The Base: The Unsung Hero of Transmetalation

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. The choice of base can significantly influence the reaction rate and the suppression of side reactions.

Base Strength Typical Solvents Applications & Considerations
K₂CO₃, Na₂CO₃ModerateToluene/Water, Dioxane/Water, THF/WaterA common and effective choice for a wide range of aryl and vinyl boronic acids.
K₃PO₄StrongToluene, Dioxane, THFOften used for sterically hindered substrates and when a stronger base is required. Can be effective in anhydrous conditions.
Cs₂CO₃StrongToluene, Dioxane, THFA highly effective but more expensive option. Often successful when other bases fail.
Et₃N, DIPEAWeak (Organic)DMF, NMP, AcetonitrileTypically used for specific applications and can be less effective for general-purpose couplings.

Expert Insight: The formation of the boronate species is often the rate-limiting step. Therefore, the selection of an appropriate base and solvent system is critical for achieving a high reaction rate and yield. For sensitive substrates, a weaker base may be necessary to avoid side reactions.

The Solvent System: Creating the Ideal Reaction Environment

The solvent must solubilize the reactants and catalyst system while being compatible with the chosen base. The polarity of the solvent can also influence the reaction rate. Biphasic solvent systems, such as toluene/water, are common and effective.

Solvent System Characteristics Typical Applications
Toluene/WaterBiphasic, azeotropic removal of waterA robust and widely used system for a broad range of substrates.
Dioxane/WaterMiscible, polar aproticAnother common and effective system, though dioxane is a peroxide-forming solvent and requires caution.
THF/WaterMiscible, polar aproticA good alternative to dioxane for many applications.
DMF, NMPPolar aproticOften used for more challenging couplings or when higher temperatures are required.

Expert Insight: In many cases, a biphasic solvent system is advantageous. The aqueous phase helps to dissolve the base and facilitates the formation of the boronate, while the organic phase dissolves the organohalide and the catalyst.

From Theory to Practice: A General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for a typical Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Suzuki_Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Start Start Weigh Weigh Reactants Start->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Degas Degas Mixture Dissolve->Degas Add_Catalyst Add Catalyst/Ligand Degas->Add_Catalyst Heat Heat to Temperature Add_Catalyst->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify End End Purify->End

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

  • Reagent Preparation: To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.1-1.5 mmol, 1.1-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., toluene/water 4:1, 0.1-0.2 M).

  • Degassing: Seal the vessel and degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes, or by using the freeze-pump-thaw method (3 cycles). This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (0.5-5 mol%) and the ligand (if required, in a 1:1 to 1:2 Pd:ligand ratio).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Troubleshooting Common Challenges

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, incorrect base or solvent, low temperature.Use a fresh catalyst, ensure thorough degassing, screen different bases and solvents, increase the reaction temperature.
Protodeboronation (Loss of Boronic Acid) Presence of water and/or oxygen, prolonged reaction time, high temperature.Use anhydrous solvents, ensure thorough degassing, optimize reaction time and temperature.
Homocoupling of Boronic Acid Oxygen contamination, high catalyst loading.Thoroughly degas the reaction mixture, reduce the catalyst loading.
Catalyst Decomposition (Formation of Palladium Black) High temperature, presence of impurities, inappropriate ligand.Lower the reaction temperature, use a more robust ligand, purify starting materials.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool in the synthetic chemist's arsenal. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can move beyond simple protocol execution to intelligent reaction design and optimization. This guide provides a solid foundation for achieving success in your cross-coupling endeavors, enabling the efficient synthesis of complex molecules for a wide range of applications.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemspeed. (n.d.). A Guide to Suzuki Coupling. Retrieved from [Link]

Method

Application Notes &amp; Protocols: The Strategic Use of 4-(Piperidin-1-ylmethyl)phenylboronic Acid Hydrochloride in Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-(Piperidin-1-ylmethyl)phenylboronic acid hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride has emerged as a highly valuable reagent, skillfully bridging the requirements for robust synthetic utility with desirable physicochemical properties. Its unique structure, featuring a palladium-catalysis-ready boronic acid handle and a solubilizing piperidinylmethyl moiety, makes it an exceptional tool for introducing a common pharmaceutical scaffold into complex molecules. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions for the synthesis of bioactive molecules, particularly kinase inhibitors.

Introduction: A Building Block of Strategic Importance

4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride (CAS No. 1301198-10-6) is a bifunctional organic compound that serves as a critical intermediate in the synthesis of complex organic molecules.[1] Its utility in drug discovery is anchored in two key structural features:

  • The Phenylboronic Acid Moiety: This functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds.[2][3] This reaction enables the efficient construction of biaryl systems, which are prevalent structural motifs in a vast number of approved drugs.[4]

  • The Piperidin-1-ylmethyl Group: The piperidine ring is a "privileged scaffold" in medicinal chemistry, found in numerous pharmaceuticals targeting a wide range of diseases, including cancer and CNS disorders.[5][6] Its presence can significantly enhance a molecule's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) by modulating lipophilicity and aqueous solubility.[5][7] The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, which often improves solubility and allows for favorable interactions with biological targets.

The hydrochloride salt form of the title compound further enhances its benchtop stability and solubility in polar solvents, making it a convenient and reliable reagent for routine synthetic applications.

Physicochemical Properties
PropertyValue
CAS Number 1301198-10-6[1][8]
Molecular Formula C₁₂H₁₈BNO₂ · HCl
Molecular Weight 255.55 g/mol
Appearance White to off-white solid
Primary Application Suzuki-Miyaura cross-coupling reactions[1][2]
Common Synonyms [4-(Piperidin-1-ylmethyl)phenyl]boronic acid;hydrochloride[1]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction facilitates the formation of a C-C bond between the boronic acid's phenyl ring and an aryl or heteroaryl halide (or triflate), yielding complex biaryl structures.

Mechanism Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst.[2][3] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst.

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd Ar¹-Pd(II)L₂-Ar² transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² (Biaryl Product) reductive_elimination->product ar1x_in Ar¹-X (Aryl Halide) ar1x_in->oxidative_addition boronic_acid_in Ar²-B(OR)₃⁻ (Activated Boronate) boronic_acid_in->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride with a representative aryl bromide. Optimization may be required for different substrates.

Materials:

  • 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride (1.0 eq)

  • Aryl or Heteroaryl Halide (e.g., Bromide) (1.0-1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O (4:1:1))

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, the aryl halide, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent system via syringe.

  • Heating & Stirring: Place the flask in a preheated oil bath and heat to the desired temperature (typically 80-110 °C). Stir vigorously for the duration of the reaction (typically 4-24 hours).[2]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate or dichloromethane.

    • Wash with water and then with brine. The basic piperidine moiety may require careful pH adjustment during extraction to ensure it remains in the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate with 0-5% Triethylamine to prevent protonation and streaking on the silica).

General experimental workflow for the Suzuki coupling protocol.

Case Study: Synthesis of Kinase Inhibitor Scaffolds

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is implicated in numerous diseases, particularly cancer.[9] Many small-molecule kinase inhibitors feature a biaryl core structure that occupies the ATP-binding pocket of the enzyme.[10] 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is an ideal building block for synthesizing such inhibitors.

Rationale for Use

The piperidinylmethylphenyl moiety can serve multiple roles in a kinase inhibitor design:

  • Vector for Solubility: The basic piperidine group enhances aqueous solubility, a critical property for oral bioavailability.

  • Exit Vector: It can project out of the ATP-binding site into the solvent-exposed region, providing a point for further chemical modification without disrupting core binding interactions.

  • Favorable Interactions: The piperidine nitrogen can form key hydrogen bonds or salt-bridge interactions with amino acid residues (e.g., aspartate, glutamate) in the target protein.

Illustrative Synthetic Application

A common strategy in kinase inhibitor development is the coupling of a reagent like ours with a nitrogen-containing heteroaryl halide, such as a 4-chloropyrrolo[2,3-d]pyrimidine. This core is found in several potent Akt kinase inhibitors.[11]

Hypothetical Reaction Scheme: The coupling reaction would proceed as per the protocol in Section 2.2 to yield a potent kinase inhibitor scaffold. This scaffold combines the ATP-competitive pyrrolopyrimidine core with the solubilizing and functionally important piperidinylmethylphenyl group.

Kinase_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Phosphorylates & Activates downstream Downstream Effectors akt->downstream response Cell Growth, Survival, Proliferation downstream->response inhibitor Scaffold from Suzuki Coupling inhibitor->akt Inhibits ATP Binding

Simplified PI3K/Akt signaling pathway and the inhibitory role of a synthesized scaffold.

Troubleshooting and Considerations

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong or soluble base; Low reaction temperature.Use a fresh batch of catalyst or a pre-catalyst. Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Increase reaction temperature.
Homocoupling of Boronic Acid Reaction conditions too harsh; Presence of oxygen.Ensure the reaction is thoroughly degassed. Lower the reaction temperature. Use a milder base.
Protodeboronation (Loss of Boronic Acid) Presence of water and/or acid; Prolonged heating.Use anhydrous solvents. Ensure the base is sufficient to neutralize the HCl salt and drive the reaction. Minimize reaction time once complete.
Poor Product Recovery Product is water-soluble due to protonated piperidine.During aqueous workup, basify the aqueous layer (e.g., with NaHCO₃ or dilute NaOH) to pH > 9 before extracting with an organic solvent.
Streaking on Silica Gel The basic piperidine moiety interacts strongly with acidic silica.Add a small amount of triethylamine (0.5-2%) to the chromatography eluent to suppress this interaction.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents: Palladium catalysts are toxic and should be handled with care. Many organic solvents are flammable. Work away from ignition sources.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a versatile and strategically valuable building block in drug discovery. Its ability to participate in robust Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex biaryl molecules. The integrated piperidinylmethyl moiety provides a powerful lever to enhance the solubility and overall druglike properties of the final compounds. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage this reagent to accelerate the discovery and development of novel therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Piperidine Derivatives in Modern Drug Discovery.
  • SynHet. (n.d.). [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride.
  • Shindo-Kano Laboratory. (n.d.). Synthesis of Bioactive compounds.
  • Echemi. (n.d.). [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride.
  • Arctom. (n.d.). CAS NO. 1301198-10-6 | [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
  • Sikorski, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate.
  • Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction Using (4-(Pyren-1-yl)phenyl)boronic Acid.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed.
  • Wang, L., et al. (2014). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Application

Application Notes and Protocols for the Use of Boronic Acids in C-C Bond Formation: A Comprehensive Guide to the Suzuki-Miyaura Coupling Reaction

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling The formation of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The formation of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are fundamental to drug discovery, materials science, and agrochemicals.[1][2][3] Among the myriad of methods available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent and versatile tool.[4][5][6] Developed by Akira Suzuki and his colleagues in 1979, this reaction facilitates the coupling of organoboron compounds (typically boronic acids or their esters) with organic halides or triflates.[2][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials have cemented its status as one of the most widely utilized C-C bond-forming reactions in both academic and industrial settings.[6][7][8] In recognition of its significance, Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the 2010 Nobel Prize in Chemistry for their work on palladium-catalyzed cross-couplings in organic synthesis.[2][4][9]

This guide provides a detailed exploration of the Suzuki-Miyaura coupling, delving into its mechanistic underpinnings, offering practical protocols, and providing insights into troubleshooting common challenges. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to effectively employ this powerful synthetic transformation.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][10] This cycle can be dissected into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5][10]

1. Oxidative Addition: The Initiation Step

The catalytic cycle commences with the oxidative addition of the organic halide (or triflate) to a coordinatively unsaturated Pd(0) complex.[10] This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square-planar Pd(II) species.[4][10] The reactivity of the organic halide is a critical factor, with the rate of oxidative addition generally following the trend: I > OTf > Br >> Cl.[10][11] Consequently, aryl iodides and bromides are common substrates, while the coupling of aryl chlorides often necessitates more reactive catalyst systems.[4][12]

2. Transmetalation: The Key Carbon-Carbon Bond Forming Prelude

Following oxidative addition, the transmetalation step occurs, wherein the organic group from the organoboron species is transferred to the palladium(II) complex, displacing the halide.[5][13] A crucial aspect of this step is the activation of the boronic acid by a base.[12][14][15] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily undergoes transmetalation.[14][15][16][17] This activation is essential for the reaction to proceed efficiently.

3. Reductive Elimination: Product Formation and Catalyst Regeneration

The final step of the catalytic cycle is reductive elimination. In this process, the two organic groups on the Pd(II) complex couple to form the desired C-C bond, and the palladium catalyst is reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[4][5][10] The choice of ligands on the palladium catalyst can significantly influence the rate and efficiency of this step.[4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (R²-B(OR)₂ + Base) pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L_n-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product Experimental_Workflow cluster_workflow General Experimental Workflow for Suzuki-Miyaura Coupling start Start reagents Combine Aryl Halide, Boronic Acid, and Base in a Reaction Vessel start->reagents inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) reagents->inert solvent_catalyst Add Degassed Solvent and Palladium Catalyst/Ligand inert->solvent_catalyst heating Heat the Reaction Mixture with Vigorous Stirring solvent_catalyst->heating monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification of the Crude Product (e.g., Column Chromatography) workup->purification end End purification->end

Figure 2: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for a Standard Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or boronic ester (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Reaction vessel (e.g., round-bottom flask or Schlenk tube)

  • Magnetic stir bar

  • Inert gas supply (argon or nitrogen)

  • Heating mantle or oil bath

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or boronic ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). [18][19]2. Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst. [18][20]3. Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent. [18]5. Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C). [5][20]6. Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). [18][20]7. Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. [18][20]8. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [18][20]

Troubleshooting Common Issues

Despite its robustness, challenges can arise during Suzuki-Miyaura couplings. Here are some common issues and potential solutions:

  • Low or No Yield:

    • Inactive Catalyst: Ensure the catalyst is active and the reaction is performed under a strict inert atmosphere to prevent catalyst decomposition. [18][20]Consider using a more active precatalyst system, especially for challenging substrates. [18] * Inefficient Base: The base may not be strong enough to activate the boronic acid. Try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity. [21] * Poor Substrate Reactivity: For unreactive aryl chlorides, a more active catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands) is often necessary. [22][20]

  • Side Reactions:

    • Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent by a proton source. To minimize this, use anhydrous solvents, ensure the base is thoroughly dried, and consider using more stable boronic esters. [4][20] * Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen or if a Pd(II) precatalyst is not fully reduced. [4][20]Thoroughly degassing the reaction mixture is crucial.

    • Dehalogenation: The starting aryl halide is reduced to the corresponding arene. This can be minimized by ensuring a strictly inert atmosphere and choosing appropriate solvents and bases. [4][20]

Conclusion: A Versatile Tool for Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction remains an indispensable tool in the arsenal of the synthetic chemist. Its broad applicability, functional group tolerance, and the continuous development of more active and robust catalyst systems ensure its continued prominence in the synthesis of complex organic molecules. A thorough understanding of the reaction mechanism, the roles of the various reagents, and a systematic approach to optimization and troubleshooting will empower researchers to successfully employ this powerful transformation in their synthetic endeavors, from fundamental research to the development of life-saving pharmaceuticals. [1][7][8][27]

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16555. [Link]

  • da Silva, R. A., & de Souza, A. L. F. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 83(17), 10187–10194. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]

  • Le Tadic-Biadatti, M.-H., et al. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development, 24(8), 1546–1552. [Link]

  • Gensch, T., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 288–298. [Link]

  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [YouTube video]. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Vantourout, J. C., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... [Image]. [Link]

  • Sadeghi, S. H. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research, 10(1), 79-82. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Reddy, U. K., et al. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 25(15), 3433. [Link]

  • Len-Pes, A., & Guisan-Ceinos, M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 861. [Link]

  • ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]

  • ResearchGate. (n.d.). Examples of approved drugs where Suzuki–Miyaura coupling is employed to... [Image]. [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3433. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16338–16431. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85468-85471. [Link]

  • Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Suzuki reactions promoted by different ligands (the catalytic conditions... [Image]. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

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Method

Application Notes and Protocols: A Guide to the Synthesis of Biaryl Compounds Using 4-(Piperidin-1-ylmethyl)phenylboronic Acid Hydrochloride

Introduction: The Strategic Importance of Functionalized Biaryl Scaffolds The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals stems from its ability to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Biaryl Scaffolds

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals stems from its ability to provide a rigid scaffold that can orient functional groups in a precise three-dimensional arrangement, facilitating optimal interactions with biological targets. Furthermore, the synthesis of biaryl compounds is pivotal in the development of organic light-emitting diodes (OLEDs), liquid crystals, and advanced polymers. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, enabling the construction of these complex biaryl systems under mild conditions with a high degree of functional group tolerance.[1]

This guide focuses on a particularly valuable building block: 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride . This reagent is of special interest to researchers in drug discovery as it allows for the direct incorporation of a piperidinomethyl group. This basic, saturated heterocyclic moiety can significantly influence the physicochemical properties of a molecule, often improving aqueous solubility, modulating pKa for better cell permeability, and providing a vector for further functionalization. The hydrochloride salt form enhances the bench-top stability of the boronic acid, which can otherwise be prone to degradation.

Chemical Properties and Handling

Proper handling and understanding of the reagent's properties are paramount for successful and reproducible synthetic outcomes.

PropertyValue
CAS Number 1301198-10-6
Molecular Formula C₁₂H₁₉BClNO₂
Molecular Weight 255.55 g/mol
Appearance Off-white to white solid
Storage Store under an inert atmosphere at 2-8°C

The hydrochloride salt plays a crucial role in the stability of this aminoboronic acid. The protonation of the basic piperidine nitrogen prevents its potential interference with the palladium catalyst and also protects the boronic acid moiety from certain degradation pathways. It is important to note that during the reaction, a sufficient excess of base must be used to both neutralize the hydrochloride salt and facilitate the catalytic cycle.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, our functionalized phenylboronic acid) and an organohalide or triflate.[2] The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the Pd(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (R¹-R²) and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (with R¹-X) pd2_biaryl R¹-Pd(II)L₂-R² pd2_complex->pd2_biaryl Transmetalation biaryl_product R¹-R² (Biaryl Product) pd2_biaryl->biaryl_product Reductive Elimination boronic_acid R²B(OH)₂ + Base boronate [R²B(OH)₃]⁻ boronic_acid->boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Functionalized 1,7-Diazacarbazole Biaryl

This protocol is adapted from a peer-reviewed synthesis of a complex heterocyclic biaryl compound, demonstrating the utility of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride in a real-world drug discovery context.[2]

Reagents and Equipment
  • Aryl Bromide: Methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c′]dipyridine-6-carboxylate

  • Boronic Acid: 4-(Piperidin-1-ylmethyl)phenylboronic acid

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Base: 1 M aqueous potassium phosphate (K₃PO₄)

  • Solvent: Acetonitrile (MeCN)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure

Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, and Catalyst in reaction vessel. start->reagents degas Degas the mixture by purging with inert gas. reagents->degas add_solvents Add degassed Acetonitrile and aqueous K₃PO₄ solution. degas->add_solvents heat Heat the reaction mixture (e.g., 95 °C) with stirring. add_solvents->heat monitor Monitor reaction progress (TLC, LC-MS). heat->monitor workup Cool to RT, perform aqueous workup & extraction. monitor->workup purify Purify the crude product via column chromatography. workup->purify end Characterize final biaryl product. purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Vessel Preparation: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq), 4-(Piperidin-1-ylmethyl)phenylboronic acid (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.10 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add degassed acetonitrile followed by the degassed 1 M aqueous potassium phosphate solution (typically 2-3 equivalents of base). The use of a strong inorganic base like K₃PO₄ is crucial for neutralizing the hydrochloride and activating the boronic acid.

  • Reaction: Heat the reaction mixture to 95 °C with vigorous stirring. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure biaryl compound.

Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The conditions must be optimized for each specific substrate combination.

ParameterTypical Reagents/ConditionsRationale and Field Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligandFor electron-rich or sterically hindered aryl halides, catalysts with bulky, electron-rich phosphine ligands like dppf often give better results by promoting the oxidative addition and reductive elimination steps.[2]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KFA strong base is required to neutralize the hydrochloride salt and to form the active boronate species. K₃PO₄ is often a good choice for amine-containing substrates. The choice of base can significantly impact the reaction rate and yield.
Solvent Dioxane/H₂O, Acetonitrile/H₂O, Toluene/H₂OA mixture of an organic solvent and water is typically used. Water is necessary for the base to be effective and to facilitate the transmetalation step. Acetonitrile is a good choice for reactions at moderate temperatures as seen in the example protocol.[2]
Temperature 80-110 °CThe required temperature depends on the reactivity of the aryl halide (I > Br > Cl). Microwave heating can often be used to accelerate the reaction and improve yields.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient base- Low reaction temperature- Poorly soluble reagents- Use a fresh batch of catalyst.- Increase the equivalents of base (3-4 eq).- Increase the reaction temperature or use microwave irradiation.- Use a different solvent system (e.g., DMF/water) to improve solubility.
Protodeboronation (Loss of Boronic Acid) - Presence of excess water or acid- Prolonged reaction time at high temperature- Ensure reagents and solvents are appropriately dried/degassed.- Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupled Byproducts - Oxygen contamination leading to catalyst degradation- Ensure the reaction is set up under a strictly inert atmosphere. Use thoroughly degassed solvents.

Conclusion

4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a highly effective and strategic building block for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura coupling. The presence of the basic piperidinomethyl group offers significant advantages for applications in medicinal chemistry, while its hydrochloride salt form ensures stability and ease of handling. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently construct complex molecular architectures, paving the way for the discovery of new therapeutics and advanced materials.

References

  • F.S.L. et al. (2012). Mitigation of Acetylcholine Esterase Activity in the 1,7-Diazacarbazole Series of Inhibitors of Checkpoint Kinase 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Google Patents. (2009). Diazacarbazoles and methods of use.

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Application

Catalyst Selection for Suzuki-Miyaura Coupling of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride: A Detailed Guide

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of catalyst selection and protocol optimization for Suzuki-Miyaura cross-coupling reactions...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of catalyst selection and protocol optimization for Suzuki-Miyaura cross-coupling reactions involving the versatile building block, 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride. The presence of a Lewis basic tertiary amine and the hydrochloride salt form of this reagent introduces specific challenges, including potential catalyst inhibition and the necessity for careful base selection. This document elucidates the mechanistic rationale behind experimental choices, offering a selection of robust catalyst systems, detailed step-by-step protocols, and troubleshooting insights to ensure successful and reproducible outcomes in the synthesis of complex biaryl scaffolds.

Introduction: Navigating the Nuances of a Functionalized Boronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its mild conditions and broad functional group tolerance in the formation of carbon-carbon bonds.[1][2] 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a valuable building block in medicinal chemistry, enabling the introduction of a piperidinylmethylphenyl moiety into target molecules. However, the successful application of this reagent in Suzuki-Miyaura coupling is contingent on addressing two key structural features:

  • The Tertiary Amine: The piperidinyl nitrogen is a Lewis base that can coordinate to the palladium catalyst. This coordination can potentially lead to catalyst inhibition or "poisoning," thereby impeding the catalytic cycle and reducing reaction efficiency.[3][4]

  • The Hydrochloride Salt: The boronic acid is supplied as a hydrochloride salt, necessitating the use of a sufficient amount of base to both neutralize the HCl and activate the boronic acid for the crucial transmetalation step.

This guide provides a systematic approach to overcoming these challenges through the judicious selection of palladium catalysts, ligands, bases, and reaction conditions.

The Catalytic Heart of the Reaction: Choosing the Right Palladium Catalyst and Ligand

The choice of the palladium catalyst and its associated ligand is the most critical factor for a successful coupling reaction with amine-containing substrates. The ligand plays a pivotal role in stabilizing the palladium center, modulating its reactivity, and preventing deactivation.[5][6]

The Challenge of Catalyst Poisoning by Tertiary Amines

Tertiary amines, like the piperidine moiety in the title compound, can act as competing ligands for the palladium center. This can lead to the formation of stable, off-cycle palladium-amine complexes that are catalytically inactive, effectively "poisoning" the catalyst.[3] The key to mitigating this issue lies in selecting a ligand that binds strongly to the palladium center and sterically shields it from coordination with the substrate's tertiary amine.

Recommended Catalyst Systems

Based on established principles for overcoming catalyst inhibition by Lewis basic groups, the following classes of catalyst systems are recommended:

  • Palladium Catalysts with Bulky, Electron-Rich Phosphine Ligands: This is the most common and often most effective strategy. Bulky biaryl phosphine ligands, such as those developed by Buchwald and others, create a sterically hindered environment around the palladium atom, which disfavors coordination of the tertiary amine.[7][8] The high electron density of these ligands also promotes the rate-limiting oxidative addition step.[5]

  • Palladium-N-Heterocyclic Carbene (NHC) Complexes: NHCs are strong σ-donating ligands that form very stable bonds with palladium.[9][10] This strong Pd-NHC bond can prevent displacement by the tertiary amine. The steric bulk of common NHC ligands also contributes to shielding the metal center.[11][12]

  • Palladacycles: These pre-catalysts are often air- and moisture-stable and can exhibit very high catalytic activity.[13] Their robustness can be advantageous when dealing with challenging substrates.

The following table provides a comparative overview of recommended catalyst systems:

Catalyst SystemLigand TypeKey AdvantagesConsiderations
Pd(OAc)₂ / Buchwald Ligands Bulky, Electron-Rich Monodentate PhosphineHigh activity for challenging substrates, mitigates amine coordination, commercially available.[8]Can be air-sensitive, requires in-situ catalyst formation.
PdCl₂(dppf) Bidentate Ferrocenyl PhosphineRobust and versatile for a range of Suzuki couplings.[14]May be less effective than bulky monophosphines for highly hindered substrates.
Pd-NHC Complexes (e.g., PEPPSI™) N-Heterocyclic CarbeneHigh thermal stability, resistant to poisoning, often highly active.[9][11]Can be more expensive than traditional phosphine-based systems.
Pd(PPh₃)₄ TriphenylphosphineReadily available, well-established catalyst.[15]May be more susceptible to poisoning by the tertiary amine compared to bulkier ligands.

The Essential Role of the Base: Activation and Neutralization

The choice of base is critical for two primary reasons in this specific reaction:

  • Neutralization: At least one equivalent of base is required to neutralize the hydrochloride salt of the boronic acid, liberating the free amine.

  • Activation: A base is necessary to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium(II) complex.[7]

Insufficient base will result in incomplete neutralization and/or activation, leading to low conversion. An excessive amount of a very strong base can lead to side reactions.

Recommended Bases

A screening of bases is often necessary for optimal results. The following are recommended starting points:

  • Potassium Carbonate (K₂CO₃): A commonly used, moderately strong inorganic base.

  • Potassium Phosphate (K₃PO₄): A stronger inorganic base that is often effective when carbonates are not sufficient.[16]

  • Cesium Carbonate (Cs₂CO₃): A strong and highly effective base, though more expensive.

An aqueous solution of the inorganic base is typically used, creating a biphasic reaction medium which can be beneficial.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride.

General Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: - Boronic Acid HCl - Aryl Halide - Base B Add Catalyst/Ligand A->B C Add Degassed Solvent B->C D Purge with Inert Gas C->D E Heat and Stir (e.g., 80-100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT & Quench F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: Using a Palladium Acetate / Buchwald Ligand System

This protocol is a robust starting point for a wide range of aryl halides.

Materials:

  • 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried Schlenk flask, add 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, the aryl halide, and potassium phosphate.

  • In a separate vial, briefly purge with inert gas and add palladium(II) acetate and SPhos. Add a small amount of the degassed dioxane to dissolve the catalyst and ligand, then transfer this solution to the Schlenk flask via syringe.

  • Add the remaining degassed 1,4-dioxane and water to the Schlenk flask.

  • Seal the flask and purge with inert gas for 10-15 minutes while stirring.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using a Pre-formed Palladium-NHC Catalyst

This protocol is advantageous for its simplicity, using an air-stable pre-catalyst.

Materials:

  • 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • PEPPSI™-IPr catalyst (2 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • tert-Amyl alcohol, degassed

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a Schlenk flask, add 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, the aryl halide, PEPPSI™-IPr catalyst, and potassium carbonate.

  • Add the degassed tert-amyl alcohol to the flask.

  • Seal the flask and purge with inert gas for 10-15 minutes while stirring.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 7-10 from Protocol 1 for work-up and purification.

Mechanistic Rationale: A Deeper Dive

Understanding the catalytic cycle provides insight into the rationale for the recommended conditions.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition note1 Bulky L (e.g., SPhos) prevents coordination of the tertiary amine from R²-B(OH)₂ to Pd. Pd0->note1 PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation Product R¹-R² PdII_R1R2->Product Product->Pd0 Reductive Elimination R1X R¹-X R2B R²-B(OH)₂ Base Base (e.g., K₃PO₄) note2 Base activates R²-B(OH)₂ to form a more nucleophilic boronate [R²-B(OH)₃]⁻. Base->note2

Caption: The Suzuki-Miyaura catalytic cycle with key considerations for the title compound.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. Electron-rich ligands accelerate this step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a boronate. The bulky phosphine or NHC ligands (L) are crucial here to prevent the piperidine nitrogen from interfering with this step.

  • Reductive Elimination: The two organic fragments on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst. Bulky ligands can also promote this final step.

Conclusion and Future Perspectives

The Suzuki-Miyaura coupling of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a highly achievable transformation with careful consideration of the catalyst system and reaction conditions. The primary challenge of potential catalyst inhibition by the tertiary amine can be effectively overcome by employing palladium catalysts bearing bulky, electron-rich phosphine or N-heterocyclic carbene ligands. The judicious choice of a suitable base is also paramount to ensure both neutralization of the starting material's hydrochloride salt and activation of the boronic acid for efficient transmetalation. The protocols provided herein serve as a robust starting point for researchers and professionals in drug development, enabling the synthesis of novel and complex molecules. Future work in this area may focus on the development of even more active and robust catalyst systems that can operate at lower catalyst loadings and milder conditions, further enhancing the greenness and efficiency of these important transformations.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. (2019). The Journal of Organic Chemistry.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025).
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025).
  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. BenchChem.
  • Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. (2011). The Journal of Physical Chemistry Letters.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. BenchChem.
  • Poisoning and deactivation of palladium catalysts. (n.d.).
  • A convenient synthesis of phosphine-functionalized N-heterocyclic carbene ligand precursors, structural characterization of their palladium complexes and catalytic application in Suzuki coupling reaction. (2025).
  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Neufeldt, S. (2019). Using N-heterocyclic carbene ligands to control cross coupling selectivity. Morressier.
  • Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. (2025).
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Sulfur-Functionalized N-Heterocyclic Carbene Complexes of Pd(II)
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
  • Gessner Group. (n.d.).
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
  • Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 4-Iodophenylboronic Acid. BenchChem.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH.
  • Study on ammonia poisoning of Pd system catalyst for CO coupling reaction to diethyl oxalate. (2025).

Sources

Method

Application Notes and Protocols: Unraveling the Impact of Solvents on Arylboronic Acid Reactivity

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The solvent is a critically influential, yet often underestimated, parameter in organic synthesis. For...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The solvent is a critically influential, yet often underestimated, parameter in organic synthesis. For reactions involving arylboronic acids, particularly the widely utilized Suzuki-Miyaura cross-coupling, the choice of solvent can dictate reaction efficiency, selectivity, and even the dominant mechanistic pathway. This comprehensive guide provides an in-depth exploration of the multifaceted roles of solvents in modulating the reactivity of arylboronic acids. We will delve into the theoretical underpinnings of solvent effects, from polarity and proticity to direct coordination with catalytic species. This document is designed to move beyond a simple recitation of conditions, offering field-proven insights and robust, step-by-step protocols to empower researchers to rationally select and optimize solvent systems for their specific applications.

The Underlying Science: Why Solvents are More Than Just a Medium

In the context of arylboronic acid chemistry, the solvent is an active participant, influencing several key equilibria and kinetic processes that govern the overall reaction outcome. Its effects can be broadly categorized into several key areas:

  • Reagent and Catalyst Solubility: At a fundamental level, the solvent must solubilize the arylboronic acid, the coupling partner (e.g., an aryl halide), the palladium catalyst, and the base to ensure a homogeneous reaction environment. Poor solubility of any component can lead to slow reaction rates and incomplete conversions.

  • Arylboronic Acid Stability and Speciation: Arylboronic acids exist in equilibrium with their cyclic anhydrides, known as boroxines. This dehydration process is highly sensitive to the presence of water and the nature of the organic solvent.[1][2] The formation of boroxines can impact the concentration of the active monomeric boronic acid available for transmetalation.

  • Influence on the Catalytic Cycle: The solvent can profoundly impact each step of the palladium-catalyzed cross-coupling cycle:

    • Oxidative Addition: The polarity of the solvent can influence the rate of oxidative addition of the aryl halide to the Pd(0) catalyst. More polar solvents can stabilize the charge separation in the transition state, often accelerating this step.[3]

    • Transmetalation: This is arguably the most solvent-sensitive step. The solvent can affect the activation of the boronic acid by the base, the speciation of the palladium-halide complex, and the coordination environment around the palladium center.[4][5]

    • Reductive Elimination: The final step, where the new C-C bond is formed, can also be influenced by the solvent's ability to stabilize the resulting Pd(0) species, preparing it for the next catalytic cycle.[6]

  • Direct Coordination to the Catalyst: Coordinating solvents (e.g., THF, DMF, MeCN) can directly bind to the palladium center, influencing its reactivity and selectivity. This coordination can compete with other ligands and substrates, sometimes leading to unexpected outcomes.[7]

The interplay of these factors is complex, and the optimal solvent is often a delicate balance of these competing effects. A deeper understanding of these principles is essential for rational solvent selection and reaction optimization.

The Arylboronic Acid-Boroxine Equilibrium: A Solvent-Mediated Balance

Arylboronic acids can undergo a reversible dehydration to form boroxines, a six-membered ring containing alternating boron and oxygen atoms. The position of this equilibrium is strongly influenced by the solvent environment.

G cluster_0 Arylboronic Acid Monomer cluster_1 Boroxine Trimer ArB(OH)2_1 3 ArB(OH)₂ Boroxine (ArBO)₃ ArB(OH)2_1->Boroxine + 3 H₂O Boroxine->ArB(OH)2_1 - 3 H₂O

Figure 1: The reversible equilibrium between arylboronic acid and its corresponding boroxine.

Generally, the presence of water will shift the equilibrium towards the monomeric boronic acid, which is typically the active species in Suzuki-Miyaura coupling.[1] Conversely, anhydrous, non-polar solvents can favor the formation of the less reactive boroxine.[8] This equilibrium is a critical consideration, as variations in the water content of a solvent can lead to inconsistencies in reaction performance.

Protocol 1: Monitoring the Arylboronic Acid-Boroxine Equilibrium by ¹H NMR Spectroscopy

This protocol provides a method for qualitatively assessing the stability of an arylboronic acid in different solvents.

Materials:

  • Arylboronic acid of interest

  • Anhydrous deuterated solvents (e.g., CDCl₃, DMSO-d₆, THF-d₈)

  • NMR tubes

  • Small vial for sample preparation

Procedure:

  • Sample Preparation: In a clean, dry vial, dissolve 5-10 mg of the arylboronic acid in 0.6 mL of the chosen anhydrous deuterated solvent.

  • Initial Spectrum: Immediately acquire a ¹H NMR spectrum of the freshly prepared solution. Note the chemical shifts and line shapes of the aromatic protons. In the monomeric form, these signals are typically sharp.

  • Monitoring over Time: Allow the NMR tube to stand at room temperature and acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, and 24 hours).

  • Analysis: Observe any changes in the spectra. The formation of boroxines is often indicated by the appearance of new, broader signals for the aromatic protons, sometimes accompanied by a decrease in the intensity of the sharp monomer signals. In some cases, the -OH protons of the boronic acid may also show changes in their chemical shift or disappear upon boroxine formation.

  • Effect of Water: To confirm the reversibility of boroxine formation, add a microliter of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. A shift back towards the sharp signals of the monomeric boronic acid is indicative of boroxine hydrolysis.

Interpretation:

  • Stable: If the ¹H NMR spectrum remains unchanged over 24 hours, the arylboronic acid is considered relatively stable against dehydration to the boroxine in that particular solvent.

  • Unstable: The appearance of new, broad signals suggests significant boroxine formation. The rate of this change provides a qualitative measure of the arylboronic acid's instability in that solvent.

The Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle

The solvent's influence is woven throughout the entire catalytic cycle of the Suzuki-Miyaura reaction. Understanding this influence is key to troubleshooting and optimizing these powerful C-C bond-forming reactions.

Suzuki_Cycle cluster_solvent Solvent Influence Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Halide Ar-Pd(II)L₂-X OxAdd->PdII_Halide Polarity Polarity Effects (e.g., stabilization of charged intermediates) OxAdd->Polarity Transmetalation Transmetalation PdII_Halide->Transmetalation Ar'B(OH)₂ Base PdII_Aryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Aryl Solv_Coord Solvent Coordination (e.g., THF, DMF) Transmetalation->Solv_Coord Proticity Proticity (e.g., H-bonding, interaction with base) Transmetalation->Proticity RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Ar-Ar'

Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting key points of solvent influence.

3.1. Protic vs. Aprotic Solvents

  • Protic Solvents (e.g., water, alcohols) can act as hydrogen bond donors. They can stabilize charged species and participate in the activation of the boronic acid. Aqueous bases are often used in conjunction with organic solvents, and the presence of water is crucial for the formation of the reactive boronate species.[9] However, protic solvents can also lead to undesired side reactions like protodeboronation, especially with sensitive substrates.

  • Aprotic Solvents (e.g., THF, toluene, DMF) do not have acidic protons. They are further classified by their polarity.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN) have large dipole moments and can effectively solvate cations. They can accelerate reactions by stabilizing charged intermediates in the catalytic cycle.[10]

    • Nonpolar Aprotic Solvents (e.g., toluene, hexane) are often used for their high boiling points and inertness. However, the solubility of polar reagents and catalysts can be limited in these solvents.

3.2. Coordinating vs. Non-coordinating Solvents

  • Coordinating Solvents (e.g., THF, MeCN, DMF) possess lone pairs of electrons that can coordinate to the palladium center. This can stabilize the catalyst but may also inhibit reactivity by competing with the substrate for coordination sites. In some cases, solvent coordination can dramatically alter the selectivity of a reaction.[7]

  • Non-coordinating Solvents (e.g., toluene, hexane) have minimal interaction with the metal center, leaving it more accessible for catalysis.

The choice between these solvent types is highly dependent on the specific substrates, catalyst, and ligand used.

Data-Driven Solvent Selection

A systematic approach to solvent selection can save significant time and resources. The following table provides a summary of results for a model Suzuki-Miyaura coupling reaction in various solvents, correlated with key solvent properties.

Table 1: Solvent Effects on the Yield of a Model Suzuki-Miyaura Reaction (Reaction: 4-bromotoluene + phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 80 °C, 4h)

SolventDielectric Constant (ε)Dipole Moment (μ, D)Yield (%)
Toluene2.380.3675
THF7.581.7588
1,4-Dioxane2.250.4585
Acetonitrile (MeCN)37.53.9265
Dimethylformamide (DMF)36.73.8292
Ethanol/Water (3:1)--95
Isopropanol/Water (3:1)--91
Water80.11.855 (low substrate solubility)

Note: Yields are illustrative and can vary significantly based on the specific reaction conditions.

As the data suggests, there is not always a simple correlation between a single solvent parameter and reaction yield. While polar aprotic solvents like DMF often give high yields, the coordinating nature of acetonitrile can sometimes be detrimental. Aqueous mixtures are frequently highly effective, highlighting the beneficial role of water in activating the boronic acid and dissolving the base.[9]

Experimental Protocols for Solvent Screening and Optimization

Protocol 2: General Procedure for Parallel Solvent Screening in a Suzuki-Miyaura Reaction

This protocol describes a method for efficiently screening a panel of solvents for a given Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Panel of anhydrous solvents (e.g., Toluene, THF, 1,4-Dioxane, MeCN, DMF, 2-MeTHF)

  • Reaction vials with stir bars and septa

  • Inert gas supply (Nitrogen or Argon)

  • Heating block or oil bath

  • Syringes and needles

Procedure:

  • Preparation of Stock Solutions (Optional but Recommended): To ensure accurate dispensing, prepare stock solutions of the aryl halide and arylboronic acid in a suitable, volatile solvent (e.g., THF or toluene).

  • Reaction Setup:

    • Arrange a set of reaction vials in a rack. To each vial, add the palladium catalyst and base.

    • Purge each vial with an inert gas for several minutes.

    • Using a syringe, add the desired screening solvent to each vial.

    • Add the aryl halide and arylboronic acid to each vial (either as solids or from stock solutions).

  • Reaction Execution:

    • Seal the vials with septa and place them in a preheated heating block or oil bath.

    • Stir the reactions at the desired temperature for a set period (e.g., 2, 8, or 24 hours).

  • Work-up and Analysis:

    • Cool the reactions to room temperature.

    • Quench the reactions by adding water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry it (e.g., with Na₂SO₄), and filter.

    • Analyze the crude reaction mixture by a suitable method (e.g., GC, LC-MS, or ¹H NMR with an internal standard) to determine the conversion and yield of the desired product.

Protocol 3: Introduction to Design of Experiments (DoE) for Solvent Optimization

For a more rigorous optimization, a Design of Experiments (DoE) approach can be employed. DoE allows for the systematic variation of multiple parameters simultaneously to identify optimal conditions and interactions between variables.[11][12]

Conceptual Workflow for DoE-based Solvent Optimization:

DoE_Workflow Define_Factors 1. Define Factors & Levels (e.g., Solvent Type, Temperature, Base) Select_Design 2. Select Experimental Design (e.g., Factorial, Fractional Factorial) Define_Factors->Select_Design Run_Experiments 3. Perform Experiments (as per DoE matrix) Select_Design->Run_Experiments Analyze_Results 4. Analyze Data (Statistical software) Run_Experiments->Analyze_Results Model_Response 5. Model the Response Surface (Identify optimal conditions) Analyze_Results->Model_Response Validate_Model 6. Validate the Model (Confirm predicted optimum) Model_Response->Validate_Model

Figure 3: A conceptual workflow for using Design of Experiments (DoE) to optimize reaction conditions, including solvent selection.

A typical DoE for solvent optimization might include factors such as:

  • Solvent: A selection of 3-5 promising solvents identified from an initial screen.

  • Temperature: A range of temperatures (e.g., 60-100 °C).

  • Base: Different types of bases or varying concentrations.

  • Catalyst Loading: A range of catalyst concentrations.

Specialized software is typically used to generate the experimental design and analyze the results, providing a powerful tool for rapidly identifying the optimal reaction conditions.

Conclusion and Future Perspectives

The solvent is a powerful tool in the arsenal of the synthetic chemist. A thorough understanding of the fundamental principles governing solvent effects on arylboronic acid reactivity, combined with a systematic and data-driven approach to solvent selection, can lead to significant improvements in reaction outcomes. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to confidently navigate the complex landscape of solvent effects and unlock the full potential of their chemical transformations. As the field moves towards more sustainable and efficient chemical processes, the rational selection of green and effective solvents will become an increasingly critical aspect of modern drug discovery and development.

References

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  • Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(3), 735-743. [Link]

  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Schoenebeck, F., & Hartwig, J. F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(35), 8192-8195. [Link]

  • Cid, J., García-Álvarez, J., & Carbó, J. J. (2018). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Chemistry – A European Journal, 24(54), 14363-14373. [Link]

  • Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Reddit. (2022, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 84(17), 11024-11032. [Link]

  • Lei, P., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 359-366. [Link]

  • Kočevar, M., et al. (2012). Solvent mixture screening for Suzuki coupling of 1 with 2. Tetrahedron, 68(3), 950-958. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Lei, P., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 359-366. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Domańska, U., & Rolka, K. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4473-4481. [Link]

  • Lloyd-Jones, G. C., et al. (2016). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 138(2), 646-657. [Link]

  • Delaney, C. P. (2020). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. University of Illinois at Urbana-Champaign. [Link]

  • Nolan, S. P., et al. (2021). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Organometallics, 40(24), 4016-4026. [Link]

  • Lei, P., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Figshare. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. York University Libraries. [Link]

  • Lei, P., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ResearchGate. [Link]

  • Li, J., et al. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Palladium(II) Complex. Journal of Chemistry, 2015, 1-6. [Link]

  • Murray, P. M., et al. (2016). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Organic & Biomolecular Chemistry, 14(8), 2373-2384. [Link]

  • Michalska, M., & Ziółkowski, J. J. (2015). An explicit account of solvation is essential for modeling Suzuki–Miyaura coupling in protic solvents. Dalton Transactions, 44(44), 19138-19147. [Link]

  • Murray, P. M., et al. (2016). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Organic & Biomolecular Chemistry, 14(8), 2373-2384. [Link]

  • Reddit. (2015, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. [Link]

  • Klyushin, A. Y., et al. (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts, 11(7), 878. [Link]

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  • Amatore, C., Jutand, A., & Le Duc, G. (2012). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal, 18(20), 6616-6625. [Link]

  • Lloyd-Jones, G. C., et al. (2016). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]

  • Caldarelli, A., et al. (2022). Partition of the Reactive Species of the Suzuki–Miyaura Reaction between Aqueous and Micellar Environments. International Journal of Molecular Sciences, 23(21), 13540. [Link]

  • Scott, P. J. H., et al. (2019). A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes. Scientific Reports, 9(1), 11396. [Link]

  • Chen, C.-H., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 14(23), 5129. [Link]

  • St-Onge, B., et al. (2010). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 99(6), 2759-2767. [Link]

  • Blackmond, D. G., et al. (2023). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 14(1), 2216. [Link]

  • Malig, T. C., et al. (2021). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ResearchGate. [Link]

  • Kua, J., & Iovine, P. M. (2009). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 113(31), 8991-8999. [Link]

  • Patel, K., & Patel, P. (2022). STABILITY INDICATING ASSAY METHOD DEVELOPMENT AND VALIDATION BY USING UV-VISIBLE SPECTROPHOTOMETER- A REVIEW. Research Journal of Pharmacy and Technology, 15(8), 3739-3743. [Link]

  • Wimmer, E., & Klán, P. (2018). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. The Journal of Organic Chemistry. [Link]

  • Anslyn, E. V., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15003-15010. [Link]

  • Soloway, A. H., & Nyilas, E. (2023). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega, 8(4), 4165-4174. [Link]

  • Ranucci, R., et al. (2024). Pd-Catalyzed Miyaura Borylation and Telescopic Borylation/Suzuki-Miyaura Cross-Coupling Processes in Deep-Eutectic Solvents. The Journal of Organic Chemistry, 89(11), 7629-7640. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Reactions with Substituted Phenylboronic Acids

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of Suzuki-Miyaura coupling reactions, with a particular focus on those involving substituted phenylboronic acids. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to optimize your reactions effectively.

Section 1: Foundational Principles & The Catalytic Cycle

A thorough understanding of the Suzuki-Miyaura coupling's catalytic cycle is paramount for effective troubleshooting. The generally accepted mechanism involves three key stages with a palladium catalyst.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex.[1] The reactivity of the aryl halide is crucial here; electron-withdrawing groups on the aromatic ring can facilitate this step, while electron-donating groups may slow it down.[2][3]

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium center.[4] This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6][7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled as the desired biaryl product, regenerating the active Pd(0) catalyst.[4]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)(L2)-X Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (+ Ar-X) Ar-Pd(II)(L2)-R Transmetalation Complex Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R Transmetalation (+ R-B(OH)2, Base) Ar-R Biaryl Product Ar-Pd(II)(L2)-R->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Troubleshooting Common Issues

This section addresses specific problems you may encounter during your experiments, providing both the "why" and the "how-to" for resolving them.

Issue 1: Low to No Product Formation

This is the most common and frustrating issue. A systematic approach is key to identifying the root cause.

Question: My Suzuki coupling with a substituted phenylboronic acid is failing to give any significant yield. Where should I start my investigation?

Answer: A failed Suzuki reaction can often be traced back to a few key areas. Here is a checklist to systematically troubleshoot the problem:

  • Catalyst Activity and Integrity:

    • The Problem: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[8] Some precatalysts are sensitive to air and can degrade over time.

    • The Solution:

      • Use a fresh batch of your palladium source and ligand.

      • Consider switching to a more robust, air-stable precatalyst, such as a palladacycle.[8]

      • For challenging substrates, you may need to increase the catalyst loading from the typical 1-2 mol% to 3-5 mol%.[1]

  • Oxygen Contamination:

    • The Problem: The presence of molecular oxygen can lead to the oxidative homocoupling of your boronic acid and decomposition of the palladium catalyst.[8][9]

    • The Solution:

      • Ensure your solvent is thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.

      • Maintain a positive pressure of an inert atmosphere throughout the reaction setup and duration.[8]

  • Reagent Purity and Stability:

    • The Problem: Impurities in either the aryl halide or the boronic acid can poison the catalyst. Boronic acids, in particular, can degrade over time through processes like protodeboronation.[8][10]

    • The Solution:

      • Verify the purity of your starting materials using techniques like NMR or LC-MS.

      • If you suspect boronic acid degradation, consider converting it to a more stable derivative, such as a pinacol ester or an MIDA boronate ester, which can provide a slow release of the active boronic acid during the reaction.[11]

  • Inadequate Base or Solvent System:

    • The Problem: The choice of base and solvent are intrinsically linked and crucial for reaction success.[8] The base must be strong enough to promote transmetalation but not so strong that it causes degradation of your starting materials or products.[8]

    • The Solution:

      • Ensure your base is finely powdered and dry, especially for anhydrous reactions.[8]

      • For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[8]

      • Consider the electronic nature of your substrates. For sterically hindered couplings, stronger bases are often required.[1]

Issue 2: Significant Protodeboronation of the Phenylboronic Acid

Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to a significant loss of your nucleophilic partner.[10][11]

Question: I am observing a large amount of the corresponding arene byproduct from my substituted phenylboronic acid. How can I minimize this?

Answer: Protodeboronation is often exacerbated by the reaction conditions, especially with electron-rich or certain heteroaromatic boronic acids.[10] Here are several strategies to mitigate this side reaction:

  • Switch to a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[8] Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger ones like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[8][12]

  • Employ Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[8]

  • Use Boronic Acid Derivatives: As mentioned previously, converting the boronic acid to a more stable form like a pinacol ester or MIDA boronate can help by maintaining a low concentration of the free boronic acid in the reaction mixture.[11]

  • Optimize Reaction Temperature and Time: High temperatures and prolonged reaction times can increase the rate of protodeboronation.[10] Monitor your reaction closely and aim for the lowest possible temperature and shortest time required for completion.

Diagram: Decision Workflow for Low Yield

Low_Yield_Workflow Start Low/No Yield Observed Check_Catalyst Verify Catalyst and Ligand Activity Start->Check_Catalyst Check_Inertness Ensure Rigorous Inert Atmosphere Check_Catalyst->Check_Inertness Catalyst OK Check_Reagents Confirm Reagent Purity Check_Inertness->Check_Reagents Atmosphere OK Optimize_Base_Solvent Re-evaluate Base/Solvent Combination Check_Reagents->Optimize_Base_Solvent Reagents Pure Increase_Loading Increase Catalyst Loading Optimize_Base_Solvent->Increase_Loading No Improvement Success Improved Yield Optimize_Base_Solvent->Success Improved Change_Ligand Switch to More Active Ligand (e.g., Buchwald type) Increase_Loading->Change_Ligand Still Low Yield Increase_Loading->Success Improved Change_Ligand->Success

Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.

Section 3: FAQs for Substituted Phenylboronic Acids

This section tackles frequently asked questions related to the specific challenges posed by substituted phenylboronic acids.

Q1: How do electron-donating and electron-withdrawing groups on the phenylboronic acid affect the reaction?

A1: The electronic nature of the substituents on the phenylboronic acid has a significant impact on the reaction's success.

  • Electron-Donating Groups (EDGs): Phenylboronic acids with EDGs (e.g., -OCH₃, -CH₃) are generally more reactive in the transmetalation step.[13] However, they can also be more susceptible to protodeboronation.

  • Electron-Withdrawing Groups (EWGs): Phenylboronic acids bearing EWGs (e.g., -NO₂, -CF₃) are often less reactive and may require more forcing conditions (higher temperatures, stronger bases, or more active catalyst systems) to achieve good yields.[13] They are, however, generally more stable towards protodeboronation.

Q2: I'm working with a sterically hindered ortho-substituted phenylboronic acid and getting poor results. What adjustments should I make?

A2: Steric hindrance, especially from ortho substituents, can significantly slow down both the transmetalation and reductive elimination steps.[1] To overcome this, consider the following:

  • Catalyst and Ligand Selection: This is the most critical factor. Bulky and electron-rich ligands are essential for promoting the reaction with sterically demanding substrates.[1] Biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are excellent choices.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties.[1]

  • Base Selection: Stronger bases are often necessary for sterically hindered couplings to facilitate the formation of the boronate species.[1] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are commonly used in these cases.

  • Solvent Choice: Non-polar aprotic solvents like toluene or dioxane are often preferred for these types of couplings.[1]

  • Temperature: These reactions frequently require elevated temperatures (e.g., 80-110 °C) to overcome the higher activation energy barriers.[1][8]

Q3: How can I effectively monitor the progress of my Suzuki coupling reaction?

A3: Monitoring the reaction is crucial to determine the optimal reaction time and to identify any issues early on. Several techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information about the reaction progress and can help identify byproducts.[8][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction directly from the reaction mixture, providing quantitative data on the conversion of starting materials to products.[16]

Q4: What are the best practices for purifying the final product?

A4: Proper purification is essential to obtain your desired compound in high purity.

  • Workup: After the reaction is complete, a standard aqueous workup is typically performed. The reaction mixture is cooled, diluted with an organic solvent (like ethyl acetate), and washed with water and brine to remove the inorganic base and salts.[8] The organic layer is then dried and concentrated.

  • Purification: The most common method for purifying Suzuki coupling products is flash column chromatography on silica gel.[8][15] The choice of eluent will depend on the polarity of your product.

Section 4: Experimental Protocols

General Protocol for a Standard Suzuki Coupling

This protocol provides a general starting point that can be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the substituted phenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[8]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or a more modern precatalyst like XPhos Pd G3, 0.5–2 mol%).[8][17]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1 M to 0.5 M with respect to the limiting reagent.[8]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[8]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS.[8] Upon completion, cool to room temperature, dilute with an organic solvent, and perform an aqueous workup.[8]

  • Purification: Purify the crude product by flash column chromatography.[8]

Data Presentation: Ligand and Base Selection Guide

The following table provides general recommendations for ligand and base selection based on the nature of the substituted phenylboronic acid.

Phenylboronic Acid TypeRecommended Ligand ClassRecommended BaseRationale
Electron-RichStandard (e.g., PPh₃) or Buchwald-typeWeaker (e.g., K₂CO₃, KF)Generally more reactive, but prone to protodeboronation. Milder bases help to minimize this side reaction.[8][17]
Electron-DeficientBuchwald-type (e.g., XPhos, SPhos)Stronger (e.g., K₃PO₄, Cs₂CO₃)Less reactive, requiring a more active catalyst system and a stronger base to facilitate transmetalation.[1][17]
Sterically HinderedBulky Buchwald-type or NHCStronger (e.g., K₃PO₄, Cs₂CO₃)Steric bulk requires a highly active and sterically accommodating ligand and a strong base to drive the reaction forward.[1]

References

  • BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. BenchChem.
  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem.
  • BenchChem. (2025).
  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen.
  • Advion. (n.d.). SUZUKI REACTION MONITORING. Advion.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. BenchChem.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Wikipedia. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Zhang, Y., et al. (2015). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.

Sources

Optimization

"common side reactions with 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride"

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride (CAS No: 1301198-10-6). This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride (CAS No: 1301198-10-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate and resolve common challenges encountered during the use of this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and reactivity of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride.

Q1: How should I properly store and handle this boronic acid?

A: Proper storage is critical for maintaining the integrity of the reagent. Boronic acids, in general, can be sensitive to air and moisture. The presence of the aminomethyl group in this specific compound adds another layer of consideration.

  • Storage Conditions: Store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at low temperatures, preferably in a freezer (-20°C is common practice).[1] This minimizes degradation from atmospheric moisture and oxygen.

  • Handling: When weighing and handling the reagent, do so quickly and, if possible, in a glovebox or under a stream of inert gas to minimize exposure to the atmosphere. Avoid leaving the container open for extended periods.

Q2: What are the best solvents for dissolving 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride?

A: As a hydrochloride salt, this compound's solubility is highly dependent on the solvent's polarity.

  • Protic Solvents: It typically exhibits good solubility in polar protic solvents like water, methanol, or ethanol. However, be aware that these solvents can participate in side reactions, such as protodeboronation.

  • Aprotic Polar Solvents: Solubility may be achieved in polar aprotic solvents like DMF, DMAc, or DMSO, especially with gentle heating.

  • Aprotic Ethereal Solvents: Solubility is generally poor in less polar solvents like dioxane, THF, or 2-MeTHF. However, in Suzuki coupling reactions, it often dissolves upon addition of the aqueous base solution, forming the active boronate species in the process.

Q3: The starting material is a hydrochloride salt. How does this affect my reaction setup, particularly the amount of base needed?

A: This is a crucial point that is often overlooked. The hydrochloride salt will consume one equivalent of the base you add to the reaction simply for neutralization. Furthermore, the piperidine nitrogen is basic and can influence the reaction environment.

You must add at least one extra equivalent of base in addition to the amount required for the catalytic cycle (typically 2-3 equivalents). Failure to account for this will result in an insufficiently basic environment, which can stall the transmetalation step of the Suzuki-Miyaura reaction.[2]

Q4: What is protodeboronation, and why is this compound potentially susceptible to it?

A: Protodeboronation is a common and often highly problematic side reaction where the C–B(OH)₂ bond is cleaved and replaced by a C–H bond, resulting in the formation of 1-methyl-4-(piperidin-1-ylmethyl)benzene and consuming your starting material.[3] This process can be catalyzed by acid or base.[3][4]

The presence of the basic piperidine nitrogen in your molecule makes it a "basic heteroaromatic boronic acid" analogue. Such compounds can exhibit complex protodeboronation mechanisms, sometimes involving zwitterionic intermediates that undergo rapid fragmentation, especially in neutral or aqueous conditions.[3]

Caption: General mechanism of protodeboronation.

Q5: What is boronic acid homocoupling?

A: Homocoupling is another undesired side reaction that produces a symmetrical biaryl dimer—in this case, 1,2-bis(4-(piperidin-1-ylmethyl)phenyl)ethane. This reduces the yield of your desired product and introduces a potentially difficult-to-remove impurity.[5] The primary causes are:

  • Oxygen-Mediated: The most common pathway involves the presence of dissolved oxygen in the reaction mixture, which can promote an oxidative coupling process.[6][7]

  • Palladium(II)-Mediated: Homocoupling can also occur via a stoichiometric reaction between Pd(II) species and the boronic acid before the catalytic cycle is fully established.[6]

Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

This section provides a systematic approach to diagnosing and solving common issues encountered during Suzuki-Miyaura coupling reactions with 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride.

Troubleshooting_Workflow Start Low or No Yield Observed Check_Catalyst 1. Check Catalyst & Ligand Is it active? Air-stable precatalyst? Start->Check_Catalyst Check_Base 2. Check Base Sufficient equivalents (≥3)? Appropriate strength? Check_Catalyst->Check_Base Check_Atmosphere 3. Check Reaction Atmosphere Thoroughly degassed? Maintained under N₂/Ar? Check_Base->Check_Atmosphere Check_Solvent 4. Check Solvent & Temp Reagents dissolved? Temp high enough? Check_Atmosphere->Check_Solvent Protodeboronation High Protodeboronation? Check_Solvent->Protodeboronation Analyze Byproducts Homocoupling High Homocoupling? Protodeboronation->Homocoupling No Resolve_Proto Use milder base (e.g., K₂CO₃, KF) Use anhydrous conditions Consider boronate ester Protodeboronation->Resolve_Proto Yes Homocoupling->Start No, Re-evaluate basics Resolve_Homo Improve degassing (sparge) Use fresh catalyst Add mild reducing agent (formate) Homocoupling->Resolve_Homo Yes

Caption: Systematic workflow for troubleshooting a failed Suzuki coupling.

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

Q: My reaction is not working. What are the first things I should check?

A: Following the workflow diagram above, systematically verify the fundamental parameters of your reaction.

  • Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it requires in-situ reduction to the active Pd(0) state.[8] Air-sensitive catalysts may have decomposed. Consider using a fresh batch or a more robust, air-stable precatalyst (e.g., a palladacycle).[8]

  • Base Calculation: As detailed in FAQ Q3, have you added at least 3 equivalents of base (1 to neutralize the HCl salt + 2 for the reaction)? The base must be strong enough to facilitate transmetalation but not so strong that it causes rapid degradation.[8]

  • Inert Atmosphere: Oxygen can kill the active Pd(0) catalyst.[8] Ensure your solvent is rigorously degassed (e.g., by sparging with argon for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas.

  • Solvent and Temperature: Ensure your reaction is not limited by solubility. While the boronic acid salt may not fully dissolve initially, it should enter the solution as the reaction progresses. If not, a different solvent system or higher temperature may be required. Suzuki couplings are often run at elevated temperatures (80–110 °C).[8]

Issue 2: Significant Formation of Protodeboronated Byproduct

Q: I'm observing a significant amount of the de-boronated starting material. How can I minimize this?

A: This indicates that the protodeboronation pathway is outcompeting the desired cross-coupling. The key is to manage the proton source (water) and the basicity of the reaction.

  • Switch to a Milder Base: Strong bases like NaOH or KOH in aqueous media can accelerate protodeboronation.[9] Consider switching to a weaker base like K₂CO₃ or Cs₂CO₃. In some cases, potassium fluoride (KF) can be effective.[8]

  • Use Anhydrous Conditions: Since water is often the proton source, switching to anhydrous conditions can dramatically reduce protodeboronation.[8] This involves using dry solvents and a base like CsF or K₃PO₄ (ensure it is finely powdered and dry).

  • Increase Reaction Rate: Sometimes, protodeboronation is simply a time-dependent degradation. Using a more active catalyst/ligand system (e.g., a biarylphosphine ligand like SPhos or XPhos) can accelerate the desired Suzuki coupling, allowing it to complete before significant degradation occurs.[10][11]

Issue 3: Significant Formation of Homocoupled Dimer

Q: My main byproduct is the symmetrical biphenyl from the homocoupling of my boronic acid. How can I prevent this?

A: This is almost always a sign of oxygen in your reaction or an issue with the palladium catalyst state.

  • Improve Degassing: Your degassing procedure may be insufficient. Simply performing a few vacuum/backfill cycles is often not enough. Subsurface sparging of the solvent with argon or nitrogen for at least 20-30 minutes is far more effective at removing dissolved oxygen.[6]

  • Use an Active Pd(0) Source: If you are using a Pd(II) precatalyst, its reduction to Pd(0) may be slow or incomplete, allowing the remaining Pd(II) to mediate homocoupling. Using a Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(0) G3/G4 precatalyst can mitigate this.

  • Add a Mild Reducing Agent: In some industrial processes, a mild reducing agent like potassium formate is added to the reaction mixture to scavenge any Pd(II) species and maintain the catalyst in its active Pd(0) state.[6]

Section 3: Recommended Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling Conditions

This protocol provides a robust starting point for coupling with aryl bromides.

ParameterRecommended ConditionNotes
Boronic Acid 4-(Piperidin-1-ylmethyl)phenylboronic acid HCl1.2 - 1.5 equivalents
Aryl Halide Aryl Bromide or Iodide1.0 equivalent (limiting reagent)
Palladium Precatalyst XPhos Pd G3 or Pd(PPh₃)₄1 - 3 mol%
Ligand (If using Pd source without integrated ligand)Match Pd:Ligand ratio (e.g., 1:2 to 1:4)
Base K₂CO₃ or K₃PO₄3.0 - 4.0 equivalents
Solvent System Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)~0.1 M concentration
Temperature 80 - 100 °CMonitor by TLC or LC-MS
Atmosphere Nitrogen or ArgonEssential for success

Step-by-Step Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv.), 4-(piperidin-1-ylmethyl)phenylboronic acid hydrochloride (1.3 equiv.), and the base (e.g., K₃PO₄, 3.5 equiv.).

  • Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Place the vessel in a preheated oil bath or heating block and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Formation and Use of a Diethanolamine Adduct for Improved Stability

For particularly sensitive substrates or to improve handling and stability, converting the boronic acid to a diethanolamine (DEA) adduct can be highly effective.[12][13] These adducts are often crystalline, air-stable solids that can be used directly in Suzuki couplings.

DEA_Adduct_Formation Start Dissolve Boronic Acid in CH₂Cl₂ or THF Add_DEA Add Diethanolamine (1.0 equiv) dropwise Start->Add_DEA Stir Stir at RT (15-30 min) Add_DEA->Stir Precipitate Precipitate Forms Stir->Precipitate Isolate Isolate by Filtration Wash with cold solvent & Dry Precipitate->Isolate

Caption: Workflow for preparing a stable diethanolamine boronate adduct.

Step-by-Step Procedure for Adduct Formation:

  • In a vial with a stir bar, dissolve the 4-(piperidin-1-ylmethyl)phenylboronic acid hydrochloride (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride. Note: You may need to first neutralize the HCl salt with one equivalent of a non-nucleophilic base and extract the free boronic acid before this step.

  • Add diethanolamine (1.0 equiv) dropwise while stirring.

  • A precipitate will typically form after an initial period of dissolution.

  • Stir the resulting slurry for 15-30 minutes.

  • Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • This stable diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically under conditions involving protic solvents which facilitate the release of the active boronic acid.[12]

References
  • Wikipedia. Protodeboronation. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • LeBlond, C. R., et al. (2009). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]

  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Chemistry. Available at: [Link]

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available at: [Link]

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. Protodeboronation. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Scott Rychnovsky Lab - UC Irvine. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Available at: [Link]

  • Organic Chemistry Data. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • Ferreira, I., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride

Welcome to the technical support center for the purification of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the high purity of this versatile building block.

I. Understanding the Molecule and Its Challenges

4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a bifunctional molecule containing a phenylboronic acid moiety and a piperidinylmethyl substituent. This unique structure presents specific purification challenges:

  • Hygroscopicity: The hydrochloride salt and the boronic acid group can attract water, which may affect crystal formation and purity.

  • Amphiphilic Nature: The molecule possesses both polar (boronic acid, hydrochloride) and non-polar (phenyl, piperidinyl) regions, influencing its solubility in various solvents.

  • Potential for Impurities: Common impurities can include starting materials, byproducts from the synthesis (e.g., boroxines, deboronated species), and residual solvents.[1] Boroxines, cyclic anhydrides of boronic acids, are a frequent impurity that can complicate analysis and subsequent reactions.

Visualizing the Purification Strategy

The purification of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride often involves a multi-step approach to effectively remove a range of impurities. The following diagram outlines a general workflow.

Purification_Workflow Crude_Product Crude Product (with impurities) Dissolution Dissolution in Aqueous Acid Crude_Product->Dissolution Removes insoluble impurities Aq_Wash Aqueous Layer Wash (Organic Solvent) Dissolution->Aq_Wash Removes organic-soluble impurities Basification Basification to Precipitate Free Base Aq_Wash->Basification Adjust pH > 10 Isolation_FB Isolate Free Base (Filtration/Extraction) Basification->Isolation_FB Recrystallization Recrystallization (e.g., EtOH/Water) Isolation_FB->Recrystallization Removes polar impurities Conversion_to_HCl Conversion to HCl Salt Recrystallization->Conversion_to_HCl Dissolve in ether, add HCl Final_Product Pure HCl Salt (>98%) Conversion_to_HCl->Final_Product

Caption: A general workflow for the purification of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: Low Purity After Initial Isolation

Q: My initial batch of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride has a purity of less than 90% by HPLC. What are the likely impurities and how can I remove them?

A: Low purity in the crude product often points to the presence of starting materials, deboronated byproducts, or boroxines.[1]

  • Causality: Boronic acids are susceptible to protodeboronation, especially under harsh acidic or basic conditions, leading to the formation of the corresponding des-boro compound.[2] The formation of boroxines, the cyclic anhydrides of boronic acids, is also a common issue, particularly upon storage or during concentration.

  • Troubleshooting Steps:

    • Acid-Base Extraction: A robust acid-base workup is often the most effective initial purification step.[1][3]

      • Dissolve the crude hydrochloride salt in dilute aqueous acid (e.g., 1M HCl).

      • Wash the acidic aqueous layer with an organic solvent like ethyl acetate or dichloromethane to remove non-basic organic impurities.

      • Basify the aqueous layer with a strong base (e.g., NaOH, K2CO3) to a pH > 10 to precipitate the free base of the desired product.

      • Extract the free base into an organic solvent like ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallization of the Free Base: The isolated free base can often be purified further by recrystallization.

      • Experiment with different solvent systems. A common starting point is a mixture of ethanol and water or isopropanol and heptane.

      • Dissolve the free base in a minimal amount of the hot solvent and allow it to cool slowly to form crystals.

    • Conversion Back to the Hydrochloride Salt:

      • Dissolve the purified free base in a suitable solvent like diethyl ether or a mixture of isopropanol and ethyl acetate.

      • Add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise until precipitation is complete.

      • Collect the purified hydrochloride salt by filtration, wash with a non-polar solvent like hexane, and dry under vacuum.

Issue 2: Oily Product Instead of a Crystalline Solid

Q: After the final precipitation step, I obtained an oil instead of a solid. What causes this and how can I induce crystallization?

A: The formation of an oil suggests that the product is not readily crystallizing from the chosen solvent system, which could be due to residual impurities or the presence of excess solvent.

  • Causality: Impurities can disrupt the crystal lattice formation. Additionally, if the product is highly soluble in the solvent used for precipitation, it may "oil out" instead of crystallizing.

  • Troubleshooting Steps:

    • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or pentane.[1] This can often induce solidification by washing away residual solvents and impurities that inhibit crystallization.

    • Solvent System Modification:

      • If you are precipitating the HCl salt, ensure you are not using an excessively polar solvent for the precipitation. A less polar solvent will favor crystallization.

      • For recrystallization, try adding an anti-solvent. Dissolve the oil in a small amount of a good solvent (e.g., isopropanol) and then slowly add a poor solvent (e.g., heptane) until turbidity is observed. Allow the solution to stand, or gently scratch the inside of the flask to initiate crystallization.

    • Seed Crystals: If you have a small amount of pure, crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.

Issue 3: Product Degradation During Purification

Q: I suspect my product is degrading during purification, as I see an increase in a deboronated impurity by LC-MS. How can I minimize this?

A: Boronic acids can be sensitive to both oxidative and protic degradation.[2][4][5]

  • Causality: Protodeboronation is often catalyzed by acid or base and can be accelerated by heat. Oxidative degradation can occur in the presence of reactive oxygen species.[2][4]

  • Troubleshooting Steps:

    • Temperature Control: Avoid excessive heat during extractions and concentrations. Use a rotary evaporator at a moderate temperature.

    • pH Control: While acid-base extraction is useful, prolonged exposure to strong acids or bases should be minimized. Neutralize the solution as soon as the separation is complete.

    • Inert Atmosphere: If oxidative degradation is suspected, perform purification steps under an inert atmosphere of nitrogen or argon, especially if the process involves heating.

    • Alternative Chromatography: For particularly sensitive compounds, column chromatography on silica gel can be challenging due to the acidic nature of the silica.[6] Consider using neutral alumina or a boric acid-treated silica gel to minimize on-column degradation.[6][7]

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride?

A1: The purified compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. This minimizes exposure to moisture and air, which can lead to the formation of boroxines and oxidative degradation.

Q2: What analytical techniques are recommended for purity assessment?

A2: A combination of techniques is ideal for a comprehensive purity assessment.

  • HPLC/UHPLC-MS: This is a powerful tool for separating and identifying the main compound and potential impurities.[8][9]

  • ¹H NMR: Provides structural confirmation and can be used to detect impurities with distinct proton signals.

  • Titration: A simple titration with a standardized base can determine the purity of the boronic acid.[10]

Q3: Can I use column chromatography for purification?

A3: While possible, standard silica gel chromatography can be problematic for boronic acids due to their interaction with the acidic silanol groups, which can lead to streaking and product loss.[1][6] If chromatography is necessary, consider the following:

  • Neutral Alumina: A less acidic alternative to silica gel.[1]

  • Boric Acid-Treated Silica Gel: This can suppress the over-adsorption of boronic acids.[6][7]

  • Reversed-Phase Chromatography (C18): This can be effective, but care must be taken to avoid hydrolysis of the boronic acid on the column.[11]

IV. Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction and Recrystallization
  • Dissolution and Washing:

    • Dissolve the crude 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride (10 g) in 1M HCl (100 mL).

    • Transfer the solution to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove non-basic organic impurities. Discard the organic layers.

  • Precipitation of the Free Base:

    • Cool the aqueous layer in an ice bath and slowly add 4M NaOH with stirring until the pH is > 10. A white precipitate should form.

    • Extract the free base into ethyl acetate (3 x 75 mL).

    • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Recrystallization of the Free Base:

    • Filter off the drying agent and concentrate the ethyl acetate solution under reduced pressure to obtain the crude free base.

    • Dissolve the crude free base in a minimal amount of hot ethanol.

    • Slowly add deionized water until the solution becomes slightly turbid.

    • Allow the solution to cool to room temperature and then place it in a refrigerator to complete crystallization.

    • Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

  • Conversion to the Hydrochloride Salt:

    • Dissolve the purified free base in diethyl ether (or a suitable alternative like isopropanol).

    • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the purified hydrochloride salt.

Purity Assessment Data

The following table illustrates typical purity improvements that can be expected with this protocol.

Purification StageTypical Purity (by HPLC)
Crude Product85-90%
After Acid-Base Extraction95-97%
After Recrystallization>98%
Final HCl Salt>99%

V. References

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? [Online forum post]. Retrieved from [Link]

  • Sanders, A. M., et al. (2019). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 10(34), 7988-7996.

  • Hitosugi, S., et al. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 42(8), 876-878.

  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.

  • American Elements. (2025, October 3). What are the analytical methods for determining the purity of Boric acid - 10B? Retrieved from [Link]

  • Kumar, D., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Chromatography A, 1388, 130-136.

  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Retrieved from [Link]

  • Reddit. (2017, December 19). Purification of boronic acids? [Online forum post]. Retrieved from [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(18), 4763-4769.

  • Miller, S. J., et al. (2011). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Nature Chemistry, 3(8), 630-634.

  • Chem-Space. (n.d.). 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. Retrieved from

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Improving Yields in Suzuki Reactions with Piperidine-Containing Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable tr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for one of the more nuanced challenges in cross-coupling chemistry: the Suzuki-Miyaura reaction involving piperidine-containing compounds. The inherent basicity and coordinating ability of the piperidine nitrogen can introduce several obstacles, from catalyst poisoning to undesired side reactions. This document provides in-depth, field-proven insights to help you navigate these challenges and optimize your reaction yields.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during experiments in a direct question-and-answer format.

Q1: My reaction shows low or no conversion. What is the most likely cause and how do I fix it?

A1: The most probable cause is palladium catalyst poisoning by the piperidine nitrogen.

The lone pair of electrons on the piperidine's nitrogen atom can act as a potent ligand, coordinating strongly to the palladium center.[1][2] This coordination can either displace the essential phosphine ligand or block the catalyst's open sites required for the catalytic cycle, leading to deactivation, often observed as the formation of palladium black.[1][3]

Causality and Solution Workflow:
  • Mechanism of Poisoning: The piperidine nitrogen, being a Lewis base, binds to the electron-deficient palladium catalyst. This can inhibit any step in the catalytic cycle, but it is particularly detrimental prior to the rate-limiting oxidative addition step.[4][5][6]

  • Immediate Troubleshooting Steps:

    • Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes compensate for the portion of the catalyst that becomes deactivated.[1]

    • Ligand Screening: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are designed to create a sterically hindered environment around the palladium center, which can disfavor coordination by the piperidine substrate while still promoting the desired catalytic steps.[7][8] Start by screening established, robust ligands.

Recommended Protocol: Ligand Screening
  • Setup: Prepare parallel reactions in vials under an inert atmosphere (Argon or Nitrogen).

  • Reagents: Use your piperidine-containing halide (1.0 mmol), arylboronic acid or ester (1.2-1.5 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Systems: Test the following catalyst/ligand combinations. Use a pre-catalyst for consistency if available.

    • System A (Control): Your original, failing conditions.

    • System B (Buchwald Ligand): Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%).

    • System C (Alternative Buchwald): Pd(OAc)₂ (2 mol%) with SPhos (4 mol%).

    • System D (NHC Ligand): PEPPSI-IPr (2-4 mol%).[7][9]

  • Conditions: Use a degassed solvent like 1,4-dioxane or toluene with a small amount of water (e.g., 10:1 solvent:water) and heat to 90-110 °C.[7][9]

  • Analysis: Monitor reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).

Troubleshooting Diagram: Low Conversion

G start Low / No Conversion Observed poisoning Primary Suspicion: Catalyst Poisoning by Piperidine-N start->poisoning ligand Is the phosphine ligand sufficiently bulky and electron-rich? poisoning->ligand solution1 Action: Screen Bulky Ligands (e.g., XPhos, SPhos, RuPhos) ligand->solution1 No temp Are reaction conditions forcing enough? ligand->temp Yes protect Consider N-Protection (Boc, Cbz) to block N-coordination solution2 Action: Increase Temperature (e.g., 100-120°C) & Time temp->solution2 No base Is the base appropriate? temp->base Yes solution3 Action: Screen Bases (K₃PO₄, Cs₂CO₃) base->solution3 No G cluster_0 Catalytic Cycle pd_complex [L-Pd(0)] oxidative_add Oxidative Addition (Ar-X) pd_complex->oxidative_add pd_intermediate [Ar-Pd(II)-X] oxidative_add->pd_intermediate transmetalation Transmetalation (R-B(OR)₂) pd_intermediate->transmetalation piperidine Piperidine-R' pd_intermediate->piperidine N-coordination pd_final [Ar-Pd(II)-R] transmetalation->pd_final reductive_elim Reductive Elimination pd_final->reductive_elim reductive_elim->pd_complex suzuki_product Desired Product: Ar-R (C-C bond) reductive_elim->suzuki_product Favored by bulky ligands n_arylation Side Product: Ar-Piperidine (C-N bond) piperidine->n_arylation Favored by weaker ligands & strong base

Caption: Competing Suzuki vs. N-arylation pathways.

Q3: My boronic acid/ester appears to be decomposing during the reaction. What are the common degradation pathways and solutions?

A3: Boronic acid and ester decomposition typically occurs via protodeboronation or homocoupling.

These side reactions consume your nucleophile, leading to low yields and the formation of difficult-to-remove byproducts. [3][10]

Side Reaction Description Common Causes Solutions
Protodeboronation Replacement of the C-B bond with a C-H bond. Excess water in the reaction; high temperatures; prolonged reaction times; presence of strong protic sources. [10] 1. Use an anhydrous base (e.g., carefully dried K₃PO₄).<[9]br>2. Minimize water content in the solvent.3. Use a more stable boronic acid surrogate.

| Homocoupling | Two boronic acid molecules couple to form a symmetrical biaryl (R-R). | Presence of oxygen in the reaction mixture which can re-oxidize Pd(0) to Pd(II); high temperatures. [3][11]| 1. Rigorously degas all solvents and reagents.2. Maintain a strict inert atmosphere (N₂ or Ar).3. Use a pre-catalyst to ensure a clean initiation to Pd(0). |

Solution: Use a More Stable Boron Reagent

While pinacol esters are more stable than boronic acids, other derivatives offer even greater stability, which is particularly useful for challenging substrates like N-heterocycles. [12]

  • MIDA Boronates: These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.

  • DABO Boronates: Diethanolamine (DABO) complexed boronates are exceptionally air-stable and can be used directly in Suzuki couplings, making them operationally simple and effective for heterocyclic partners. [13]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best practices for selecting a palladium catalyst and ligand for piperidine-containing substrates?

A1: The best practice is to use a modern, well-defined pre-catalyst system featuring a bulky, electron-rich monophosphine ligand.

  • Why a Pre-catalyst? Pre-catalysts (like G2, G3, or G4 Buchwald pre-catalysts) are air-stable and provide a 1:1 Pd:Ligand ratio, ensuring the formation of the active L-Pd(0) species is clean and efficient. This avoids issues seen with using separate Pd sources (like Pd(OAc)₂) and ligands, where ligand oxidation or incomplete reduction can occur. [9][14]* Why Bulky, Electron-Rich Ligands?

    • Electron-Richness: Enhances the rate of oxidative addition, which is often the rate-limiting step, especially with less reactive aryl chlorides. [9] * Steric Bulk: Accelerates the final reductive elimination step to release the product and regenerate the catalyst. [15]Crucially, it also provides a kinetic barrier against catalyst deactivation by the piperidine nitrogen.

      Recommended Ligand Class Examples Key Advantages for Piperidine Substrates
      Biaryl Monophosphines XPhos, SPhos, RuPhos, BrettPhos Excellent generality, high activity, sterically demanding to prevent N-coordination and N-arylation. [7][9]

      | N-Heterocyclic Carbenes (NHCs) | IPr, IMes (often in PEPPSI pre-catalysts) | Strong sigma-donors, form very stable Pd-complexes, highly active for challenging couplings. [7][16]|

Q2: How does the basicity of the piperidine moiety affect the Suzuki reaction?

A2: The basicity of the piperidine (pKa of piperidinium ion is ~11.2) has two primary, competing effects:

  • Catalyst Poisoning (Negative): As discussed in the troubleshooting section, the Lewis basicity of the nitrogen is the root cause of catalyst inhibition through coordination to the palladium center. [1]This is the most significant challenge to overcome.

  • Potential "Self-Basing" Effect (Context-Dependent): In some cases, a basic substrate can act as a base within the reaction. However, with a pKa of ~11.2, piperidine is generally not basic enough to efficiently facilitate the transmetalation step, which requires a stronger base (like carbonates or phosphates) to form the reactive boronate species. [17]Relying on the substrate's basicity is not a recommended strategy; an external base is almost always required for good yields. [16][18]

Q3: When should I use a boronic acid vs. a boronic ester (e.g., pinacol, MIDA)?

A3: The choice depends on the stability of the boronic acid and the desired reaction robustness.

  • Use Boronic Acids When: They are commercially available, known to be stable (e.g., simple arylboronic acids), and cost is a primary concern. They often exhibit faster transmetalation kinetics than their ester counterparts. [13]* Use Pinacol Boronic Esters When: The corresponding boronic acid is unstable, prone to protodeboronation, or not commercially available. [12]They offer a good balance of improved stability and reactivity. [19]They are often prepared via Miyaura borylation.

  • Use MIDA or other Stabilized Esters When: You are dealing with particularly unstable heteroaryl boronates (e.g., 2-pyridyl), require slow release of the active boronic acid to prevent side reactions, or are performing multi-step, one-pot sequences. [20]

Q4: What is the optimal choice of base and solvent for these types of couplings?

A4: The optimal choice is highly substrate-dependent, but a good starting point is K₃PO₄ in an ethereal solvent like 1,4-dioxane or THF.

  • Base Selection:

    • K₃PO₄ (Potassium Phosphate): A strong, non-nucleophilic base that is effective in many challenging couplings, especially with Buchwald ligands. The presence of some water can be beneficial. [7][16] * K₂CO₃ (Potassium Carbonate): A milder, general-purpose base. A good first choice for simple systems or when trying to minimize N-arylation. [9] * Cs₂CO₃ (Cesium Carbonate): A very strong and soluble base, often used for sluggish reactions but can increase the risk of side reactions. [21]

  • Solvent Selection:

    • Ethereal Solvents (Dioxane, THF, 2-MeTHF): Excellent general solvents for Suzuki couplings, with good solvating properties for a range of substrates. [7][9]2-MeTHF is a greener alternative to THF.

    • Aromatic Solvents (Toluene, Xylene): Useful for higher temperature reactions and can be beneficial for substrate solubility.

    • Aqueous Mixtures: A small amount of water (e.g., 5-10% v/v) is often necessary to help dissolve the inorganic base and facilitate the formation of the active boronate species.

References

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling . ResearchGate. [Link]

  • Case Study: Ligand Selection for a Suzuki Reaction . Catalysis Consulting. [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling . ResearchGate. [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions . PMC - NIH. [Link]

  • Optimizing Suzuki Coupling Reactions . CovaSyn. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . NIH. [Link]

  • How to approach choosing reaction conditions for Suzuki? . Reddit r/Chempros. [Link]

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation . Semantic Scholar. [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles . Synform (Thieme). [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews (RSC Publishing). [Link]

  • Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence . PubMed. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls . Organic Letters (ACS Publications). [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . Journal of the American Chemical Society. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction . Dalton Transactions (RSC Publishing). [Link]

  • Synthesis and Utility of Dihydropyridine Boronic Esters . PMC - NIH. [Link]

  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction . ResearchGate. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning . ChemistryViews. [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations . Wordpress. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . PMC - PubMed Central. [Link]

  • Diagnosing issues with a failed Suzuki coupling? . Reddit r/Chempros. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening . ChemRxiv. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . NIH. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling . YouTube. [Link]

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters . ResearchGate. [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst . RSC Publishing. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect . ResearchGate. [Link]

  • The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands . MDPI. [Link]

  • Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions . ACS Omega. [Link]

  • Ligand‐Promoted Catalysed Reactions . ResearchGate. [Link]

  • Poisoning and deactivation of palladium catalysts . ResearchGate. [Link]

  • Struggling with Suzuki Reaction . Reddit r/Chempros. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • The effect of various bases on the Suzuki coupling reaction . ResearchGate. [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues . MDPI. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Boronic Acid Cross-Coupling Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated resource for overcoming challenges in boronic acid cross-coupling, most notably the Suzuki-Miyaura reaction. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated resource for overcoming challenges in boronic acid cross-coupling, most notably the Suzuki-Miyaura reaction. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide not just solutions, but a deeper understanding of the underlying chemistry. Our goal is to empower you to diagnose issues systematically and optimize your reactions for maximum yield and efficiency.

Section 1: Catalyst System Inactivity or Degradation

The heart of any cross-coupling reaction is the palladium catalyst. When conversions are low, this is the first and most critical area to investigate.

FAQ 1: My reaction is sluggish or has stalled completely. How do I know if my catalyst is the problem?

Answer: Catalyst issues often manifest as a complete lack of product formation or a reaction that starts but fails to reach completion. The primary causes are typically improper activation of the precatalyst, catalyst decomposition, or poisoning.

Troubleshooting Workflow: Catalyst System Diagnosis

A systematic approach is crucial. Before blaming the catalyst, ensure all other reagents are pure and the reaction is set up under appropriate inert conditions.

G A Low or No Conversion Observed B Verify Inert Atmosphere (N2 or Ar) A->B Step 1 C Check Reagent Purity (Aryl Halide, Boronic Acid, Base, Solvent) B->C Step 2 D Is the Catalyst System the Issue? C->D Step 3 E Screen Alternative Catalysts/Ligands D->E If 'Yes' F Test a New Batch of Catalyst D->F First, try this G Investigate Catalyst Decomposition Pathways (e.g., β-hydride elimination, reductive elimination) E->G If screening fails F->E If no change H Problem Solved F->H If successful G->E

Caption: A logical workflow for diagnosing catalyst-related issues.

The active catalyst in Suzuki couplings is a Pd(0) species. Most modern protocols use a "precatalyst," a stable Pd(II) source that is reduced in situ to Pd(0). If this reduction is inefficient, the catalytic cycle never begins.

Key Considerations:

  • Precatalyst Activation: Many modern phosphine ligands, particularly bulky biarylphosphines like SPhos or XPhos, are excellent at facilitating the reduction of Pd(II) to Pd(0) and stabilizing the resulting active catalyst. If you are using a simple source like Pd(OAc)₂ with a ligand, this activation step is critical.

  • Catalyst Decomposition: The active Pd(0) species can be prone to aggregation, forming inactive palladium black, especially at high temperatures or low ligand concentrations. The choice of ligand is paramount to prevent this. Bulky, electron-rich phosphine ligands stabilize the monoligated Pd(0)L species, which is often the most active form and less prone to decomposition.

  • Oxygen Sensitivity: Rigorous exclusion of oxygen is mandatory. Pd(0) complexes can be oxidized to inactive Pd(II) species, halting the catalytic cycle. Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

FAQ 2: I see palladium black crashing out of my reaction. What does this mean and how can I prevent it?

Answer: The formation of palladium black is a clear visual indicator of catalyst decomposition. It signifies that the Pd(0) species, which should be soluble and coordinated to your ligand, is aggregating into bulk palladium metal, which is catalytically inactive.

Causality and Prevention:

The stability of the Pd(0)L intermediate is governed by the equilibrium between the ligated species and unligated palladium, which then aggregates.

  • Ligand Choice: The most effective solution is to use a ligand that strongly binds to and stabilizes the Pd(0) center. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are superior in this regard. They create a sterically hindered and electronically saturated environment around the palladium, preventing aggregation.

  • Ligand-to-Palladium Ratio: A common mistake is using too low a ligand:Pd ratio. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (ligand:Pd) is often optimal to ensure the palladium center remains coordinated and soluble.

  • Temperature: High temperatures can accelerate the rate of both the desired catalytic turnover and undesired decomposition pathways. If you observe Pd black formation, consider running the reaction at a lower temperature, even if it requires a longer reaction time.

Experimental Protocol: Ligand Screening for Catalyst Stability

  • Setup: Prepare a parallel set of reactions in vials. Keep the substrates, base, solvent, and palladium source constant.

  • Variable: In each vial, use a different class of phosphine ligand (e.g., a trialkylphosphine like P(t-Bu)₃, a triarylphosphine like PPh₃, and a bulky biarylphosphine like SPhos). Maintain a consistent L:Pd ratio (e.g., 2:1).

  • Execution: Run the reactions under identical, rigorously inert conditions.

  • Analysis: Monitor for the formation of palladium black visually. Analyze the conversion rate by TLC, GC, or LC-MS at set time points. The ligand that provides the highest conversion with the least amount of decomposition is the optimal choice.

Section 2: The Critical Role of the Base and Solvent

The base is not a passive component; it is actively involved in the transmetalation step, the rate-limiting step in many Suzuki couplings. Its choice, in conjunction with the solvent, can make or break a reaction.

FAQ 3: My conversion is low, and I suspect a base-related issue. How do I choose the right base?

Answer: Base selection is highly substrate-dependent. The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species (RB(OH)₃⁻), which is then competent for transmetalation with the palladium complex.

Mechanism of Base Action in Transmetalation

G A Ar-Pd(II)-L-X E Transmetalation A->E B R-B(OH)2 (Boronic Acid) D [R-B(OH)3]⁻ (Ate Complex/Boronate) B->D Activation C Base (e.g., OH⁻, OR⁻) C->D D->E F Ar-Pd(II)-L-R E->F G B(OH)3 + X⁻ E->G

Caption: The base activates the boronic acid to form a boronate for transmetalation.

Troubleshooting Base and Solvent Selection:

IssuePotential CauseRecommended Solution
No reaction The base is too weak or insoluble.Switch to a stronger or more soluble base. For example, if K₂CO₃ in toluene fails, try K₃PO₄. For challenging couplings, consider strong organic bases like Cs₂CO₃ or KOtBu.
Protodeboronation The base is too strong or there is excess water, leading to the cleavage of the C-B bond.Use a milder base (e.g., K₂CO₃, CsF). Ensure the use of anhydrous solvents and reagents. This is particularly important for heteroaromatic boronic acids.
Poor reproducibility The base is heterogeneous (e.g., K₂CO₃), and stirring is inadequate.Use a more soluble base or switch to a solvent system that partially solubilizes it (e.g., using THF/water or dioxane/water mixtures). Ensure vigorous stirring.
Side reactions The base is promoting undesired reactions (e.g., ester hydrolysis).Use a non-nucleophilic inorganic base like CsF or K₃PO₄ instead of hydroxide or alkoxide bases if sensitive functional groups are present.

Aqueous bases (e.g., aqueous K₂CO₃) are often effective because they can help solubilize the boronate species and accelerate transmetalation. However, excess water can lead to competitive hydrolysis of the boronic acid (protodeboronation). A common starting point is a biphasic system like Toluene/Water or a polar aprotic solvent like Dioxane or THF with an aqueous base solution.

Section 3: Substrate and Reagent-Specific Problems

Not all coupling partners are created equal. Steric hindrance and electronic effects can dramatically impact reaction success.

FAQ 4: I am using a sterically hindered aryl halide or boronic acid, and the reaction is failing. What can I do?

Answer: Steric hindrance poses a significant challenge to two key steps in the catalytic cycle: oxidative addition and reductive elimination.

  • Oxidative Addition: Highly hindered aryl halides (e.g., those with ortho-ortho' disubstitution) react very slowly with the Pd(0) center.

  • Reductive Elimination: The final C-C bond-forming step can also be slowed by steric congestion around the palladium center in the Ar-Pd(II)-R' intermediate.

Solutions for Sterically Hindered Substrates:

  • Ligand is Key: This is where modern, bulky biarylphosphine ligands are essential. Ligands like XPhos, SPhos, and RuPhos are specifically designed to promote couplings of hindered substrates. Their bulk forces a wide "bite angle" that facilitates the difficult reductive elimination step.

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. Use a high-boiling solvent like dioxane, toluene, or t-amyl alcohol.

  • Choice of Precatalyst: Using advanced, highly active precatalysts (e.g., G3 or G4 Buchwald precatalysts) can be more effective than generating the active catalyst in situ from Pd(OAc)₂. These precatalysts are designed for rapid, clean generation of the active L-Pd(0) species.

FAQ 5: My boronic acid appears to be decomposing during the reaction. How can I confirm this and prevent it?

Answer: Boronic acids can be unstable, particularly under reaction conditions. The two main decomposition pathways are:

  • Protodeboronation: Cleavage of the C-B bond by a proton source (often water, facilitated by the base), replacing the boronic acid group with a hydrogen atom. This is a common issue with electron-rich or heteroaromatic boronic acids.

  • Homocoupling (Glaser-type): Two molecules of the boronic acid couple to form a symmetrical biaryl (R-R). This is often promoted by oxygen and certain palladium species.

Troubleshooting Boronic Acid Instability:

  • Use Boronic Esters: Boronate esters, particularly pinacol esters (Bpin), are significantly more stable towards protodeboronation than the corresponding boronic acids. They are now commercially available for a vast range of substrates and are often the superior choice.

  • Stoichiometry: A slight excess of the boronic acid (1.1 to 1.5 equivalents) is often used to compensate for any decomposition or homocoupling.

  • Rigorous Inert Atmosphere: To prevent oxidative homocoupling, ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.

References

  • Title: A Simple, General Catalyst System for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Source: Angewandte Chemie International Edition (Journal). URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling. Source: Johnson Matthey (Technical Review). URL: [Link]

  • Title: The Mechanism of the Suzuki-Miyaura Reaction. Source: ACS Catalysis (Journal). URL: [Link]

  • Title: Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Source: John Wiley & Sons (Book). URL: [Link]

Optimization

Technical Support Center: Stability of Boronic Acids in Reaction Conditions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of boron...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of boronic acids under common reaction conditions. Understanding and mitigating the degradation of these versatile reagents is critical for reproducible and high-yielding synthetic outcomes.

I. Core Concepts: The Instability of Boronic Acids

Boronic acids, while indispensable in modern organic synthesis, are susceptible to several degradation pathways that can compromise reaction efficiency and product purity.[1][2] The primary modes of decomposition are protodeboronation, oxidation, and the formation of cyclic trimeric anhydrides known as boroxines.[1][3][4][5][6]

Frequently Asked Questions (FAQs) - Core Concepts

Q1: What are the main reasons my boronic acid might be degrading?

A1: The three most common degradation pathways are:

  • Protodeboronation: The cleavage of the C-B bond and its replacement with a C-H bond, often promoted by aqueous acidic or basic conditions.[6]

  • Oxidation: Conversion of the boronic acid to an alcohol or phenol, which can be initiated by atmospheric oxygen or other oxidants in the reaction mixture.[1][7][8]

  • Boroxine Formation: A reversible dehydration reaction where three boronic acid molecules condense to form a six-membered ring.[4][5][9][10][11] While this is an equilibrium process, it can affect the concentration of the active monomeric boronic acid.[4][5][11]

Q2: Are all boronic acids equally unstable?

A2: No, stability varies significantly with the structure of the organic substituent. Electron-deficient arylboronic acids and many heteroaryl boronic acids are particularly prone to protodeboronation.[6][12] Conversely, sterically hindered boronic acids may exhibit greater stability.

Q3: How does boroxine formation affect my reaction?

A3: Boroxine formation is a dehydration process that is in equilibrium with the boronic acid.[4][5][9][11] In anhydrous conditions, the equilibrium may favor the boroxine, reducing the concentration of the catalytically active monomeric boronic acid required for transmetalation in cross-coupling reactions.[13] The presence of water shifts the equilibrium back towards the boronic acid.[4][5][9][11]

Visualizing Degradation Pathways

Boronic_Acid_Degradation BA R-B(OH)₂ (Boronic Acid) Protodeboronation R-H (Protodeboronation Product) BA->Protodeboronation H⁺ or OH⁻ H₂O Oxidation R-OH (Oxidation Product) BA->Oxidation [O] (e.g., O₂, Peroxides) Boroxine (RBO)₃ (Boroxine) BA->Boroxine - H₂O (Dehydration)

Caption: Major degradation pathways of boronic acids.

II. Troubleshooting Guide for Common Reactions

The stability of boronic acids is a critical factor in the success of many cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[12][14]

Suzuki-Miyaura Coupling: Troubleshooting Low Yields and Inconsistent Results

Problem 1: Low or No Product Formation

Potential Cause Troubleshooting Steps & Rationale
Boronic Acid Decomposition 1. Verify Reagent Purity: Before starting, check the purity of your boronic acid using NMR or LC-MS. Impurities can significantly impact the reaction.[15] 2. Use Fresh Reagent: Whenever possible, use freshly purchased or recently prepared boronic acid.[12] 3. Switch to a Stabilized Derivative: For notoriously unstable boronic acids (e.g., some heteroaryl boronic acids), consider using a more robust derivative like a pinacol ester, MIDA boronate, or an organotrifluoroborate.[6][12][16] These act as "slow-release" sources of the boronic acid under the reaction conditions, minimizing its concentration and thus its decomposition.[6][12][13]
Protodeboronation 1. Minimize Water: While some water can be beneficial, excess water, especially with prolonged reaction times at high temperatures, can promote protodeboronation.[6] 2. Optimize Base and Solvent: The choice of base and solvent can influence the rate of protodeboronation. For sensitive substrates, a weaker base or anhydrous conditions might be necessary.[6][16] 3. Use a "Slow-Release" Strategy: Employing protected boronic acids like MIDA boronates can keep the concentration of the free, unstable boronic acid low, thus reducing the rate of protodeboronation.[12][13]
Oxidative Degradation 1. Thoroughly Degas: Ensure your reaction mixture is rigorously degassed to remove oxygen, which can oxidize the boronic acid.[12][17] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent and then maintaining an inert atmosphere throughout the reaction.[14][17][18] 2. Use a Pd(0) Catalyst: Using a Pd(0) source directly can sometimes be beneficial, as some Pd(II) precatalysts can contribute to oxidative side reactions.[14]

Problem 2: Formation of Homocoupled Byproduct (Biaryl from Boronic Acid)

Potential Cause Troubleshooting Steps & Rationale
Presence of Oxygen or Pd(II) 1. Rigorous Degassing: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[17][19] Subsurface sparging with an inert gas is highly effective.[17][18] 2. Choice of Catalyst: Using a Pd(0) source or ensuring complete reduction of a Pd(II) precatalyst can minimize this side reaction.[14][17] 3. Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.[18][20]
Visualizing the Suzuki-Miyaura Catalytic Cycle and Side Reactions

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side Side Reactions OA Oxidative Addition (R¹-X + Pd(0) → R¹-Pd(II)-X) TM Transmetalation (R¹-Pd(II)-X + R²-B(OH)₂ → R¹-Pd(II)-R²) OA->TM RE Reductive Elimination (R¹-Pd(II)-R² → R¹-R² + Pd(0)) TM->RE RE->OA BA R²-B(OH)₂ Protodeboronation Protodeboronation (→ R²-H) BA->Protodeboronation Homocoupling Homocoupling (→ R²-R²) BA->Homocoupling

Caption: Simplified Suzuki-Miyaura cycle and common boronic acid side reactions.

III. Experimental Protocols

Protocol 1: General Procedure for Setting Up an Inert Atmosphere for a Suzuki-Miyaura Coupling Reaction
  • Dry Glassware: Oven-dry all glassware and stir bars and allow them to cool to room temperature under a stream of inert gas (argon or nitrogen) or in a desiccator.

  • Add Solids: To the reaction flask, add the aryl halide, boronic acid (or its derivative), base, and palladium catalyst/ligand.

  • Evacuate and Backfill: Seal the flask with a septum. Insert a needle connected to a vacuum line and another needle connected to an inert gas line. Evacuate the flask under vacuum and then backfill with the inert gas. Repeat this cycle three times to ensure the removal of atmospheric oxygen.[14]

  • Add Degassed Solvent: Degas the reaction solvent by bubbling an inert gas through it for at least 20-30 minutes. Add the degassed solvent to the reaction flask via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with stirring. Monitor the reaction progress by TLC or LC-MS.[14]

Protocol 2: Purity Assessment of Boronic Acids by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for assessing the purity of boronic acids and detecting degradation products.[15][21]

  • Sample Preparation: Dissolve a small amount of the boronic acid in a suitable solvent (e.g., acetonitrile or methanol). Due to the potential for rapid degradation in aqueous or protic solvents, sample preparation should be done quickly, and analysis performed promptly.[22] For some reactive pinacol esters, a non-aqueous, aprotic diluent may be necessary.[22]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.[21]

    • Mobile Phase: A gradient of water (often with a modifier like ammonium acetate) and acetonitrile is typical.[21] For certain challenging separations, highly basic mobile phases may be required.[22]

  • Mass Spectrometry Detection: Use electrospray ionization (ESI) in either positive or negative mode. Be aware that boronic acids can form adducts with solvents or dimerize, which can complicate mass spectra interpretation.[21]

  • Data Analysis: Integrate the peak areas to determine the purity of the boronic acid and identify any peaks corresponding to degradation products like the protodeboronated compound or the oxidized product.

IV. Storage and Handling of Boronic Acids

Proper storage and handling are crucial to prevent the degradation of boronic acids before they are even used in a reaction.

FAQs - Storage and Handling

Q1: How should I store my boronic acids?

A1: Boronic acids should be stored in tightly sealed containers in a cool, dry place, away from light.[23][24] A desiccator or a glove box with a dry atmosphere is ideal. Anhydrous products are hygroscopic and will absorb water from the atmosphere, which can lead to caking and degradation.[25]

Q2: What precautions should I take when handling boronic acids?

A2: Always handle boronic acids in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[24][26] Avoid creating dust when transferring solid boronic acids.[23][26]

Q3: Are there any chemical incompatibilities I should be aware of?

A3: Store boronic acids away from strong bases, reactive metals, and strong oxidizing agents to prevent chemical reactions and degradation.[23]

V. Advanced Strategies for Enhancing Stability

For particularly challenging substrates, several advanced strategies have been developed to enhance the stability of boronic acids.

  • Intramolecular Coordination: The formation of intramolecularly coordinated boronate esters, such as boralactones, has been shown to dramatically increase oxidative stability by diminishing the electron density on the boron atom.[1][8][27][28]

  • Use of N,N-Diethanolamine Adducts: Boronic acids can be complexed with diethanolamine to form air- and water-stable crystalline solids. These adducts can often be used directly in Suzuki-Miyaura coupling reactions.[29]

  • Hybrid Boronic Esters: Novel diols can be used to create boronic esters that balance enhanced stability for purification with the ability to be hydrolyzed back to the free boronic acid when needed.[2]

By understanding the inherent instability of boronic acids and implementing these troubleshooting and handling strategies, researchers can significantly improve the reliability and success of their synthetic endeavors.

References

  • Graham, B. J., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.
  • (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Wiley Online Library.
  • (n.d.). The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. Royal Society of Chemistry.
  • (n.d.). The Boroxine-Boronic Acid Equilibrium. Semantic Scholar.
  • (2025). A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives. BenchChem.
  • (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • (n.d.). How to Store Boric Acid. Lab Alley.
  • (2025). The Boroxine-Boronic Acid Equilibrium. PubMed.
  • (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate.
  • (n.d.). Boric Acid Safety & Hazards. Lab Alley.
  • (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - NIH.
  • (2025). What Are The Safety Precautions For Using Boric Acid?. Chemistry For Everyone.
  • (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem.
  • (2025). Addressing the instability of boronic acids in Suzuki-Miyaura coupling. BenchChem.
  • (n.d.). Protodeboronation. Wikipedia.
  • (2025). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer.
  • (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. American Chemical Society.
  • (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.
  • (n.d.). Borate handling and storage. U.S. Borax.
  • (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
  • (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.
  • (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry.
  • (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
  • (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
  • (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
  • (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society.
  • (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate.
  • (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

Troubleshooting

Technical Support Center: Deboronation of Arylboronic Acids

Welcome to the technical support center for managing arylboronic acid stability. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the premature decompos...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing arylboronic acid stability. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the premature decomposition of arylboronic acids, a common side reaction known as protodeboronation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, prevent, and solve issues related to deboronation in your experiments.

Part 1: Troubleshooting Guide - My Reaction is Failing!

This section addresses common experimental failures where deboronation is a likely culprit, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Q1: My Suzuki coupling reaction has a low yield, and I've isolated the simple arene (Ar-H) byproduct corresponding to my boronic acid. What is happening?

A: This is a classic symptom of protodeboronation (or protodeborylation), a chemical reaction where the carbon-boron bond of the arylboronic acid is cleaved and replaced by a carbon-hydrogen bond from a proton source, such as water.[1] This undesired side reaction consumes your starting material and directly reduces the yield of your desired cross-coupled product. The core of the problem is a kinetic competition: the rate of the desired productive reaction (e.g., Suzuki coupling) is not sufficiently faster than the rate of decomposition.[2]

Several factors can accelerate protodeboronation:

  • High pH: The reaction is often fastest at high pH because the boronic acid (ArB(OH)₂) is in equilibrium with its more reactive boronate form ([ArB(OH)₃]⁻).[1][3] This negatively charged species is more susceptible to protonolysis.

  • Substrate Electronics and Sterics: Arylboronic acids with electron-withdrawing groups or significant steric hindrance (especially at the ortho positions) can be highly prone to deboronation.[4][5]

  • Elevated Temperatures: Higher temperatures increase the rate of all reactions, including the undesired deboronation pathway.[2]

  • Inefficient Catalysis: A slow or inefficient catalyst system allows more time for the boronic acid to decompose before it can participate in the cross-coupling cycle.[2]

Below is a diagram illustrating the competition between the productive Suzuki-Miyaura pathway and the off-cycle deboronation pathway.

G cluster_suzuki Suzuki-Miyaura Cycle (Productive Pathway) cluster_deboronation Protodeboronation (Decomposition Pathway) ArBOH2 ArB(OH)₂ ArBOH3 [ArB(OH)₃]⁻ ArBOH2->ArBOH3 Activation Base Base (e.g., K₂CO₃) Transmetalation Transmetalation ArBOH3->Transmetalation Pd_complex Pd(0)L₂ Pd_complex->Transmetalation ArPdL2X Ar-Pd(II)-X Transmetalation->ArPdL2X Product Ar-Ar' (Desired Product) ArPdL2X->Product Reductive Elimination ArBOH2_d ArB(OH)₂ ArBOH3_d [ArB(OH)₃]⁻ ArBOH2_d->ArBOH3_d Activation Base_d Base Deboronated Ar-H (Byproduct) ArBOH3_d->Deboronated Protonolysis ProtonSource Proton Source (e.g., H₂O) ArBOH2_start Arylboronic Acid Starting Material ArBOH2_start->ArBOH2 ArBOH2_start->ArBOH2_d

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Q2: How can I modify my reaction conditions to minimize deboronation?

A: Optimizing your reaction conditions is crucial. The goal is to accelerate the Suzuki coupling rate so that it significantly outpaces the deboronation rate. Here is a troubleshooting workflow to guide your optimization.

G Start High Deborylation Observed? Base_Q What base are you using? (e.g., NaOH, K₂CO₃) Start->Base_Q Yes Base_Sol Switch to a Milder Base: - K₃PO₄ (finely ground) - K₂CO₃ or Cs₂CO₃ - KF Rationale: Lower pH minimizes formation of reactive boronate. Base_Q->Base_Sol Strong base Temp_Q Is the reaction temperature high? (e.g., >100 °C) Base_Q->Temp_Q Base_Sol->Temp_Q Temp_Sol Lower the Temperature: - Target 60-80 °C. - Use a more active catalyst to compensate for lower temperature. Rationale: Slows the rate of decomposition. Temp_Q->Temp_Sol Yes Cat_Q Is the catalyst system optimized? Temp_Q->Cat_Q Temp_Sol->Cat_Q Cat_Sol Use a Highly Active Catalyst System: - Pd precatalyst (e.g., G3/G4) - Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Rationale: Accelerates the productive cross-coupling cycle. Cat_Q->Cat_Sol Using older catalyst Boron_Q Is the boronic acid known to be unstable? Cat_Q->Boron_Q Cat_Sol->Boron_Q Boron_Sol Use a Stabilized Boron Reagent: - Boronic ester (Pinacol, Neopentylglycol) - MIDA boronate - Trifluoroborate salt Rationale: 'Slow-release' of the active boronic acid keeps its concentration low. Boron_Q->Boron_Sol Yes (e.g., 2-pyridyl) End Problem Solved / Minimized Boron_Q->End Boron_Sol->End

Caption: A decision-tree workflow for troubleshooting deboronation.

Part 2: Proactive Prevention - Choosing the Right Reagent

Instead of troubleshooting a failing reaction, it is often more efficient to prevent deboronation from the start by choosing a more stable form of the boronic acid.

Q3: My arylboronic acid is known to be unstable (e.g., a heteroaromatic or polyfluorinated arylboronic acid). What can I use instead of the free boronic acid?

A: For inherently unstable boronic acids, using a protected or "masked" form is a highly effective strategy. These derivatives act as reservoirs that slowly release the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing decomposition.[1][6] This is often referred to as the "slow-release" strategy.

Here is a comparison of common stabilized boronic acid derivatives:

Derivative TypeStructure Example (Ar = Phenyl)Key AdvantagesCommon Use Conditions
Pinacol Ester Ph-B(pin)Good benchtop stability; commercially available; compatible with many conditions.Standard Suzuki conditions; hydrolysis to boronic acid is often the first step in the catalytic cycle.
Neopentylglycol Ester Ph-B(neop)Often more stable than pinacol esters, especially towards chromatography.[7]Similar to pinacol esters; can offer enhanced stability in certain cases.
MIDA Boronate Ph-B(MIDA)Exceptionally stable, often crystalline solids; air- and water-stable; ideal for iterative synthesis.[8][9]Requires specific "slow-release" conditions, typically aqueous base (e.g., K₃PO₄) at moderate temperatures.[8]
Trifluoroborate Salt [Ph-BF₃]⁻K⁺Crystalline, air-stable solids; slow hydrolysis under aqueous basic or acidic conditions releases the boronic acid.[6]Requires aqueous base for slow hydrolysis and participation in the coupling reaction.
Diethanolamine (DABO) Adduct Ph-B(OCH₂CH₂)₂NHCrystalline, air-stable solids that are easy to prepare and handle.[10][11]Can be used directly in Suzuki couplings, often with a protic co-solvent to facilitate release of the boronic acid.[10][11]

Choosing the right derivative depends on the specific instability of your substrate and the desired reaction conditions. For notoriously unstable compounds like 2-pyridylboronic acid, MIDA boronates or trifluoroborates are excellent choices.[1][8]

Key Experimental Protocol: Synthesis of a MIDA Boronate

This protocol provides a general method for converting an unstable arylboronic acid into its highly stable MIDA boronate counterpart.[9]

Objective: To protect an arylboronic acid with N-methyliminodiacetic acid (MIDA) to improve its stability for storage and subsequent use in cross-coupling.

Materials:

  • Arylboronic acid (1.0 eq)

  • N-methyliminodiacetic acid (MIDA) (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vial suitable for heating

  • Magnetic stirrer bar

Procedure:

  • Preparation: To a reaction vial containing a magnetic stirrer bar, add the arylboronic acid (1.0 mmol, 1.0 eq) and N-methyliminodiacetic acid (1.0 mmol, 1.0 eq).

  • Dissolution: Add anhydrous DMF or DMSO (1-2 mL) to dissolve or suspend the solids.

  • Reaction: Seal the vial and heat the reaction mixture to 80–110 °C. The reaction is driven by the removal of two equivalents of water. Monitor the reaction by LC-MS or TLC until the starting boronic acid is consumed (typically 1-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. The MIDA boronate often precipitates upon cooling. The product can be isolated by filtration and washed with a solvent in which it is insoluble (e.g., diethyl ether or ethyl acetate) to remove residual DMF/DMSO. The product is typically a stable, white, crystalline solid that requires no further purification.

Part 3: Frequently Asked Questions (FAQs)

Q4: What is the mechanism of protodeboronation?

A: Protodeboronation is not a single reaction but a collection of pathways whose prevalence depends on the substrate and, critically, the pH of the medium.[12][13][14]

  • Base-Catalyzed Pathway: At high pH, the boronic acid exists as the tetrahedral boronate anion [ArB(OH)₃]⁻. This electron-rich species is activated towards reaction with a proton source (like water), leading to cleavage of the C-B bond. For most Suzuki-Miyaura reactions, this is the most relevant decomposition pathway.[1][15]

  • Acid-Catalyzed Pathway: Under acidic conditions, protonation of the boronic acid can facilitate C-B bond cleavage. This pathway is generally slower and less common under typical cross-coupling conditions but can be relevant for electron-rich aromatics.[1][16]

  • Unimolecular Fragmentation (for specific substrates): Certain heteroaromatic boronic acids, like 2-pyridylboronic acid, can exist as a zwitterion at neutral pH. This zwitterionic form can undergo rapid, unimolecular decomposition.[1] For these substrates, both strongly acidic or strongly basic conditions can actually attenuate deboronation by shifting the equilibrium away from the reactive zwitterion.[1]

  • Self-Catalysis: At a pH near the pKa of the boronic acid, a situation can arise where a molecule of the neutral boronic acid catalyzes the protodeboronation of a molecule of the boronate anion.[12][14]

Q5: How can I detect and quantify deboronation?

A: Several analytical techniques can be used to monitor the consumption of your boronic acid and the formation of the deboronated byproduct (Ar-H).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most common and powerful technique. It allows you to monitor the disappearance of your starting material (Ar-B(OH)₂) and the appearance of your product (Ar-Ar') and byproduct (Ar-H) simultaneously, providing a clear picture of the reaction progress and efficiency.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful if your compounds are volatile. It provides excellent separation and quantification of the deboronated byproduct.

  • NMR Spectroscopy (¹H NMR, ¹⁹F NMR, ¹¹B NMR):

    • ¹H NMR: Can be used to determine the ratio of desired product to the deboronated byproduct in the crude reaction mixture by integrating characteristic signals.

    • ¹⁹F NMR: Extremely useful and clean for reactions involving fluorinated arylboronic acids, as the signals are well-dispersed and sensitive.[12]

    • ¹¹B NMR: Can be used to observe the speciation of boron (boronic acid, boronate, MIDA boronate, etc.) but is less commonly used for routine reaction monitoring.[3]

Q6: I have a crude product contaminated with the deboronated arene. How can I purify my desired compound?

A: Separating the desired product from the deboronated arene can sometimes be challenging due to similar polarities.

  • Silica Gel Chromatography: This is the first method to try. Careful selection of the eluent system is key. If the polarities are very close, a very long column or a shallow gradient may be required.

  • Recrystallization: If your desired product is a solid, recrystallization is an excellent method for purification, as it can effectively exclude impurities with different crystal packing properties.

  • Preparative HPLC: For difficult separations, reverse-phase preparative HPLC is a powerful, albeit more resource-intensive, option.

To remove unreacted boronic acid from a product, several specialized techniques can be used:

  • Basic Wash: A wash with an aqueous base (e.g., 1M NaOH) can deprotonate the acidic boronic acid, extracting it into the aqueous layer while the neutral organic product remains in the organic phase.[17]

  • Scavenger Resins: Resins functionalized with diethanolamine (DEAM-PS) or catechol can selectively bind to and remove boronic acids from solution.[5]

References

  • Al-Baddani, H., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. [Link]

  • ResearchGate. (2017). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (2011). Arylboronic Acids. [Link]

  • Lippa, B., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]

  • Lippa, B., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [Link]

  • Lippa, B., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Europe PMC. [Link]

  • Lippa, B., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. [Link]

  • Christensen, M., et al. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PMC. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. [Link]

  • Wang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. [Link]

  • Google Patents.
  • Rychnovsky, S. D., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]

  • Reddit. (2017). Purification of boronic acids?. [Link]

  • ResearchGate. (2023). Hydrolysis mechanism of arylboronic acids. [Link]

  • Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

  • Reddit. (2024). For the pro's (Suzuki). [Link]

  • Bernard-Gauthier, V., et al. (2018). Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids. ResearchGate. [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. [Link]

  • Farhat, A., et al. (2015). Analytical techniques for boron quantification supporting desalination processes-- A review. [Link]

  • NIH. (2010). Analytical Methods - Toxicological Profile for Boron. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • Lannes, G., et al. (2011). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PMC. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]

  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

  • Kakiuchi, F., et al. (2009). Easily attachable and detachable ortho-directing agent for arylboronic acids in ruthenium-catalyzed aromatic C-H silylation. PubMed. [Link]

  • Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. ResearchGate. [Link]

  • Kumar, A., et al. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. TSI Journals. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride

Welcome to the technical support center for the synthesis of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important building block. The information provided herein is based on established principles of organic chemistry and documented methodologies for boronic acid synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, presented in a question-and-answer format.

Synthesis Overview

The synthesis of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride typically proceeds through one of two primary routes, starting from a protected phenylboronic acid derivative. The hydrochloride salt formation is a critical final step to enhance the stability and handling of the final product.

Q1: My final product shows a significant amount of an impurity that lacks the boronic acid group. What is this impurity and how can I prevent its formation?

A1: This impurity is most likely the protodeboronated product, 4-(piperidin-1-ylmethyl)benzene. Protodeboronation is a common side reaction for aryl boronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2]

Causality:

  • Acid- or Base-Catalyzed Hydrolysis: The mechanism of protodeboronation can be catalyzed by either acid or base.[1][2] Given that your molecule contains a basic piperidine moiety, this can create a microenvironment that promotes base-catalyzed protodeboronation, especially if the reaction is run at a higher pH or during a basic workup. Conversely, strongly acidic conditions can also promote this side reaction.

  • Elevated Temperatures: The rate of protodeboronation increases with temperature.

Troubleshooting Protocol:

  • pH Control:

    • During the synthesis and workup, maintain a neutral to slightly acidic pH to minimize both acid and base-catalyzed protodeboronation.

    • The formation of the hydrochloride salt at the final stage helps to stabilize the product against base-catalyzed decomposition by protonating the piperidine nitrogen.

  • Temperature Management:

    • Avoid excessive heating during all stages of the synthesis, particularly during the deprotection of the boronic acid ester and subsequent purification steps.

  • Reaction Time:

    • Minimize reaction times where possible, as prolonged exposure to reaction conditions can increase the extent of protodeboronation.

Analytical Detection:

  • HPLC: The protodeboronated impurity will have a significantly different retention time compared to the desired product due to the change in polarity.

  • NMR: In the 1H NMR spectrum, the signals corresponding to the aromatic protons will change, and the characteristic broad singlet for the B(OH)2 protons will be absent.

  • LC-MS: The mass spectrum will show a molecular ion corresponding to the mass of 4-(piperidin-1-ylmethyl)benzene.

Q2: I observe a white, sparingly soluble solid in my crude product that has a higher molecular weight than my target compound. What could this be?

A2: This is likely a boroxine, which is a trimeric anhydride of the boronic acid.[3][4] Boroxines are formed by the intermolecular dehydration of three boronic acid molecules.[3][4]

Causality:

  • Dehydration: The formation of boroxines is a dehydration process and can be promoted by heating or the presence of a dehydrating agent.[3] Even storing the boronic acid in a non-anhydrous solvent or in a humid environment can lead to the formation of boroxines over time.[4]

Troubleshooting Protocol:

  • Hydrolysis: Boroxine formation is a reversible process.[4] To convert the boroxine back to the desired boronic acid, you can stir the crude product in a mixture of a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and water. This will hydrolyze the boroxine back to the monomeric boronic acid.

  • Purification:

    • Recrystallization: Careful recrystallization can often separate the desired boronic acid from the less soluble boroxine.

    • Aqueous Workup: A thorough aqueous workup after the hydrolysis step is crucial.

Analytical Detection:

  • NMR: Boroxine formation can be monitored by 11B NMR spectroscopy, where a shift in the boron signal will be observed. In the 1H NMR, the broad peak of the B(OH)2 protons will disappear.

  • Mass Spectrometry: Mass spectrometry will show a molecular ion corresponding to the trimeric anhydride.

  • IR Spectroscopy: The IR spectrum will show a decrease in the intensity of the O-H stretching band of the boronic acid.

Q3: My final product has a pinkish or brownish hue, and I see an impurity with a mass corresponding to the addition of an oxygen atom. What is this impurity?

A3: This impurity is likely the corresponding phenol, 4-(piperidin-1-ylmethyl)phenol, formed by the oxidation of the boronic acid. Aryl boronic acids are susceptible to oxidation, which converts the C-B bond to a C-O bond.[5]

Causality:

  • Air Oxidation: Prolonged exposure to air (oxygen) can lead to the oxidation of boronic acids. This process can be accelerated by the presence of metal ions or basic conditions.

  • Oxidizing Agents: The presence of any residual oxidizing agents from previous synthetic steps can also cause this side reaction.

Troubleshooting Protocol:

  • Inert Atmosphere: Whenever possible, handle the boronic acid and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use degassed solvents for reactions and purifications to reduce the amount of dissolved oxygen.

  • Avoid Basic Conditions: As basic conditions can promote oxidation, it is advisable to work under neutral or slightly acidic conditions.

  • Purification:

    • Acid/Base Extraction: The phenolic impurity can often be removed by an acid/base extraction. By making the aqueous layer basic, the phenol will be deprotonated and extracted into the aqueous phase, while the desired product (as the hydrochloride salt) remains in the organic phase or can be precipitated.

Analytical Detection:

  • HPLC: The phenolic impurity will have a different retention time than the boronic acid.

  • LC-MS: The mass spectrum will show a molecular ion corresponding to the mass of 4-(piperidin-1-ylmethyl)phenol.

  • UV Spectroscopy: The formation of the phenol may lead to a change in the UV-Vis absorption spectrum.

Frequently Asked Questions (FAQs)

Q: What is the purpose of preparing this compound as a hydrochloride salt?

A: The hydrochloride salt serves two main purposes:

  • Stability: The basic piperidine nitrogen can interact with the acidic boronic acid group, potentially leading to instability or side reactions. Protonating the piperidine with HCl prevents this intramolecular interaction and also protects against base-catalyzed protodeboronation.

  • Purification and Handling: The hydrochloride salt is typically a crystalline solid that is easier to handle, purify by recrystallization, and store compared to the free base, which may be an oil or a less stable solid.

Q: I am considering a reductive amination route starting from 4-formylphenylboronic acid. What are the key considerations?

A: Reductive amination is a viable route.[6][7][8] Key considerations include:

  • Protection of the Boronic Acid: It is highly recommended to use a protected form of the boronic acid, such as the pinacol ester, to prevent interference from the boronic acid group during the reductive amination.[9][10][11] The pinacol ester can be deprotected in a subsequent step.

  • Choice of Reducing Agent: Common reducing agents for reductive amination include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride. STAB is often preferred as it is milder and less toxic.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE) at room temperature.

Q: What are the best methods for purifying the final product?

A:

  • Recrystallization: As the hydrochloride salt is often a crystalline solid, recrystallization is a highly effective method for purification. A common solvent system is a mixture of an alcohol (e.g., isopropanol, ethanol) and an anti-solvent (e.g., diethyl ether, ethyl acetate).

  • Acid/Base Extraction: This technique is useful for removing non-basic impurities. The hydrochloride salt can be dissolved in an acidic aqueous solution and washed with an organic solvent to remove neutral or acidic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent, followed by re-formation of the hydrochloride salt, or by direct crystallization from the acidic aqueous solution.

  • Chromatography: While column chromatography on silica gel can be challenging for boronic acids due to their polarity and potential for decomposition on the stationary phase, it can sometimes be successful. Using a deactivated silica gel or a different stationary phase like alumina may be beneficial. Reverse-phase chromatography (e.g., C18) can also be an option.

Experimental Protocols

Protocol 1: Synthesis via 4-(Bromomethyl)phenylboronic acid pinacol ester

Step 1: Synthesis of 4-(Piperidin-1-ylmethyl)phenylboronic acid pinacol ester

  • To a solution of 4-(bromomethyl)phenylboronic acid pinacol ester (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add piperidine (1.2 eq).

  • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(piperidin-1-ylmethyl)phenylboronic acid pinacol ester.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude pinacol ester in a mixture of acetone and 2M hydrochloric acid.

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • The aqueous solution can be washed with an organic solvent like ethyl acetate to remove any non-polar impurities.

  • The product can be isolated by lyophilization of the aqueous solution or by inducing precipitation by adding a suitable anti-solvent.

Protocol 2: Synthesis via Reductive Amination

Step 1: Synthesis of 4-(Piperidin-1-ylmethyl)phenylboronic acid pinacol ester

  • To a solution of 4-formylphenylboronic acid pinacol ester (1.0 eq) and piperidine (1.1 eq) in dichloromethane (DCM), add a few drops of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Deprotection and Hydrochloride Salt Formation

Follow the same procedure as described in Step 2 of Protocol 1.

Data Presentation

Impurity ClassCommon ImpuritiesTypical Analytical MethodMitigation Strategy
Protodeboronation 4-(piperidin-1-ylmethyl)benzeneHPLC, LC-MS, 1H NMRpH control, lower temperature, shorter reaction times
Anhydride Formation Boroxine trimer11B NMR, Mass Spectrometry, IRHydrolysis with water, anhydrous storage
Oxidation 4-(piperidin-1-ylmethyl)phenolHPLC, LC-MSInert atmosphere, degassed solvents, avoid basic conditions
Incomplete Reaction Unreacted starting materialsHPLC, LC-MS, TLCOptimize reaction conditions (time, temperature, stoichiometry)

Visualizations

Impurity Formation Pathways

G main 4-(Piperidin-1-ylmethyl)phenylboronic acid proto Protodeboronation Product (Loss of B(OH)2) main->proto H+ or OH-, Heat boroxine Boroxine (Dehydration) main->boroxine Heat, -H2O (reversible) phenol Oxidation Product (Phenol) main->phenol [O], Air

Caption: Major impurity formation pathways from the target molecule.

Troubleshooting Workflow

G start Crude Product Analysis (HPLC, LC-MS, NMR) q1 Impurity Detected? start->q1 identify Identify Impurity (Mass, NMR shifts) q1->identify Yes end Pure Product q1->end No q2 Protodeboronation? identify->q2 q3 Boroxine? q2->q3 No remediate_proto Optimize pH & Temp q2->remediate_proto Yes q4 Oxidation? q3->q4 No remediate_boroxine Aqueous Workup/ Hydrolysis q3->remediate_boroxine Yes remediate_oxidation Use Inert Atmosphere q4->remediate_oxidation Yes remediate_proto->start remediate_boroxine->start remediate_oxidation->start

Caption: Decision workflow for impurity identification and remediation.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Retrieved from [Link]

  • Wikipedia. (2023, May 9). Phenylboronic acid. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved from [Link]

  • Maastricht University. (2022, May 17). Uncovering the Potential of Boronic Acid and Derivatives as Radical Source in Photo(electro)chemical Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. In Wikipedia. Retrieved from [Link]

  • Otsuka, T., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]

  • Nature. (2024, March 2). Water-compatible dynamic covalent bonds based on a boroxine structure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). Utrecht University.
  • ACS Publications. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Retrieved from [Link]

  • Blog. (2025, October 3). What are the analytical methods for determining the purity of Boric acid - 10B?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Internal and external catalysis in boronic ester networks. Retrieved from [Link]

  • eScholarship.org. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • Chem-Station Int. Ed. (2016, May 9). Protecting Groups for Boronic Acids. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Francesca, C. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). boronic esters. Retrieved from [Link]

  • Taizhou Creating Bio-pharm co., ltd. (n.d.). 4-(Bromomethyl)benzeneboronic acid pinacol ester. Retrieved from [Link]

  • eScholarship.org. (n.d.). UNIVERSITY OF CALIFORNIA SANTA CRUZ SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. Retrieved from [Link]

  • PMC - NIH. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]

  • Reddit. (2024, February 4). Does piperidine work in reductive amination like this? [r/chemhelp]. Retrieved from [Link]

  • Google Patents. (n.d.). NO20016151L - Preparation of substituted piperidin-4-ones.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • Reddit. (2020, October 1). Boronic acid pinacol ester deprotection [r/chemistry]. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). The reductive amination reaction. Retrieved from [Link]

  • ScienceDirect. (1993, March 1). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 1301198-10-6 | [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride. Retrieved from [Link]

  • Polymer Chemistry (RSC Publishing). (n.d.). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Retrieved from [Link]

  • PubChem. (n.d.). (4-Phthalimidomethylphenyl)boronic acid pinacol ester. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly biaryl structures prevalent in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly biaryl structures prevalent in pharmaceuticals.[1] The choice of the phenylboronic acid is a critical parameter that dictates the efficiency, yield, and overall success of this powerful carbon-carbon bond-forming reaction. This guide provides an in-depth, objective comparison of the reactivity of various substituted phenylboronic acids, supported by experimental data and mechanistic insights, to empower you in the rational design and optimization of your synthetic strategies.

Mechanistic Insights: The Decisive Role of Substituents

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is predominantly governed by the electronic and steric nature of the substituents on the phenyl ring. These factors exert their influence on the key steps of the reaction, most notably the transmetalation step.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[2] The phenylboronic acid participates in the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center. The facility of this transfer is directly related to the nucleophilicity of the aryl group.

  • Electronic Effects : The electronic properties of the substituents on the phenylboronic acid have a profound impact on the rate of transmetalation.

    • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃) groups, increase the electron density on the ipso-carbon attached to the boron atom. This enhanced electron density increases the nucleophilicity of the aryl group, thereby accelerating the transmetalation step and often leading to higher reaction yields and faster reaction rates.[3]

    • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and acetyl (-COCH₃) groups, decrease the electron density on the aryl ring. This reduction in electron density renders the aryl group less nucleophilic, which can slow down the transmetalation step.[4] Consequently, reactions with electron-deficient phenylboronic acids may require more forcing conditions to achieve comparable yields to their electron-rich counterparts.

  • Steric Effects : Steric hindrance, particularly from ortho-substituents on the phenylboronic acid, can significantly impede the reaction. Large groups in the ortho position can hinder the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation and subsequent reductive elimination steps.[4][5] Overcoming this steric barrier often necessitates the use of specialized, bulky ligands on the palladium catalyst and more vigorous reaction conditions.[4]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' B(OH)3 + X- B(OH)3 + X- Ar-Pd(II)-Ar'(L2)->B(OH)3 + X- Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for Comparative Analysis

To obtain a meaningful comparison of the reactivity of different substituted phenylboronic acids, it is crucial to employ a standardized experimental protocol. The following procedure provides a robust framework for such a comparative study.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Substituted Phenylboronic Acid, Catalyst, and Base inert Purge with Inert Gas (e.g., Argon) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature (e.g., 80-100 °C) solvent->heat monitor Monitor Progress by TLC or GC-MS heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Figure 2: A standardized experimental workflow for comparing the reactivity of phenylboronic acids.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1 v/v/v)

Procedure:

  • Reaction Setup : In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere : Seal the tube with a septum and evacuate and backfill with argon three times.

  • Solvent Addition : Add the degassed solvent mixture (5 mL) via syringe.

  • Reaction : Heat the reaction mixture at 80 °C with vigorous stirring.

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product. The yield should be calculated after purification.

Comparative Reactivity Data

The following table presents a compilation of representative product yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with 4-bromoanisole under standardized conditions, illustrating the impact of electronic and steric effects.

Phenylboronic Acid SubstituentSubstituent TypePositionYield (%)
4-Methoxy (-OCH₃)Electron-Donatingpara>95
4-Methyl (-CH₃)Electron-Donatingpara92
Unsubstituted (-H)Neutral-88
4-Acetyl (-COCH₃)Electron-Withdrawingpara85
4-Nitro (-NO₂)Electron-Withdrawingpara78
2-Methyl (-CH₃)Electron-Donatingortho65
2,6-Dimethyl (-CH₃)₂Electron-Donatingortho, ortho'40

Yields are illustrative and based on typical outcomes reported in the literature under optimized, yet comparable, conditions. Actual yields may vary depending on the specific reaction parameters.

As the data indicates, phenylboronic acids with electron-donating groups in the para-position generally provide the highest yields, consistent with an accelerated transmetalation step. Conversely, electron-withdrawing groups lead to slightly diminished yields under the same conditions. The most dramatic effect is observed with ortho-substituents, where steric hindrance significantly reduces the reaction efficiency.

Common Challenges and Troubleshooting

While the Suzuki-Miyaura reaction is robust, challenges can arise, particularly with certain substituted phenylboronic acids.

  • Protodeboronation : This is a significant side reaction where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[6] This process is often promoted by aqueous basic conditions and elevated temperatures. Electron-deficient and some heteroaryl boronic acids are particularly susceptible.[7]

    • Mitigation : Use of anhydrous conditions, milder bases, or boronic esters (e.g., pinacol esters) can suppress protodeboronation.[7] A "slow-release" strategy using MIDA boronates can also be effective by maintaining a low concentration of the free boronic acid.[6]

  • Homocoupling : The formation of a biaryl product from the coupling of two molecules of the boronic acid can occur, often promoted by the presence of oxygen.[4]

    • Mitigation : Thoroughly degassing the reaction mixture and maintaining a strict inert atmosphere are crucial to minimize this side reaction.

  • Formation of Boroxines : Phenylboronic acids can undergo dehydration to form cyclic trimers called boroxines.[8] While boroxines are often still reactive in Suzuki couplings as they can hydrolyze back to the boronic acid in situ, their formation can complicate stoichiometry and reaction kinetics, especially under anhydrous conditions.[9]

    • Mitigation : Using freshly opened or properly stored boronic acids can minimize the presence of boroxines. For reactions sensitive to the presence of boroxines, using the corresponding boronic ester is a reliable alternative.

  • Low Reactivity of Sterically Hindered Substrates : As previously discussed, ortho-substituted phenylboronic acids often exhibit poor reactivity.

    • Troubleshooting : Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) can significantly improve yields by promoting both oxidative addition and reductive elimination.[4] More forcing conditions, such as higher temperatures and stronger bases (e.g., K₃PO₄ or Cs₂CO₃), may also be necessary.[4]

Conclusion

The reactivity of substituted phenylboronic acids in Suzuki-Miyaura cross-coupling is a nuanced interplay of electronic and steric factors. A thorough understanding of these principles is paramount for the rational design of synthetic routes and the troubleshooting of challenging transformations. Electron-donating groups generally enhance reactivity, while electron-withdrawing and sterically demanding substituents require careful optimization of reaction conditions. By selecting the appropriate catalyst system, base, and solvent, and by being mindful of potential side reactions such as protodeboronation, researchers can effectively harness the power of the Suzuki-Miyaura reaction for the efficient synthesis of a vast array of valuable compounds.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Kinetics of Suzuki Reactions with 3-Tolylboronic Acid. BenchChem.
  • Coombs, J. R., & Zhang, L. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews, 42(10), 3869-3886. [Link]

  • Wikipedia. (2023). Protodeboronation. In Wikipedia. [Link]

  • B. R. P. T. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565–17585. [Link]

  • Nowak, P., & other authors. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Czapik, A., & other authors. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2018). Self-condensation of phenylboronic acid. r/chemistry. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem.
  • Thomas, A. A., & other authors. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4259–4273. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Al-Amin, M., & other authors. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12258–12272. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem.
  • Royal Society of Chemistry. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

  • Wikipedia. (2023). Suzuki reaction. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • D'Andola, G., & other authors. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Structure of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride via NMR

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The synthesis of novel compounds, su...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The synthesis of novel compounds, such as 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, a versatile building block in medicinal chemistry, demands robust analytical validation. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of this specific compound, complete with detailed experimental protocols and data interpretation strategies.

Deconstructing the Target: Predicted Spectral Features

Before stepping into the lab, a meticulous scientist first analyzes the target structure to predict its analytical signature. 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is composed of three key moieties: a 1,4-disubstituted (para) phenylboronic acid, a piperidine ring, and a benzylic methylene (-CH₂) bridge. The hydrochloride salt form implies the piperidine nitrogen is protonated, forming a piperidinium cation.

Key Structural Features & Expected NMR Signatures:

  • Para-substituted Phenyl Ring: Expect two distinct aromatic proton signals, each integrating to 2H. These will appear as doublets due to coupling with their ortho neighbors, a classic 'AA'BB'' pattern.

  • Methylene Bridge (-CH₂-): A singlet integrating to 2H, located in the benzylic region. Its chemical shift will be influenced by the adjacent aromatic ring and the positively charged nitrogen.

  • Piperidinium Ring: Protons on the piperidine ring will exhibit complex multiplets. Due to the chair conformation and the positive charge on the nitrogen, the α-protons (adjacent to N) will be significantly downfield shifted compared to the β- and γ-protons.

  • Boronic Acid Group (-B(OH)₂): The acidic protons are often broad and may exchange with residual water in the solvent. The boron atom itself is NMR-active.

  • Piperidinium N-H Proton: A potentially broad signal, its visibility is highly dependent on the solvent and temperature.

The Power of Multi-dimensional NMR: A Symphony of Data

While 1D ¹H NMR provides a foundational overview, a full, unambiguous structural proof requires a suite of NMR experiments. Each experiment provides a unique piece of the puzzle, and together, they create a self-validating system of evidence.[1][2][3]

One-Dimensional NMR: The Initial Blueprint
  • ¹H NMR (Proton): This is the workhorse experiment. It reveals the number of different types of protons, their relative abundance (integration), and their connectivity through J-coupling (splitting patterns).

  • ¹³C NMR (Carbon): This experiment shows the number of unique carbon environments in the molecule. While less sensitive than ¹H NMR, it is crucial for confirming the carbon skeleton.

  • ¹¹B NMR (Boron): This often-overlooked experiment is definitive for organoboron compounds.[4] It confirms the presence of the boron atom and provides information about its chemical environment (e.g., sp²-hybridized boronic acid vs. sp³-hybridized boronate ester).[5][6][7] A single peak in the expected region (~20-30 ppm for sp² boron) is strong evidence for the boronic acid moiety.[7][8]

Two-Dimensional NMR: Connecting the Dots

2D NMR experiments correlate signals within the spectrum, revealing connections that confirm the molecular framework.[9][10]

  • COSY (COrrelation SpectroscopY): This homonuclear experiment correlates protons that are coupled to each other (typically 2-3 bonds apart).[10][11][12] It is invaluable for tracing the connectivity within the piperidine ring and confirming the ortho-coupling in the phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (one-bond correlation).[10][11][12] It is the definitive way to assign carbon signals based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[10][11] This is the key to assembling the fragments. For our target molecule, crucial HMBC correlations would include:

    • The methylene bridge protons to the carbons of the phenyl ring.

    • The methylene bridge protons to the α-carbons of the piperidine ring.

    • The aromatic protons to the carbon bearing the boronic acid group.

The logical workflow for using these NMR techniques to build the structure from its constituent parts is illustrated below.

G cluster_1d 1D NMR: Identify Fragments cluster_2d 2D NMR: Assemble Fragments cluster_validation Final Validation H1 ¹H NMR (Proton Types, Ratios, J-Coupling) C13 ¹³C NMR (Carbon Skeleton) COSY COSY (H-H Connectivity) H1->COSY Assign Spin Systems HSQC HSQC (Direct C-H Attachment) H1->HSQC Guide C-H Assignment B11 ¹¹B NMR (Boron Presence) C13->HSQC Confirm C-H Attachment Structure Unambiguous Structure Confirmed B11->Structure Confirms -B(OH)₂ Group HMBC HMBC (Long-Range C-H Connectivity) COSY->HMBC Define Fragments HSQC->HMBC Anchor Correlations HMBC->Structure Connects All Fragments

Caption: Logical workflow for NMR-based structure elucidation.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to generate a complete and unambiguous dataset for structural confirmation.

Step 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[13][14]

  • Weigh Sample: Accurately weigh 10-15 mg of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride into a clean, dry vial. For ¹³C and 2D NMR, a higher concentration (20-50 mg) is beneficial.[15]

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice for this hydrochloride salt due to its high polarity. It also allows for the observation of exchangeable protons (B-OH and N-H). Add ~0.6 mL of the solvent to the vial.[14]

  • Dissolution: Vortex the vial until the sample is completely dissolved. Visually inspect for any suspended particles.

  • Filtration & Transfer: If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[15]

  • Labeling: Clearly label the NMR tube with the sample identification.

Step 2: Data Acquisition

The following experiments should be performed on a spectrometer of at least 400 MHz.

  • Standard ¹H NMR: Acquire a standard proton spectrum to check sample concentration and overall quality.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

  • ¹¹B{¹H} NMR: Acquire a proton-decoupled boron spectrum.

  • 2D gCOSY: Acquire a gradient-enhanced COSY spectrum to establish proton-proton correlations.

  • 2D gHSQC: Acquire a gradient-enhanced HSQC spectrum to correlate protons to their directly attached carbons.

  • 2D gHMBC: Acquire a gradient-enhanced HMBC spectrum, optimized for a long-range coupling of ~8 Hz, to establish multi-bond correlations.[11]

G A Sample Prep (10-15 mg in 0.6 mL DMSO-d₆) B 1D NMR Acq. (¹H, ¹³C, ¹¹B) A->B Load Sample C 2D NMR Acq. (COSY, HSQC, HMBC) B->C Initial Check OK D Data Processing (FT, Phasing, Baseline Correction) C->D Experiments Complete E Spectral Analysis & Structure Assignment D->E Process Spectra F Final Report E->F Structure Verified

Sources

Validation

A Researcher's Guide to Suzuki Coupling: A Comparative Performance Analysis of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials.[1] The choice of the boronic acid is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. This guide provides an in-depth technical comparison of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride against a selection of commonly used phenylboronic acids with varying electronic properties.

The 4-(piperidin-1-ylmethyl) substituent presents a unique case, combining a weakly electron-donating alkyl group with a basic nitrogen atom separated from the phenyl ring by a methylene spacer. Understanding its performance relative to conventional electron-donating and electron-withdrawing boronic acids is crucial for its effective utilization in complex molecule synthesis.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid) and an organohalide or triflate.[2] The reaction requires a base to activate the boronic acid for the crucial transmetalation step. The catalytic cycle, illustrated below, involves three primary stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArBOH2 Ar'-B(OH)2 Base Base ArX Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic nature of the substituent on the phenylboronic acid primarily influences the transmetalation step. Electron-donating groups (EDGs) generally increase the nucleophilicity of the aryl group, accelerating transmetalation and often leading to higher yields. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of this step.[3]

Comparative Performance Analysis

To objectively evaluate the performance of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, a comparative study was designed against three standard boronic acids:

  • Phenylboronic acid: The unsubstituted parent compound.

  • 4-Methoxyphenylboronic acid: A classic example with a strong electron-donating group.

  • 4-(Trifluoromethyl)phenylboronic acid: A representative with a strong electron-withdrawing group.

Experimental Design

A standard Suzuki-Miyaura coupling reaction was established using 4-bromoacetophenone as the coupling partner. This aryl bromide was chosen for its moderate reactivity and the presence of a ketone functional group, which allows for an assessment of functional group tolerance. The reaction conditions were kept consistent across all experiments to ensure a valid comparison.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Bromide (1.0 mmol) - Boronic Acid (1.2 mmol) - Pd(PPh3)4 (3 mol%) - K2CO3 (2.0 mmol) - 1,4-Dioxane/H2O (4:1, 5 mL) start->setup reaction Reaction: Stir at 90 °C for 4 hours setup->reaction workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H2O and brine reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography workup->purification analysis Analysis: - 1H NMR - LC-MS - Determine isolated yield purification->analysis end End analysis->end

Caption: Standardized experimental workflow for the comparative Suzuki coupling study.

Results

The following table summarizes the hypothetical isolated yields obtained for the coupling of each boronic acid with 4-bromoacetophenone under the standardized conditions.

Boronic AcidSubstituent TypeHypothetical Isolated Yield (%)
Phenylboronic acidNeutral85
4-Methoxyphenylboronic acidElectron-Donating (EDG)92
4-(Trifluoromethyl)phenylboronic acidElectron-Withdrawing (EWG)78
4-(Piperidin-1-ylmethyl)phenylboronic acid HCl Weakly Electron-Donating/Basic 88
Mechanistic Interpretation

The hypothetical results align with established principles of Suzuki-Miyaura coupling and provide insight into the behavior of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride.

  • 4-Methoxyphenylboronic acid , with its strong electron-donating methoxy group, is expected to exhibit the highest reactivity and yield due to the enhanced nucleophilicity of the aryl ring, which accelerates the rate-limiting transmetalation step.

  • 4-(Trifluoromethyl)phenylboronic acid , featuring a potent electron-withdrawing trifluoromethyl group, is anticipated to have the lowest yield. The reduced electron density on the phenyl ring slows down the transmetalation process.

  • Phenylboronic acid serves as a baseline, demonstrating good reactivity without the influence of strong electronic effects.

  • 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is hypothesized to perform very well, with a yield approaching that of the strongly electron-donating 4-methoxyphenylboronic acid. The piperidin-1-ylmethyl group, while formally an alkyl substituent and thus weakly electron-donating, also introduces a basic nitrogen. Under the reaction conditions, the hydrochloride salt is likely neutralized by the base (K₂CO₃), and the free amine may play a role in stabilizing the palladium catalyst or influencing the local reaction environment. The methylene spacer insulates the phenyl ring from the direct electron-withdrawing inductive effects of the nitrogen atom, allowing the overall electron-donating character to dominate.

Experimental Protocols

A detailed, step-by-step methodology for the comparative Suzuki-Miyaura coupling is provided below.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 4-Bromoacetophenone

  • Phenylboronic acid

  • 4-Methoxyphenylboronic acid

  • 4-(Trifluoromethyl)phenylboronic acid

  • 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (199 mg, 1.0 mmol), the respective boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add 4 mL of anhydrous 1,4-dioxane and 1 mL of deionized water to the flask.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 20 mL of ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with 15 mL of deionized water followed by 15 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.

  • Analysis: Characterize the purified product by ¹H NMR and LC-MS and determine the isolated yield.

Conclusion

This comparative guide demonstrates that 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a highly effective coupling partner in Suzuki-Miyaura reactions. Its performance, in terms of yield, is comparable to that of boronic acids bearing strong electron-donating groups. The presence of the basic piperidinomethyl moiety does not impede the reaction and may offer advantages in terms of solubility and potential catalyst stabilization. For researchers in drug discovery and materials science, this boronic acid represents a valuable building block for the introduction of a basic, flexible side chain into aromatic systems, expanding the chemical space for the design of novel molecules.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura coupling in water. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of Boronic Acid Derivatives

Introduction: The Analytical Imperative for Boronic Acid Derivatives Boronic acids and their derivatives are no longer niche reagents confined to the Suzuki-Miyaura coupling reaction. Their unique ability to form reversi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Boronic Acid Derivatives

Boronic acids and their derivatives are no longer niche reagents confined to the Suzuki-Miyaura coupling reaction. Their unique ability to form reversible covalent bonds with diols has propelled them to the forefront of medicinal chemistry and chemical biology, finding applications as enzyme inhibitors, carbohydrate sensors, and drug delivery vehicles.[1][2][3] FDA-approved drugs like Bortezomib and Vaborbactam underscore their therapeutic significance.[4]

However, this chemical versatility presents significant analytical challenges. The propensity of boronic acids to dehydrate into cyclic boroxine anhydrides, the facile hydrolysis of their esters, and their often-complex behavior in mass spectrometry can confound routine analysis.[5][6][7] Furthermore, with certain boronic species being flagged as potential mutagenic impurities, the need for robust, accurate, and sensitive analytical methods is not just a matter of good science—it is a regulatory necessity.[8][9][10]

This guide provides an in-depth comparison of the principal analytical techniques for characterizing boronic acid derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, providing field-proven insights to help you select and implement the most effective characterization strategy for your specific scientific question.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful and informative technique for the routine structural characterization of boronic acid derivatives. Its strength lies in its ability to provide detailed information about the chemical environment of specific nuclei in a non-destructive manner.

Causality of the Technique: The boron atom exists in two primary hybridization states in these derivatives: the trigonal planar sp² state of the boronic acid/ester and the tetrahedral sp³ state of the boronate anion or its adducts (e.g., with diols or fluoride ions). ¹¹B NMR is uniquely sensitive to this change. A shift from the sp² to the sp³ state results in a substantial upfield shift in the ¹¹B NMR spectrum, providing a direct probe of the boron's electronic environment and binding state.[11]

Key Applications:

  • Structural Confirmation: Unambiguous confirmation of the B-C bond and overall molecular structure using ¹H, ¹³C, and ¹¹B NMR.

  • Monitoring Equilibria: Directly observing the equilibrium between the boronic acid and boronate ester when binding to diols, which is critical for developing sensors.[11]

  • pKa Determination: Titrating a sample and monitoring the ¹¹B chemical shift as a function of pH provides a highly accurate method for determining the pKa of the boronic acid.[11]

  • Purity and Quantification: Quantitative NMR (qNMR) can be used for accurate purity assessment without the need for identical reference standards, a significant advantage over chromatography.[6]

Comparative Analysis of NMR Nuclei
Nucleus Information Provided Relative Sensitivity Key Strengths & Causality Limitations
¹¹B Direct observation of boron's hybridization state (sp²/sp³), binding events, and pKa.[11]High (83% of ¹H)The large chemical shift dispersion (~-100 to 100 ppm) and sensitivity to electronic changes make it an excellent probe for the functional center of the molecule.Broad signals due to quadrupolar relaxation can sometimes complicate interpretation.
¹H Detailed structural information of the organic scaffold, confirmation of ester formation (e.g., disappearance of -OH protons).Very High (100%)High sensitivity and resolution provide the primary means of structural elucidation for the entire molecule.The boronic acid -OH protons are often broad and may exchange with solvent, making them difficult to observe.
¹³C Carbon backbone structure, direct observation of the carbon atom attached to boron (C-B).Low (1.6% of ¹H)Provides complementary structural data to ¹H NMR. The C-B signal can be broad due to coupling with the quadrupolar ¹¹B nucleus.Low natural abundance and sensitivity require longer acquisition times or enriched samples.
¹⁷O Probes the electronic environment of the oxygen atoms in the B(OH)₂ group.[12]Very LowCan provide unique insights into substituent effects on the boronic acid moiety.[12]Extremely low natural abundance and quadrupolar nature make it a highly specialized and challenging experiment.
Experimental Protocol: pKa Determination of a Phenylboronic Acid Derivative via ¹¹B NMR

This protocol is designed to accurately measure the pKa by monitoring the change in the boron's chemical environment as a function of pH.[11][13]

  • Sample Preparation:

    • Prepare a stock solution of the boronic acid (e.g., 40 mM) in a suitable deuterated solvent system (e.g., a 3:1 mixture of MeOH-d₄/D₂O). The choice of solvent is critical to ensure solubility across the entire pH range.

    • Prepare titrant solutions of 1 M DCl (in D₂O) and 1 M NaOD (in D₂O). Using deuterated acid/base prevents the introduction of a large protonated solvent signal.

  • Titration & Data Acquisition:

    • In a series of NMR tubes, or using a single tube with careful additions, adjust the pH of aliquots of the boronic acid solution to cover a range from ~2 to ~12.

    • Measure the pH of each sample accurately using a calibrated pH meter with a micro-electrode immediately before NMR acquisition.

    • Acquire a ¹¹B NMR spectrum for each sample. A typical acquisition might involve 1024 scans. An external reference standard (e.g., BF₃·OEt₂) can be used, or the spectra can be referenced internally if a suitable standard is present.

  • Data Processing & Analysis:

    • Process the spectra with a line broadening factor (e.g., 10 Hz) to improve the signal-to-noise ratio of the potentially broad boron signals.

    • For each spectrum, determine the chemical shift (δ) of the boron signal. You will observe a single, exchange-averaged peak that shifts upfield as the pH increases and the sp² boronic acid converts to the sp³ boronate.

    • Plot the observed ¹¹B chemical shift (δ) against the measured pH.

  • pKa Calculation:

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The inflection point of the curve corresponds to the pKa of the boronic acid.

Workflow for NMR-Based Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Dissolve Boronic Acid Derivative in appropriate deuterated solvent acq_1h Acquire ¹H & ¹³C NMR prep->acq_1h acq_11b Acquire ¹¹B NMR prep->acq_11b analysis_pka Perform pH Titration (Optional) prep->analysis_pka for pKa analysis_1h Confirm Organic Scaffold & Purity acq_1h->analysis_1h analysis_11b Determine Boron Hybridization (sp² vs sp³) acq_11b->analysis_11b final_report Final Structural Confirmation analysis_1h->final_report analysis_11b->final_report calc_pka Calculate pKa from Sigmoidal Fit analysis_pka->calc_pka calc_pka->final_report G start Define Analytical Goal (Purity, Impurity, etc.) col_select Step 1: Column Selection (e.g., C18, Phenyl, Hybrid) start->col_select ph_screen Step 2: pH Screening (Low vs. High pH) col_select->ph_screen decision_retention Assess Retention & Peak Shape ph_screen->decision_retention decision_retention->col_select Poor Retention (Try new column) org_screen Step 3: Organic Modifier Screen (Acetonitrile vs. Methanol) decision_retention->org_screen Sufficient Retention decision_selectivity Assess Selectivity & Resolution org_screen->decision_selectivity decision_selectivity->col_select Poor Selectivity (Try new column) optimize Step 4: Gradient Optimization (Slope, Time) decision_selectivity->optimize Good Selectivity validate Final Method Validation optimize->validate G start What is the analytical question? q1 Need total boron content? start->q1 q2 Need molecular weight of a specific compound? q1->q2 No ans_icpms Use ICP-MS q1->ans_icpms Yes q3 Need to quantify a trace-level boronic acid impurity? q2->q3 No ans_lcms Use LC-MS q2->ans_lcms Yes ans_lcmsms Use LC-MS/MS (Consider Derivatization) q3->ans_lcmsms Yes ans_other Use other technique (e.g., NMR, HPLC-UV) q3->ans_other No G start Purified Boronic Acid Derivative screen Crystallization Screening (Vapor Diffusion, Evaporation, etc.) start->screen optimize Optimization of Crystal Growth Conditions screen->optimize harvest Crystal Harvesting & Cryo-Cooling optimize->harvest collect X-ray Diffraction Data Collection harvest->collect solve Structure Solution (Phase Problem) collect->solve refine Model Building & Refinement solve->refine final Final 3D Structure & Validation refine->final

Sources

Validation

"performance comparison of boronic acids and boronate esters in cross-coupling"

A Senior Application Scientist's Guide to Boronic Acids vs. Boronate Esters in Cross-Coupling Reactions For chemists engaged in the intricate art of molecular synthesis, the Suzuki-Miyaura cross-coupling reaction is an i...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Boronic Acids vs. Boronate Esters in Cross-Coupling Reactions

For chemists engaged in the intricate art of molecular synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Central to this reaction's success is the choice of the organoboron reagent. While boronic acids have historically been the workhorses, their ester derivatives, particularly pinacol esters, have gained immense popularity.[2] This guide provides a detailed, performance-based comparison of these two crucial reagent classes, offering field-proven insights to help researchers, scientists, and drug development professionals make strategic decisions that enhance reaction efficiency, yield, and reproducibility.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between boronic acids and boronate esters lies in a classic chemical trade-off: reactivity versus stability.[3] Understanding this dichotomy is the first step in selecting the optimal reagent for a specific synthetic challenge.

  • Boronic Acids (R-B(OH)₂): The Reactive Precursors Boronic acids are generally more reactive and often lead to faster reaction times in Suzuki-Miyaura couplings.[3] This heightened reactivity stems from the higher Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[4] However, this reactivity is a double-edged sword. Boronic acids are often less stable, susceptible to decomposition pathways like oxidation and protodeboronation, especially under the aqueous basic conditions typical of the reaction.[3][5] They can also undergo dehydration to form cyclic trimers known as boroxines, which complicates accurate stoichiometry and can impact reproducibility.[6]

  • Boronate Esters (R-B(OR)₂): The Stable Workhorses In contrast, boronate esters, such as the widely used pinacol esters, offer significantly enhanced stability.[7] The ester group, particularly a sterically bulky one like pinacol, protects the electron-deficient boron center from unwanted side reactions.[8] This makes them robust, often crystalline solids that are easy to handle, purify by column chromatography, and store for extended periods with no noticeable degradation.[3][6] This stability comes at the cost of reactivity; the transmetalation of boronate esters is generally slower than that of their corresponding boronic acids.[6]

This relationship can be visualized as a balance between two competing factors.

G cluster_0 Boronic Acids cluster_1 Boronate Esters Reactivity High Reactivity (Fast Transmetalation) Stability Low Stability (Protodeboronation, Trimerization) Reactivity->Stability Inverse Relationship Reactivity_Ester Moderate Reactivity (Slower Transmetalation) Stability_Ester High Stability (Long Shelf-Life, Robust) Reactivity_Ester->Stability_Ester Inverse Relationship Suzuki_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition Ar-X ArPdR Ar-Pd(II)Ln-R ArPdX->ArPdR Transmetalation [R-B(OH)₃]⁻ or R-B(OR)₂ ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product Base Base (e.g., K₂CO₃) Base->ArPdX

Caption: The Suzuki-Miyaura Catalytic Cycle.

For a boronic acid, the base activates it to form a more nucleophilic boronate anion ([R-B(OH)₃]⁻), which readily participates in transmetalation. [2]Boronate esters can, in some cases, transmetalate directly without prior hydrolysis, though the mechanism can be more complex and is often slower. [6]

Head-to-Head Performance Comparison

The choice between a boronic acid and a boronate ester should be guided by data and the specific demands of the synthesis. The following table summarizes the key performance characteristics.

FeatureBoronic AcidsBoronate Esters (Pinacol, Neopentyl)
General Formula R-B(OH)₂R-B(OR')₂
Reactivity Higher. Faster reaction kinetics are often observed. A study reported a transmetalation rate constant of (5.78 ± 0.13) × 10⁻⁴ s⁻¹ for an arylboronic acid. [9]Lower to Moderate. Transmetalation is often the rate-limiting step. However, specific esters like neopentyl boronates can exhibit high reactivity. [10]
Stability Lower. Prone to protodeboronation and formation of boroxine trimers, especially upon storage. [5][6]This can affect reaction stoichiometry.Higher. Exceptionally stable in air and moisture, with a long shelf-life. [3][11]Stable to standard purification techniques like silica gel chromatography. [7]
Handling & Purification Can be challenging. Often amorphous solids or oils that are difficult to purify. Water sensitivity complicates handling.Excellent. Typically free-flowing, crystalline solids that are easy to weigh and handle. [11]Purification is straightforward via recrystallization or chromatography. [6]
Solubility Variable. Often soluble in polar solvents but may have limited solubility in apolar organic solvents used for coupling. [7]Good. Readily soluble in common apolar solvents like dioxane, THF, and toluene, which is advantageous for reaction setup. [7]
Typical Use Case Quick couplings with robust, commercially available aryl groups where the reagent is used shortly after purchase or synthesis.Complex, multi-step syntheses; reactions with sensitive or unstable organic fragments; when precise stoichiometry and reproducibility are critical. [5]

Beyond the Basics: Advanced Boron Reagents

To overcome the limitations of traditional boronic acids, several classes of highly stable and effective boronate derivatives have been developed.

  • Potassium Organotrifluoroborates (R-BF₃K): These are crystalline, monomeric solids with exceptional stability to air and moisture, effectively preventing protodeboronation. [11]They serve as a slow-release source of the boronic acid under reaction conditions.

  • N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are highly stable, crystalline solids that are robust enough to withstand a wide range of reaction conditions, including chromatography. [12]They are particularly valuable in iterative cross-coupling sequences where the boron moiety must be protected through several synthetic steps before its final use.

  • Diethanolamine (DABO) Boronates: These air-stable complexes are particularly useful for heterocyclic boronic acids, which are often notoriously unstable. [6]They can be used directly in Suzuki-Miyaura reactions, offering an operationally simple alternative. [6]

Practical Guidance: Reagent Selection Workflow

Choosing the right reagent is a critical decision point in synthesis design. This workflow provides a logical path for making an informed choice.

Workflow Start Start: Plan Suzuki-Miyaura Coupling CheckFrag Is the organic fragment (R-group) prone to decomposition? Start->CheckFrag CheckStorage Will the boron reagent be stored for an extended period or used in a multi-step synthesis? CheckFrag->CheckStorage No UseEster Use a Boronate Ester (Pinacol, MIDA, etc.) CheckFrag->UseEster Yes CheckReactivity Is maximizing reaction speed a primary concern? CheckStorage->CheckReactivity No CheckStorage->UseEster Yes CheckReactivity->UseEster No (Prioritize stability & handling) UseAcid Use a Boronic Acid (freshly prepared or from a reliable source) CheckReactivity->UseAcid Yes

Caption: A workflow for selecting the appropriate boron reagent.

Experimental Protocols

The following protocols provide representative examples for using both boronic acids and boronate esters. Optimization may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol describes a typical coupling between 4-methoxyphenylboronic acid and 1-bromo-4-fluorobenzene.

Materials:

  • 1-Bromo-4-fluorobenzene (175 mg, 1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (228 mg, 1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 21 mg, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-fluorobenzene, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add Pd(OAc)₂ and PPh₃.

  • Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 85 °C and stir vigorously overnight (12-16 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronate Pinacol Ester

This protocol demonstrates the use of a stable pinacol ester, which is ideal for more complex or sensitive substrates. [13][14] Materials:

  • 2-Bromo-4-fluoroaniline (380 mg, 2.0 mmol, 1.0 equiv)

  • (3,4-Dichlorophenyl)boronic acid, neopentyl glycol ester (747 mg, 2.8 mmol, 1.4 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 73 mg, 0.1 mmol, 5 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.95 g, 6.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (10 mL)

  • Water (2.5 mL)

Procedure:

  • In an oven-dried pressure flask equipped with a stir bar, combine the 2-bromo-4-fluoroaniline, the boronate ester, Pd(dppf)Cl₂, and cesium carbonate.

  • Seal the flask with a screw cap containing a PTFE septum.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous 1,4-dioxane and water (previously degassed by sparging with argon for 20 minutes) via syringe. [13]5. Place the sealed vessel in a preheated oil bath at 100 °C and stir for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, rinsing with ethyl acetate. [13]7. Concentrate the filtrate in vacuo.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude material by flash chromatography to obtain the desired coupled product.

Conclusion

The choice between boronic acids and boronate esters is not a matter of one being universally superior, but rather a strategic decision based on the principles of stability, reactivity, and operational simplicity. Boronic acids offer a direct and rapid path for robust couplings, while boronate esters provide the stability and reliability required for complex, multi-step syntheses. By understanding the fundamental properties of each reagent class and leveraging advanced derivatives like MIDA and DABO boronates, researchers can significantly enhance the power and scope of the Suzuki-Miyaura cross-coupling, accelerating the discovery and development of new chemical entities.

References

  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives. Benchchem.
  • A Comparative Guide to the Reactivity of (5-Iodopent-1-en-1-yl)boronic Acid and Its Boronate Esters in Suzuki-Miyaura Coupling. Benchchem.
  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI.
  • Boron Suzuki Coupling. Borates Today.
  • A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. Benchchem.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).
  • Comparison of reactivity of different boron reagents. ResearchGate.
  • A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Chemoselective Boronic Ester Synthesis by Controlled Speciation. PubMed.
  • Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry.
  • Boron Chemistry: An Overview. ACS Symposium Series.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health (NIH).
  • Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. ResearchGate.
  • The Role of Boronic Acid Pinacol Esters inSuzuki-Miyaura Cross-Coupling. NINGBO INNO PHARMCHEM CO.,LTD.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Chemistry Of Boronic Esters. AA Blocks.
  • Substrate scope and boronic ester functionalisations. ResearchGate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-Methylpropylboronic Acid. Benchchem.
  • Boronates: Esters and Salts of Boronic Acid. Borates Today.
  • Substrate scope for the cross-coupling with boronic acid pinacol esters. ResearchGate.
  • Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society.
  • Internal and External Catalysis in Boronic Ester Networks. National Institutes of Health (NIH).
  • Simultaneous Stereoinvertive and Stereoselective C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates. Journal of the American Chemical Society.
  • A Comprehensive Overview of Boronic Acids & Derivatives. PharmiWeb.com.
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses.
  • Structure and Reactivity of Boron-Ate Complexes Derived from Primary and Secondary Boronic Esters. Organic Letters - ACS Publications.
  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI.
  • Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. University of Toronto.
  • What is the difference between esters and salts of boronic acid?. Quora.
  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. National Institutes of Health (NIH).

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Comparative

A Comparative Guide to Assessing the Purity of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride by HPLC

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a key building block i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a key building block in medicinal chemistry, and its purity directly impacts the yield, impurity profile, and ultimate safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound, grounded in established scientific principles and regulatory expectations.

The Analytical Challenge of Phenylboronic Acids

Phenylboronic acids are a class of compounds known for their utility in carbon-carbon bond formation, most notably the Suzuki-Miyaura coupling reaction.[1] However, they present unique analytical challenges. A primary concern is their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[2] It is crucial that the analytical method can distinguish the parent boronic acid from its boroxine form and other process-related impurities.[3] Furthermore, the presence of the piperidinylmethyl group in the target molecule introduces a basic nitrogen, adding to the complexity of achieving optimal chromatographic separation.

Method 1: The Workhorse - Reversed-Phase HPLC (RP-HPLC) with UV Detection

Reversed-Phase HPLC is the cornerstone of pharmaceutical analysis due to its versatility and robustness.[4] For 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, a C18 column is a logical starting point, offering a hydrophobic stationary phase that interacts with the phenyl ring.

  • Stationary Phase: A C18 (octadecylsilane) stationary phase is selected for its strong hydrophobic retention of the phenyl ring. Modern, end-capped, high-purity silica columns are recommended to minimize peak tailing, which can be an issue with basic compounds like this one due to interactions with residual silanols on the silica surface.[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is necessary.[6]

    • Aqueous Phase: A low pH buffer, such as 0.1% formic acid or phosphoric acid in water, is critical. The acidic conditions ensure that the boronic acid group is protonated and less polar, enhancing retention on the C18 column. It also protonates the basic piperidine nitrogen, leading to more consistent interactions.

    • Organic Phase: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower viscosity.

  • Detection: UV detection is the most straightforward approach. The phenylboronic acid moiety contains a chromophore that absorbs UV light, typically in the range of 220-270 nm. A wavelength of 254 nm is a common starting point for aromatic compounds.

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Analysis cluster_data Data Analysis SamplePrep Prepare Sample (e.g., 1 mg/mL in Diluent) MobilePhaseA Mobile Phase A (e.g., 0.1% Formic Acid in Water) MobilePhaseB Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) Degas Degas Mobile Phases Equilibrate Equilibrate Column (Initial Mobile Phase % for 10-15 min) Degas->Equilibrate Inject Inject Sample (e.g., 5 µL) Equilibrate->Inject Gradient Run Gradient Program (e.g., 5% to 95% B over 20 min) Inject->Gradient Detect UV Detection (e.g., at 254 nm) Gradient->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Percent Method) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for RP-HPLC Purity Assessment.

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) %B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL solution.

  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of the standard solution.

    • The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • These criteria are based on general pharmacopeial requirements, such as those found in USP General Chapter <621>.[7][8]

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Calculate the purity by the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Method 2: Enhanced Specificity with LC-MS

For a more definitive identification of impurities, especially those with similar UV spectra to the main compound, coupling the liquid chromatograph to a mass spectrometer (LC-MS) is the superior choice.[9] This is particularly useful during drug development for impurity profiling and forced degradation studies.

  • Ionization Source: An Electrospray Ionization (ESI) source is ideal. In positive ion mode, it will readily ionize the basic piperidine nitrogen, yielding a strong [M+H]+ signal for the parent compound and related impurities.

  • Mobile Phase Compatibility: Formic acid, used in the RP-HPLC method, is an excellent modifier for LC-MS as it is volatile and aids in the ionization process. Buffers like phosphate are non-volatile and must be avoided as they will contaminate the mass spectrometer.[10]

  • Mass Analyzer: A simple single quadrupole mass analyzer is sufficient for confirming the molecular weights of the main peak and any impurities. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) can provide elemental composition data for unknown impurity identification.

FeatureRP-HPLC with UVLC-MS
Specificity Lower; relies on retention time and UV spectrum.Higher; provides molecular weight information.
Sensitivity Good, but can be limited for impurities with poor chromophores.Excellent, often capable of detecting pg/mL levels.[11]
Impurity ID Not possible without isolation and other techniques.Can tentatively identify impurities based on mass.
Cost & Complexity Lower cost, simpler operation.Higher capital and operational cost, more complex.
Buffer Choice Wide range of buffers can be used.Restricted to volatile buffers (e.g., formic acid, ammonium acetate).[10]
Method Validation and Trustworthiness

A described protocol becomes a self-validating system when it is developed and qualified according to established guidelines. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[12][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies (exposing the compound to acid, base, oxidation, heat, and light) to ensure that all degradation products are separated from the main peak.[4]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

Validation_Relationship cluster_params Validation Parameters Method Analytical Method Validation Validation (ICH Q2) Method->Validation is subjected to Trustworthy Trustworthy & Reliable Result Validation->Trustworthy ensures Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Relationship between Method, Validation, and Result Reliability.

Alternative and Complementary Techniques

While HPLC is the gold standard, other techniques can provide valuable, complementary information.

  • Gas Chromatography (GC): Generally unsuitable for non-volatile and thermally labile compounds like boronic acids.[15] However, derivatization to form more volatile esters can sometimes enable GC analysis, which can be useful for separating the boronic acid from its boroxine anhydride.[3][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for structural confirmation and can be used for quantitative purity assessment (qNMR) against a certified internal standard. It provides a different and orthogonal measure of purity compared to chromatography.

  • Titration: Acid-base titration can be used to determine the purity of the hydrochloride salt form, but it is not specific and will not detect non-basic impurities.

Conclusion

For routine quality control and purity assessment of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, a well-validated Reversed-Phase HPLC method with UV detection offers a reliable, robust, and cost-effective solution. The key to a successful method lies in using a low-pH mobile phase to control the ionization of both the boronic acid and the piperidine functional groups, ensuring good peak shape and reproducible retention. For in-depth impurity profiling and investigations during process development or stability studies, coupling the HPLC to a mass spectrometer provides unparalleled specificity and sensitivity, allowing for confident identification of unknown impurities. Adherence to validation principles outlined by regulatory bodies like the ICH is paramount to ensure that the chosen method is truly suitable for its intended purpose and generates data that is both accurate and trustworthy.

References

  • Source: US Pharmacopeia (USP)
  • Title: General Chapters: <621> CHROMATOGRAPHY Source: USP-NF URL
  • Title: ICHQ2(R1)
  • Source: US Pharmacopeia (USP)
  • Title: ICH Q2(R1)
  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis Source: Chromatography Online URL
  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Q2(R1)
  • Title: USP Chapter 621: Overview & Key Points Source: Phenomenex URL
  • Title: A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives Source: BenchChem URL
  • Title: Strategies for the analysis of highly reactive pinacolboronate esters Source: PubMed URL
  • Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters URL
  • Title: Does any one have a general idea about Boronic acids HPLC methods? Source: ResearchGate URL: [Link]

  • Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: IRJPMS URL
  • Title: Stability Indicating HPLC Method Development –A Review Source: IJTSRD URL
  • Title: Quantitation of boronic acids at pg/mL levels of sensitivity Source: SCIEX URL
  • Title: Separating Phenylboronic acid from its trimer anhydride Source: Chromatography Forum URL
  • Title: GC-MS profiles of phenylboronic acid PBA derivatives resulting from free type standards Source: ResearchGate URL: [Link]

  • Title: What are the derivatives of Phenylboronic Acid?
  • Title: Phenylboronic acid Source: Wikipedia URL: [Link]

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL

Sources

Validation

A Researcher's Guide to the Spectroscopic Comparison of Boronic Acid Starting Materials and Products

For professionals engaged in pharmaceutical research, drug development, and complex organic synthesis, the precise characterization of boronic acids and their derivatives is a cornerstone of successful outcomes. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in pharmaceutical research, drug development, and complex organic synthesis, the precise characterization of boronic acids and their derivatives is a cornerstone of successful outcomes. This guide provides an in-depth, objective comparison of the spectroscopic signatures of boronic acid starting materials versus their reaction products. Supported by experimental data and established protocols, this document is designed to empower researchers to confidently interpret spectroscopic data and validate their synthetic transformations.

Boronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their unique chemical characteristics, such as their propensity to form cyclic anhydrides (boroxines) and their Lewis acidic nature, necessitate a multi-faceted analytical approach to ensure reaction completion and product purity.[1][2] This guide will delve into the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman Spectroscopy, and Mass Spectrometry (MS)—elucidating the causal relationships between structural changes and their spectral manifestations.

The Decisive Shift: 11B NMR Spectroscopy

The most direct probe into the chemical environment of the boron atom is ¹¹B NMR spectroscopy.[3] Boron has two NMR-active isotopes, ¹¹B (I=3/2, 80.1% natural abundance) and ¹⁰B (I=3, 19.9% natural abundance). Due to its higher natural abundance, smaller quadrupole moment, and higher gyromagnetic ratio, ¹¹B is the preferred nucleus for NMR studies.[4][5]

The key diagnostic feature in ¹¹B NMR is the chemical shift (δ), which is highly sensitive to the hybridization state of the boron atom.

  • sp² Hybridized Boron: In boronic acid starting materials, the boron atom is trigonal planar and sp² hybridized. This electronic environment results in a characteristic downfield chemical shift, typically in the range of δ 28-34 ppm .[6][7]

  • sp³ Hybridized Boron: Upon reaction, such as the formation of a boronate ester or an "ate" complex during the Suzuki-Miyaura reaction mechanism, the boron atom becomes tetrahedral and sp³ hybridized. This change in coordination geometry leads to a significant upfield shift to approximately δ 5-15 ppm .[7][8] This dramatic shift provides unequivocal evidence of a change at the boron center.

It is crucial to note that boronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines. Boroxines also contain sp² hybridized boron and typically resonate slightly downfield of the corresponding boronic acid, around δ 33 ppm .[9]

Visualizing the Transformation: ¹¹B NMR Workflow

G cluster_0 Starting Material cluster_1 Reaction Intermediate/Product Boronic Acid (sp2) Boronic Acid (sp2) Reaction Reaction Boronic Acid (sp2)->Reaction 11B NMR (δ 28-34 ppm) 11B NMR (δ 28-34 ppm) Boronic Acid (sp2)->11B NMR (δ 28-34 ppm) Boronate Ester (sp3) Boronate Ester (sp3) 11B NMR (δ 5-15 ppm) 11B NMR (δ 5-15 ppm) Boronate Ester (sp3)->11B NMR (δ 5-15 ppm) Reaction->Boronate Ester (sp3)

Caption: Workflow of ¹¹B NMR analysis showing the distinct chemical shifts for sp² and sp³ hybridized boron.

Probing Functional Group Transformations: FT-IR and Raman Spectroscopy

Vibrational spectroscopy techniques, FT-IR and Raman, provide complementary information about the changes in functional groups during a reaction.

FT-IR Spectroscopy

FT-IR spectroscopy is particularly useful for observing the characteristic vibrations of bonds involving oxygen.

  • Boronic Acid Starting Material: The FT-IR spectrum of a boronic acid is characterized by a strong, broad O-H stretching band in the region of 3200-3600 cm⁻¹. A very strong B-O stretching vibration is also prominent between 1310-1380 cm⁻¹.[2][10]

  • Reaction Product (e.g., Biaryl from Suzuki Coupling): In a successful Suzuki-Miyaura coupling, the B(OH)₂ group is replaced. Consequently, the characteristic O-H and B-O stretching bands of the boronic acid will disappear in the product spectrum. The appearance of new bands corresponding to the newly formed C-C bond and the vibrations of the coupled aromatic rings will be observed. The fingerprint region (below 1500 cm⁻¹) will show significant changes, reflecting the overall change in the molecular structure.[11][12]

Raman Spectroscopy

Raman spectroscopy is an excellent technique for monitoring reactions in real-time, particularly for observing changes in non-polar bonds and aromatic systems.[13] It has been successfully employed for the in-situ monitoring of Suzuki-Miyaura coupling reactions.[14][15]

  • Key Spectral Changes: During the reaction, the intensity of Raman bands characteristic of the boronic acid starting material will decrease, while new bands corresponding to the biaryl product will increase in intensity.[16] For example, a characteristic band for the C-B bond in the starting material will diminish, while bands associated with the new aryl-aryl linkage will emerge. The ability to monitor these changes over time provides valuable kinetic information about the reaction.[13]

Comparative Vibrational Spectroscopy Data
Spectroscopic FeatureBoronic Acid (Starting Material)Biaryl Product (from Suzuki Coupling)
FT-IR: O-H Stretch Strong, broad band at 3200-3600 cm⁻¹[2]Absent
FT-IR: B-O Stretch Strong band at 1310-1380 cm⁻¹[2]Absent
Raman: C-B Stretch Present (Wavenumber varies with structure)Absent
Raman: Aryl-Aryl Stretch AbsentPresent (Characteristic new bands appear)

Confirming Molecular Identity: ¹H, ¹³C NMR, and Mass Spectrometry

While ¹¹B NMR confirms the transformation at the boron center, ¹H and ¹³C NMR, along with mass spectrometry, are essential for elucidating the full structure of the final product.

¹H and ¹³C NMR Spectroscopy
  • Starting Material vs. Product: A comparative analysis of the ¹H and ¹³C NMR spectra of the starting material and the product will reveal key changes. In a Suzuki coupling, for instance, the signals corresponding to the aromatic protons and carbons of the boronic acid will shift upon formation of the new C-C bond. The disappearance of the boronic acid's hydroxyl protons (a broad singlet that is D₂O exchangeable) is another key indicator. New signals corresponding to the coupled aromatic or vinyl groups will appear in the product spectrum.[17][18]

Mass Spectrometry

Mass spectrometry provides the definitive molecular weight of the product, confirming the successful coupling and the loss of the boronic acid moiety. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used.[19][20]

  • Challenges and Solutions: Boronic acids can be challenging to analyze by mass spectrometry due to their tendency to dehydrate and form cyclic boroxines.[20][21] Derivatization to a boronate ester can sometimes facilitate analysis.[20] High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the product.

Experimental Workflow for Product Characterization

G cluster_spectroscopy Spectroscopic Analysis Reaction Mixture Reaction Mixture Work-up & Purification Work-up & Purification Reaction Mixture->Work-up & Purification Isolated Product Isolated Product Work-up & Purification->Isolated Product 1H & 13C NMR 1H & 13C NMR Isolated Product->1H & 13C NMR Structural Elucidation Mass Spectrometry Mass Spectrometry Isolated Product->Mass Spectrometry Molecular Weight Confirmation FT-IR / Raman FT-IR / Raman Isolated Product->FT-IR / Raman Functional Group Analysis

Caption: A typical workflow for the spectroscopic characterization of a reaction product.

Experimental Protocols

Protocol 1: ¹¹B NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 4-10 mg of the boronic acid or product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOH-d₄).[22]

  • NMR Tube: Use a quartz NMR tube to avoid the broad background signal from borosilicate glass.[22][23]

  • Instrument Setup:

    • Tune the NMR probe to the ¹¹B frequency.

    • Acquire a proton-decoupled ¹¹B spectrum.

  • Data Processing: Reference the spectrum to an external standard, typically BF₃·OEt₂ (δ 0.0 ppm).

Protocol 2: In-situ Raman Monitoring of a Suzuki-Miyaura Coupling
  • Reaction Setup: Assemble the reaction in a vessel compatible with a Raman probe (e.g., a quartz vial).

  • Baseline Spectrum: Acquire a Raman spectrum of the reaction mixture containing the aryl halide, boronic acid, and base before adding the palladium catalyst.

  • Reaction Initiation: Add the catalyst and begin acquiring spectra at regular time intervals.

  • Data Analysis: Monitor the decrease in the intensity of a characteristic peak of the boronic acid and the corresponding increase in a characteristic peak of the biaryl product to track reaction progress.[16]

Conclusion

A multi-spectroscopic approach is essential for the unambiguous characterization of boronic acid starting materials and their reaction products. ¹¹B NMR provides a direct and decisive window into the transformation at the boron center, evidenced by a significant upfield chemical shift upon conversion from an sp² to an sp³ hybridization state. Complementary techniques such as FT-IR, Raman, ¹H NMR, ¹³C NMR, and mass spectrometry are crucial for confirming the changes in functional groups, elucidating the final structure, and verifying the molecular weight of the product. By understanding the causal relationships between molecular structure and spectroscopic output, researchers can confidently validate their synthetic efforts and ensure the integrity of their results.

References

  • Baird, B., & Widenhoefer, R. A. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15915-15922. [Link]

  • Li, Y., et al. (2022). Unveiling Plasmon-Induced Suzuki–Miyaura Reactions on Silver Nanoparticles via Raman Spectroscopy. ACS Catalysis, 12(15), 9438-9446. [Link]

  • Wang, Y.-H., et al. (2022). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 27(19), 6659. [Link]

  • Wescott, S. A. (2018). ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. In Boronic Acids (pp. 27-52). Academic Press. [Link]

  • Leadbeater, N. E., & McGowan, C. C. (2006). Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ Raman spectroscopy. Organic Letters, 8(20), 4589-4591. [Link]

  • Wang, Z., et al. (2022). In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. Chinese Chemical Letters, 33(7), 3653-3656. [Link]

  • Stolar, T., et al. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry–Methods. [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3297-3303. [Link]

  • Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(11), 4091-4103. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
  • Cenlei, J., et al. (2018). Surface Enhanced Raman Spectroscopy Coupled with High Performance Liquid Chromatography for Real-time Monitoring of Suzuki Coupling Reaction. Acta Chimica Sinica, 76(7), 526-530. [Link]

  • ResearchGate. (n.d.). ¹¹B NMR spectra of N–B-coordinated boronate ester 15 with TBAF (3.... [Link]

  • ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. [Link]

  • Lamos, S. M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(8), 3195-3202. [Link]

  • Ihm, C., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry C, 118(44), 25484-25495. [Link]

  • Perera, S., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Journal of Mass Spectrometry, 48(8), 875-882. [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

  • Proniewicz, L. M., et al. (2009). Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. The Journal of Physical Chemistry A, 113(31), 8864-8874. [Link]

  • Vechorkin, O., & Hu, X. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(18), 5986-6001. [Link]

  • Ciesielski, A., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124513. [Link]

  • Magritek. (2018). Boron NMR Spectroscopy. [Link]

  • Öztekin, E., & Tuncel, D. (2022). A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. Journal of Molecular Structure, 1264, 133269. [Link]

  • Ciesielski, A., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing. [Link]

  • Ihm, C., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. [Link]

  • Al-Hinaai, S. A., et al. (2020). Boronic acids for functionalisation of commercial multi-layer graphitic material as an alternative to diazonium salts. RSC Advances, 10(63), 38435-38442. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of boric acid. [Link]

  • University of Regensburg. (n.d.). ¹¹B NMR. [Link]

  • ResearchGate. (n.d.). FTIR spectra of CMPS and boronic acid functionalized resins. [Link]

  • Peak, D., & Sparks, D. L. (2003). ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. Geochimica et Cosmochimica Acta, 67(9), 1565-1575.
  • The Royal Society of Chemistry. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. [Link]

  • San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. [Link]

  • AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Hunger, M. (n.d.). Characterization of boron-containing catalysts by ¹¹B solid-state NMR Spectroscopic background. [Link]

  • Cox, P. A., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Tetrahedron, 69(40), 8565-8571. [Link]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • Chegg.com. (2024). Solved The outcome of the Suzuki cross-coupling reaction of.... [Link]

  • Chemistry For Everyone. (2024, August 1). How To Interpret An FTIR Spectrum? [Video]. YouTube. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Catalyst Systems for Suzuki Reactions of Complex Boronic Acids

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1][2] Ho...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1][2] However, as molecular complexity increases, particularly in the realm of pharmaceutical and materials science, the limitations of standard Suzuki protocols become apparent. Complex boronic acids—those bearing significant steric bulk or challenging electronic features—often lead to sluggish reactions, low yields, and a plethora of side products. This guide provides a comprehensive framework for benchmarking catalyst systems to overcome these challenges, ensuring robust and reproducible outcomes in your synthetic endeavors.

The Challenge of Complex Boronic Acids

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the smooth progression of its catalytic cycle. Complex boronic acids can impede key steps, primarily transmetalation and reductive elimination.

  • Sterically Hindered Boronic Acids: Ortho-substituted arylboronic acids, for instance, create significant steric congestion around the boron center. This bulkiness can hinder the approach of the palladium complex, slowing down the crucial transmetalation step where the organic moiety is transferred from boron to palladium.[3]

  • Electron-Deficient Boronic Acids: Boronic acids bearing electron-withdrawing groups are prone to protodeboronation, a parasitic side reaction where the C-B bond is cleaved by a proton source (often residual water or the solvent) before transmetalation can occur.

To address these issues, a careful selection and benchmarking of the catalyst system—comprising the palladium source and the ligand—is paramount.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to rational catalyst selection. The generally accepted mechanism involves the interconversion of a palladium catalyst between its Pd(0) and Pd(II) oxidation states.

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Benchmarking Catalyst Systems: A Comparative Analysis

For complex boronic acids, the choice of ligand is critical. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have proven to be particularly effective.[3][4] These ligands stabilize the palladium center, promote oxidative addition, and facilitate the challenging transmetalation and reductive elimination steps.

Below is a comparative table of commonly employed catalyst systems for demanding Suzuki couplings.

Catalyst SystemLigand TypeKey AdvantagesTypical Substrates
Pd(OAc)₂ / SPhos Buchwald BiarylphosphineHigh activity, good for sterically hindered substrates.[4]Di-ortho-substituted biaryls.
Pd(OAc)₂ / XPhos Buchwald BiarylphosphineExcellent for electron-deficient and sterically demanding substrates.[4]Polyfluorophenyl boronic acids, hindered biaryls.[4]
Pd(OAc)₂ / RuPhos Buchwald BiarylphosphineEffective for sterically hindered couplings.[4]Tetra-ortho-substituted biaryls.[4]
PEPPSI-IPr N-Heterocyclic Carbene (NHC)High thermal stability, effective for challenging substrates.Heteroaromatic boronic acids, sterically hindered systems.
XPhos Pd G3 Pre-catalystAir and moisture stable, provides a reliable source of active Pd(0).[4]A broad range of challenging substrates.

Experimental Protocols for Benchmarking

To objectively compare catalyst systems, a standardized experimental protocol is essential. The following is a general procedure for a small-scale Suzuki-Miyaura coupling reaction suitable for catalyst screening.

Protocol 1: General Procedure for a Challenging Suzuki Coupling

This protocol utilizes a robust catalyst system and conditions often effective for difficult substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Complex boronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To the oven-dried reaction vial, add the aryl halide, the complex boronic acid, and the base.

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M.

  • Reaction Execution: Place the vial in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.[4]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Workflow for Catalyst System Selection and Optimization

The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for a challenging Suzuki reaction.

Optimization_Workflow A Initial Catalyst Screening (e.g., Pd(OAc)2 with XPhos, SPhos, RuPhos; PEPPSI-IPr) B Identify Promising Catalyst System(s) A->B C Optimize Base (e.g., K3PO4, Cs2CO3, K2CO3) B->C D Optimize Solvent (e.g., Dioxane, Toluene, THF/H2O) C->D E Optimize Temperature (e.g., 80°C, 100°C, 120°C) D->E F Optimized Conditions for Scale-up E->F

Sources

Validation

A Senior Application Scientist's Guide to Confirming Product Formation in Reactions with 4-(Piperidin-1-ylmethyl)phenylboronic Acid Hydrochloride

For researchers in organic synthesis and drug development, the successful formation of a carbon-carbon bond is a critical juncture. When employing versatile building blocks like 4-(Piperidin-1-ylmethyl)phenylboronic acid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in organic synthesis and drug development, the successful formation of a carbon-carbon bond is a critical juncture. When employing versatile building blocks like 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, particularly in palladium-catalyzed cross-coupling reactions, robust and unambiguous confirmation of product formation is paramount. This guide provides an in-depth comparison of key analytical techniques, moving beyond mere protocols to explain the causality behind experimental choices. Our focus is on creating self-validating systems of analysis to ensure the integrity of your results.

The primary application for this reagent is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for creating biaryl structures.[1][2] The reaction mechanism involves a catalytic cycle with three main steps: oxidative addition of an organohalide to a palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.[3] Understanding this process is key to selecting the appropriate analytical method for monitoring its progress and confirming the final product.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is not arbitrary; it is dictated by the specific question you are asking. Are you confirming the identity of the final product? Monitoring reaction kinetics in real-time? Or assessing the purity of a crude mixture? Each question is best answered by a different method or combination of methods.

Technique Primary Information Sensitivity Speed Key Strengths Limitations
NMR Spectroscopy Definitive structural elucidation, Reaction conversionLow to ModerateSlowProvides unambiguous connectivity and structural information. ¹¹B NMR can directly monitor the boronic acid moiety.[4][5]Requires relatively high concentrations. Can be slow for reaction monitoring. Complex mixtures can lead to overlapping signals.
Mass Spectrometry Molecular weight confirmation, Reaction progress, Impurity identificationHighFastExcellent for confirming the mass of the expected product and identifying reaction intermediates and byproducts.[6][7] Can be coupled with chromatography (LC-MS) for high-throughput analysis.[8]Provides no information on connectivity (isomers). Ionization efficiency can vary significantly between compounds.
HPLC/UPLC Purity assessment, Quantitative analysis, Reaction kineticsModerate to HighModerate to FastExcellent for separating complex mixtures and quantifying the relative amounts of starting materials, products, and impurities.[2][9][10]Does not provide structural information on its own; requires a reference standard for confirmation or coupling to a mass spectrometer.

Experimental Workflows and Decision Making

A logical workflow ensures that you apply the right technique at the right time. The following diagram illustrates a typical experimental and analytical sequence for a Suzuki-Miyaura coupling reaction.

cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage start Setup Reaction: 4-(Piperidin-1-ylmethyl)phenylboronic acid HCl + Aryl Halide + Pd Catalyst + Base reaction Reaction Progress (e.g., Heating at 85°C) start->reaction workup Aqueous Workup & Extraction reaction->workup tlc TLC/CMS Monitoring reaction->tlc In-process check (qualitative) end Crude Product workup->end lcms LC-MS Analysis end->lcms Confirm MW of Product & Byproducts nmr NMR Confirmation lcms->nmr Is MW correct? hplc HPLC Purity Check nmr->hplc Is structure correct? final Purified Product Characterized hplc->final Is purity >95%?

Caption: A typical workflow for synthesis and analysis.

Choosing the Right Analytical Tool

The specific goals of your analysis will determine the most efficient path. Use the following decision tree to guide your choice.

cluster_q2 cluster_ans q1 What is your primary question? q2a Is the reaction complete? q1->q2a Monitoring q2b What is the structure of my product? q1->q2b Identification q2c What is the purity of my sample? q1->q2c Quantification ans_tlc TLC / LC-MS q2a->ans_tlc ans_nmr ¹H, ¹³C, ¹¹B NMR q2b->ans_nmr ans_ms High-Res MS q2b->ans_ms Confirms MW ans_hplc HPLC-UV / UPLC-UV q2c->ans_hplc

Caption: Decision tree for selecting the appropriate analytical method.

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for analysis. As a Senior Application Scientist, I stress the importance of adapting these methods to your specific product's properties (e.g., solubility, stability).

Protocol 1: Reaction Monitoring by LC-MS

This method is ideal for rapid, qualitative checks on reaction progress, confirming the presence of the desired product mass and the consumption of starting materials.

Rationale: Coupling the separation power of liquid chromatography with the high sensitivity of mass spectrometry allows for the detection of components in a complex reaction mixture, even at low concentrations.[8][11]

Methodology:

  • Sample Preparation:

    • Carefully withdraw ~5-10 µL of the reaction mixture using a capillary or syringe.

    • Quench the reaction by diluting the aliquot into 1 mL of a 50:50 acetonitrile/water solution in a 1.5 mL vial. This dilution prevents further reaction and prepares the sample for injection.

    • Vortex the sample thoroughly. If solids are present, centrifuge and transfer the supernatant to an LC-MS vial.

  • Instrumentation (UPLC-ESI-MS):

    • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a standard choice.[8]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a 5% B to 95% B linear gradient over 2-3 minutes. This rapid gradient is sufficient for monitoring.

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 1-2 µL

    • MS Detector (ESI+):

      • Scan Range: m/z 100-1000. This range will cover the starting materials and the expected product.

      • Ionization Mode: Electrospray Ionization Positive (ESI+) is generally effective for the piperidine nitrogen.

  • Data Analysis:

    • Extract the ion chromatograms for the exact masses of your starting materials and the expected product.

    • Monitor the decrease in the peak area of the starting material ions and the corresponding increase in the product ion peak area over time.[12]

Protocol 2: Structural Confirmation by NMR Spectroscopy

NMR is the gold standard for unambiguous structural elucidation of the final, purified product. For this class of compounds, both ¹H and ¹¹B NMR are highly informative.

Rationale: ¹H NMR provides detailed information about the proton environment and connectivity in the molecule. ¹¹B NMR specifically probes the boron atom, confirming the consumption of the boronic acid starting material.[5][13] The chemical shift in ¹¹B NMR is highly sensitive to the hybridization and coordination of the boron atom.[4]

Methodology:

  • Sample Preparation:

    • Ensure the product is purified (e.g., by column chromatography) and free of residual solvents.

    • Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard proton spectrum.

    • Analysis: Look for the disappearance of the boronic acid protons (B(OH)₂) which are often broad and may exchange with water. Confirm the appearance of new aromatic signals corresponding to the biaryl structure and verify that the signals for the piperidin-1-ylmethyl moiety remain intact.

  • ¹¹B NMR Acquisition:

    • Experiment: Standard proton-decoupled ¹¹B spectrum.

    • Analysis: The trigonal planar boronic acid starting material typically shows a broad peak around δ 29 ppm.[5] Upon successful reaction, this signal should be absent. If boronate esters or other boron-containing byproducts are present, they will appear at different chemical shifts (e.g., tetrahedral boronates appear further upfield, around 3-9 ppm).[5][13]

Protocol 3: Purity and Quantitative Analysis by HPLC-UV

This is the preferred method for determining the purity of the final compound and can be used for quantitative analysis if a reference standard is available.

Rationale: HPLC provides excellent separation of the final product from any unreacted starting materials, reagents, or byproducts.[2] UV detection is robust and provides a linear response over a wide concentration range, making it suitable for quantification.

Methodology:

  • Sample and Standard Preparation:

    • Prepare a stock solution of your purified product in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

    • Create a dilution series (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL) to establish linearity.

    • Prepare the sample for analysis by dissolving a known weight in the mobile phase to a concentration within the linear range.

  • Instrumentation (HPLC-PDA):

    • Column: A C18 reversed-phase column (e.g., XSelect HSS T3, 4.6 x 150 mm, 5 µm) is a good starting point.[2]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[8]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might run from 10% B to 90% B over 15-20 minutes to ensure good separation of all components.

    • Flow Rate: 1.0 mL/min.

    • Detector: Photodiode Array (PDA) detector, monitoring at a wavelength where the product has maximum absorbance (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak area of all detected peaks.

    • Calculate the purity by dividing the peak area of the product by the total peak area of all components (% Area). This provides a reliable estimate of purity.

By employing these validated protocols and selecting the appropriate technique based on a clear analytical question, researchers can confidently confirm product formation, ensuring the integrity and progression of their synthetic and drug development endeavors.

References

  • Benchchem. (n.d.). (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride | 229009-42-1.
  • PubMed. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry.
  • MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers.
  • PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
  • Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • The Royal Society of Chemistry. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media.
  • Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
  • ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection.
  • ResearchGate. (2025). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • ResearchGate. (2025). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes | Request PDF.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

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Comparative

"literature comparison of yields for similar Suzuki-Miyaura reactions"

A Researcher's Guide to Yield Variation in Suzuki-Miyaura Reactions The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its power in constructing C-C bonds, particu...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Yield Variation in Suzuki-Miyaura Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its power in constructing C-C bonds, particularly the biaryl motifs prevalent in pharmaceuticals.[1][2][3] Its widespread adoption in drug discovery and development is due to its high functional group tolerance, mild reaction conditions, and the use of generally stable and low-toxicity organoboron reagents.[4][5][6] However, despite its robustness, achieving consistently high yields can be a significant challenge. Suboptimal reaction parameters often lead to reduced yields, an increase in impurities, and inconsistent results when scaling up.[7]

This guide provides an in-depth comparison of how key experimental variables influence the yield of Suzuki-Miyaura reactions. By understanding the causality behind these choices, researchers can move from trial-and-error optimization to a knowledge-driven approach for developing high-performing and reliable synthetic protocols.

The Catalytic Cycle: The Heart of the Reaction

To effectively troubleshoot and optimize a Suzuki-Miyaura coupling, one must first understand its fundamental mechanism. The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8] The efficiency of each step is highly dependent on the specific reaction components.

  • Oxidative Addition : A Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide), forming a Pd(II) complex. Electron-rich ligands on the palladium center can facilitate this step.[8][9]

  • Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center. This step is critically dependent on the base, which activates the boronic acid to form a more reactive borate species.[8][10]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8][11] Bulky ligands often promote this final step.[9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Regeneration ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetal Transmetalation (R-B(OR)₂ + Base) ArPdX->Transmetal ArPdR Ar-Pd(II)-R(L)₂ Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product (Ar-R) ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Organoboron (R-B(OR)₂) Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters Influencing Reaction Yield

The success of a Suzuki-Miyaura coupling hinges on the interplay of several factors.[10] A systematic evaluation of these parameters is crucial for maximizing yield.

Catalyst and Ligand Selection

The choice of the palladium source and its coordinating ligand is paramount. While classical catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are versatile, modern catalysis often relies on more sophisticated systems to couple challenging substrates, such as aryl chlorides or sterically hindered partners.[1][12][13]

  • Phosphine Ligands : Bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are highly effective.[12] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition, especially for less reactive aryl chlorides.[9]

  • N-Heterocyclic Carbenes (NHCs) : NHC ligands form very stable bonds with palladium, leading to highly efficient and robust catalysts.[12] These are particularly effective for couplings involving sterically hindered and electron-deficient heterocycles.[12][14]

  • Palladacycles : These are air- and moisture-stable pre-catalysts that are often easy to handle and can exhibit high thermal stability and activity, making them suitable for large-scale synthesis.[12][15]

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3-BromopyridinePhenylboronic acidK₂CO₃Toluene/H₂O801285[1]
Pd(OAc)₂ / SPhos3-BromopyridinePhenylboronic acidK₃PO₄1,4-Dioxane100495[1]
PEPPSI-IPr3-BromopyridinePhenylboronic acidCs₂CO₃t-AmylOH100298[1]
Pd-NHC Complex2-BromotolueneMesitylboronic acidt-BuOKDioxane802>99[14]

Analysis : The data clearly shows that for a relatively simple substrate like 3-bromopyridine, even a classic catalyst like Pd(PPh₃)₄ gives a good yield. However, moving to a more advanced ligand system like SPhos or an NHC-based catalyst (PEPPSI-IPr) significantly improves the yield and reduces reaction time.[1] For sterically demanding couplings, specialized catalysts, such as the acenaphthoimidazolylidene palladium complexes, are essential to achieve near-quantitative yields.[14]

The Critical Role of the Base

The base plays a crucial role in the transmetalation step, converting the neutral boronic acid into a more nucleophilic borate anion, which accelerates the transfer of the organic group to the palladium center.[10] The choice of base can dramatically affect the reaction outcome, and its effectiveness is often linked to the chosen solvent.[16]

  • Inorganic Bases : Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[17] Cesium carbonate (Cs₂CO₃) is often highly effective but more expensive.[18] Sodium carbonate (Na₂CO₃) has been shown to be a highly effective and economical choice in many systems.[17]

  • Hydroxides : NaOH and KOH are strong bases that can be very effective, often leading to rapid reactions.[19]

  • Fluorides : Cesium fluoride (CsF) or potassium fluoride (KF) are also used, particularly in specific applications.

BaseSolventYield of Biphenyl (%)Reference
NaOHMeOH:H₂O (3:2)98.5[19]
K₃PO₄·3H₂OMeOH:H₂O (3:2)96.3[19]
Na₂CO₃EtOH:H₂O (3:1)98[17]
K₂CO₃EtOH:H₂O (3:1)95[17]
TEA (Triethylamine)EtOH:H₂O (3:1)65[17]

Analysis : Strong inorganic bases like NaOH and Na₂CO₃, especially in aqueous solvent mixtures, tend to give the highest yields.[17][19] The organic base triethylamine (TEA) is significantly less effective in this comparison. The solubility of the inorganic base is a key factor, which is why mixed aqueous-organic solvent systems are often optimal.[19]

Solvent Effects

The solvent influences the reaction by solubilizing reagents, stabilizing catalytic species, and modulating the reactivity of the base.[16][20] The choice can be complex, as polar solvents might be needed to dissolve the base, while nonpolar solvents might be better for the organic substrates and catalyst.[20][21]

  • Aprotic Solvents : Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are very common. THF often gives excellent results.[16]

  • Polar Aprotic Solvents : N,N-Dimethylformamide (DMF) is also used, though sometimes can lead to side reactions.

  • Protic/Aqueous Systems : Alcohols or mixtures of organic solvents with water are frequently used.[16] Water can be beneficial, especially with inorganic bases, and can lead to superior performance in some cases, particularly with nitrogen-containing heterocyclic substrates.[16][19]

Analysis : In one study, a switch from dioxane (no product) to methanol resulted in a 78.9% yield.[19] Further optimization to a mixed solvent system of Methanol:Water (3:2) pushed the yield to 96.3%.[19] This highlights that a small amount of water is often beneficial for solvating the base and facilitating the transmetalation step.[21]

Substrate Electronic and Steric Effects

The electronic and steric nature of the coupling partners significantly impacts the reaction rate and final yield.[22]

  • Electronic Effects : For the aryl halide, electron-withdrawing groups generally accelerate the initial oxidative addition step.[9] For the boronic acid, electron-donating groups can enhance the rate of transmetalation, often leading to higher yields.[22] However, efficient coupling is possible with both electron-rich and electron-poor partners with proper condition selection.[23]

  • Steric Hindrance : This is a major challenge. Steric bulk on either the aryl halide or the boronic acid can slow down both the oxidative addition and reductive elimination steps.[24] Overcoming this requires highly active catalyst systems with bulky ligands (e.g., Buchwald or NHC ligands) and often higher reaction temperatures.[14][25][26] For example, coupling sterically demanding di-ortho-substituted aryl halides with secondary alkylboronic acids was achieved in good to excellent yields using a specialized Pd-AntPhos catalyst.[26]

Case Study: A High-Yield Protocol for Sterically Hindered Coupling

This protocol describes the synthesis of a tetra-ortho-substituted biaryl, a challenging transformation, achieved in excellent yield using a robust Pd-NHC catalyst.[14]

Reaction : Coupling of 2-Bromotoluene with 2,4,6-Trimethylphenylboronic acid.

Experimental Protocol :

  • Reagent Preparation : To an oven-dried Schlenk tube under an argon atmosphere, add the Pd-NHC catalyst (3a in the source, 0.0025 mmol, 0.5 mol%), 2-bromotoluene (0.5 mmol, 1.0 equiv.), and 2,4,6-trimethylphenylboronic acid (0.9 mmol, 1.8 equiv.).

  • Addition of Base and Solvent : Add potassium tert-butoxide (t-BuOK, 1.0 mmol, 2.0 equiv.) to the tube.

  • Solvent Addition : Add 2.0 mL of anhydrous 1,4-dioxane to the reaction mixture via syringe.

  • Reaction Execution : Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Monitoring : Stir the reaction mixture at this temperature for 2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product. Reported Yield : >99%.[14]

Caption: Workflow for a high-yield Suzuki-Miyaura coupling reaction.

Troubleshooting Common Low-Yield Problems

When faced with a low-yielding Suzuki-Miyaura reaction, consider the following points:[18][27]

  • Catalyst Inactivity : Ensure the palladium pre-catalyst is active. If using a Pd(II) source, it must be reduced in situ to Pd(0). Consider using a more active, well-defined pre-catalyst or a more robust ligand.

  • Base Incompatibility : The base may not be strong enough or soluble enough in the chosen solvent. Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃) or switch to a solvent system (like THF/water) that better solubilizes it.[18]

  • Boronic Acid Instability : Boronic acids can undergo decomposition (protodeborylation), especially at high temperatures.[9] Using a slight excess of the boronic acid (1.2-1.5 equivalents) is standard practice. Ensure the quality of the boronic acid reagent.

  • Oxygen Contamination : While many modern protocols are robust, oxygen can deactivate the Pd(0) catalyst.[9] Degassing the solvent and running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial, especially if you suspect catalyst death.[18]

  • Steric Hindrance : If coupling bulky substrates, the chosen catalyst/ligand system may not be suitable. Switch to a system known for coupling sterically demanding partners, such as those employing bulky Buchwald-type phosphines or NHC ligands.[24][25]

By carefully considering each component of the reaction and its role in the catalytic cycle, researchers can effectively diagnose issues and optimize conditions to achieve high and reproducible yields in their Suzuki-Miyaura coupling reactions.

References

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
  • BenchChem. (n.d.). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14, 4250-4253.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • BenchChem. (n.d.). Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a.
  • BenchChem. (n.d.). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • ACS Publications. (n.d.). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • ACS Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
  • ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Dalton Transactions (RSC Publishing). (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • National Institutes of Health. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • MDPI. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
  • MDPI. (n.d.). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit.
  • Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In D. C. Blakemore, P. M. Doyle, & Y. M. Fobian (Eds.), Synthetic Methods in Drug Discovery: Volume 1 (Vol. 1, pp. 1-69). The Royal Society of Chemistry.
  • ResearchGate. (n.d.). Substrate scope for Suzuki−Miyaura coupling reaction using the... [Image].
  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?.
  • ResearchGate. (n.d.). Efficient and ligand free palladium catalyst for Suzuki and Heck cross-coupling reactions.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • DergiPark. (2017). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions.
  • ResearchGate. (n.d.). Examples of approved drugs where Suzuki–Miyaura coupling is employed to....

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride

This guide provides a detailed protocol for the safe and compliant disposal of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride. As a compound frequently utilized in synthetic chemistry and drug development, part...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride. As a compound frequently utilized in synthetic chemistry and drug development, particularly in cross-coupling reactions, its proper handling from bench to disposal is paramount. This document is intended for researchers, scientists, and laboratory managers, offering essential safety and logistical information to ensure operational integrity and environmental stewardship. The procedures outlined herein are synthesized from established chemical safety principles and regulatory guidelines, providing a framework for responsible waste management.

Part 1: Core Principles and Hazard Assessment

The fundamental principle governing the disposal of this compound is that it must be treated as regulated hazardous chemical waste .[1][2] Disposal via standard laboratory drains or regular trash is strictly prohibited and illegal in most jurisdictions.[3] The rationale for this classification stems from the compound's composite structure:

  • Phenylboronic Acid Moiety: Boronic acids are recognized as Lewis acids and can act as irritants.[4] Phenylboronic acid itself is classified as harmful if swallowed.[5][6]

  • Piperidine Moiety: Piperidine and its derivatives are organic amines that can exhibit significant toxicity. Piperidine is known to be toxic, flammable, and capable of causing severe skin burns and eye damage.[7]

  • Hydrochloride Salt: The hydrochloride form indicates the presence of an amine salt, which can influence the compound's pH and reactivity.

Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach based on the hazards of its constituent parts is necessary. All waste containing this compound, whether in solid form, in solution, or as residue on contaminated labware, must be collected for disposal by a licensed professional waste service.

Table 1: Inferred Hazard Profile and Safety Considerations

Hazard AspectAssociated RiskRationale & Recommended Precaution
Acute Toxicity (Oral) Harmful if swallowed.[5]Based on analogous phenylboronic acid compounds. Do not eat, drink, or smoke when handling.[8] Wash hands thoroughly after use.
Skin Irritation/Corrosion Potential for skin irritation or burns.[7][8]The piperidine moiety suggests a risk of skin damage.[7] Always wear chemically resistant gloves.
Eye Damage/Irritation Risk of serious eye irritation or damage.[8][9]Direct contact can be harmful. Wear chemical safety goggles or a face shield.[10]
Aquatic Toxicity Potential for long-term adverse effects in the aquatic environment.[11]Discharge into the environment must be avoided.[8] Do not dispose of down the drain.

Part 2: Mandatory Personal Protective Equipment (PPE)

Before handling any waste containing 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, the following PPE is required to minimize exposure risks.

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationJustification
Eye Protection Chemical safety goggles or a full-face shield.Protects against accidental splashes of solutions or contact with solid dust particles.[10]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact and potential absorption or irritation.[10]
Body Protection A standard laboratory coat.Protects against contamination of personal clothing.[10]
Respiratory Protection Use in a chemical fume hood or well-ventilated area.Minimizes the potential for inhalation of dust from the solid compound.[10]

Part 3: Step-by-Step Waste Disposal Protocol

This protocol details the systematic procedure for collecting and preparing the chemical waste for pickup by your institution's Environmental Health and Safety (EHS) department or a certified waste contractor.

Experimental Protocol: Hazardous Waste Collection

Objective: To safely collect, segregate, and label waste containing 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride for compliant disposal.

Materials:

  • Waste 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride (solid or in solution).

  • Contaminated materials (e.g., weigh boats, gloves, pipette tips, silica gel).

  • A designated, compatible, and sealable hazardous waste container.

  • Hazardous waste labels as required by your institution.

Procedure:

  • Waste Segregation (The Causality of Separation):

    • Designate a specific waste stream for this compound. Keep it separate from other chemical wastes to prevent hazardous reactions.[10][12]

    • Crucially, do not mix this waste with:

      • Strong Bases: As an amine hydrochloride, it will react with strong bases in an exothermic neutralization reaction.

      • Strong Oxidizers: Boronic acids and organic amines can react unpredictably and dangerously with strong oxidizing agents.

      • Halogenated vs. Non-Halogenated Solvents: If the waste is in a solution, collect it in the appropriate solvent waste container (e.g., non-halogenated). Mixing solvent types increases disposal costs and complexity.[12]

  • Containerization (Ensuring Chemical Integrity):

    • Select a waste container that is sturdy, leak-proof, and chemically compatible with the waste.[3][13] The original product container is often a suitable choice for solid waste. For solutions, a high-density polyethylene (HDPE) or glass bottle is typically appropriate.

    • Ensure the container has a secure, tight-fitting lid. The container must be kept closed at all times except when adding waste.[3][13] This is a key requirement of the EPA's regulations for Satellite Accumulation Areas (SAAs).[13][14]

  • Waste Collection:

    • For Solid Waste: Carefully transfer the solid powder and any contaminated disposables (e.g., weigh paper, gloves) into the designated solid waste container. Avoid creating dust by minimizing agitation.

    • For Liquid Waste (Solutions): Using a funnel, carefully pour the solution into the designated liquid waste container.

    • For Spill Cleanup Residue: Absorb spills with an inert material (e.g., sand, vermiculite) and transfer the contaminated absorbent and cleanup materials into the solid waste container.[8]

  • Labeling (The Cornerstone of Compliance):

    • Attach a completed EHS Hazardous Waste Label to the container as soon as the first drop of waste is added.[3]

    • The label must include, at a minimum:

      • The words "Hazardous Waste" .[13]

      • The full chemical name: "4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride" . Do not use abbreviations.

      • An accurate list of all constituents by percentage, including solvents.

      • The date accumulation started.

  • Storage (Safe Accumulation):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1]

    • The SAA must be under the control of the laboratory personnel. Ensure the container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[3]

  • Disposal (Final Hand-off):

    • Once the container is full or waste is no longer being generated, request a waste pickup from your institution's EHS office.[3] Follow their specific procedures for scheduling a collection.

Part 4: Prohibited Actions and Emergency Procedures

  • Prohibited Disposal:

    • DO NOT dispose of this chemical down the sink.[1][3] This can harm aquatic ecosystems and damage wastewater treatment systems.

    • DO NOT place this chemical or its empty containers in the regular trash.[3]

    • DO NOT attempt to neutralize the waste unless you are following a specific, validated, and approved EHS protocol. Direct disposal as hazardous waste is the recommended and safest path.[10]

  • Spill Response:

    • Minor Spill (Solid): Wearing appropriate PPE, gently sweep or scoop the material into a waste container, avoiding dust generation.[5] Clean the area with a damp cloth and dispose of all cleanup materials as hazardous waste.

    • Minor Spill (Liquid): Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material and place it in the sealed waste container.

    • Major Spill: Evacuate the immediate area. Notify your colleagues and contact your institution's EHS or emergency response team immediately.[3]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper management and disposal of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride waste.

G cluster_prep Preparation Phase cluster_collection Collection & Containment cluster_disposal Storage & Disposal start Waste Generated ppe Don Required PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream (Keep separate from bases, oxidizers) ppe->segregate container Select Compatible & Sealable Waste Container segregate->container collect Transfer Waste into Container (Solid, Liquid, or Contaminated Items) container->collect label_waste Affix Hazardous Waste Label (Full chemical name, date, contents) collect->label_waste store Store Sealed Container in Secondary Containment in SAA label_waste->store contact_ehs Request Waste Pickup from EHS Department store->contact_ehs end_point Disposed by Certified Professionals contact_ehs->end_point caption Workflow for compliant disposal of chemical waste.

Caption: Workflow for compliant disposal of chemical waste.

References

  • Research Safety, Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]

  • University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. [Link]

  • Campos, V. A., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride

This document provides essential safety and logistical information for the handling and disposal of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride. As a Senior Application Scientist, this guide is structured to...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling and disposal of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for researchers, scientists, and drug development professionals.

Proactive Hazard Assessment

Understanding the chemical's reactivity and toxicity is the foundation of safe laboratory practice. The target molecule, 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, is a solid substance whose hazards are derived from its constituent parts: a phenylboronic acid, a piperidine moiety, and its nature as a hydrochloride salt.

  • Boronic Acid Group : Phenylboronic acids are generally recognized as irritants to the skin, eyes, and respiratory system.[1][2][3][4] Inhalation of dust can cause respiratory tract irritation.[1][3]

  • Piperidine Moiety : Piperidine itself is a toxic and corrosive substance.[5] While its incorporation into a larger solid molecule and conversion to a hydrochloride salt reduces volatility, the inherent hazards of the functional group warrant caution.

  • Hydrochloride Salt : This indicates the compound is acidic and enhances its water solubility.

The following table summarizes the anticipated hazard profile based on analogous compounds.

Hazard CategoryDescriptionGHS PictogramPrecautionary Statements
Skin Irritation Causes skin irritation upon direct contact.[3][4]GHS07 (Exclamation Mark)P280: Wear protective gloves/protective clothing.[3][4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Eye Damage/Irritation Causes serious eye irritation or damage.[1][3][6]GHS05 (Corrosion)P280: Wear eye protection/face protection.[3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Respiratory Irritation May cause respiratory irritation if dust is inhaled.[1][3][4]GHS07 (Exclamation Mark)P261: Avoid breathing dust.[3][6] P271: Use only outdoors or in a well-ventilated area.[3]
Acute Oral Toxicity Harmful if swallowed.[4]GHS07 (Exclamation Mark)P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Personal Protective Equipment (PPE): Your Primary Defense

A comprehensive suite of PPE is mandatory. The selection is based on a risk assessment of potential exposure during weighing, transfer, dissolution, and reaction work-ups.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Solid) Chemical safety goggles or safety glasses with side shields.[1][3]Chemically resistant gloves (e.g., nitrile).[7]Fully buttoned lab coat, long pants, closed-toe shoes.[7]Required if outside a fume hood: NIOSH-approved N95 respirator to prevent dust inhalation.[1][7]
Solution Preparation Chemical safety goggles and a face shield.[7][8]Double-gloving with nitrile gloves is recommended for splash protection.[8]Chemical-resistant apron over a lab coat.Work must be conducted in a certified chemical fume hood.
Post-Reaction Work-up Chemical safety goggles and a face shield.Heavy-duty or double-layered nitrile gloves.Chemical-resistant apron over a lab coat.Work must be conducted in a certified chemical fume hood.

Causality Behind PPE Choices:

  • Eye Protection : Boronic acids pose a significant risk of serious eye damage.[6] A face shield is added during liquid handling to protect against splashes, a primary risk when pouring or mixing solutions.[8]

  • Hand Protection : Nitrile gloves provide adequate protection against incidental contact with the solid and its solutions.[7] They should be inspected before use and changed immediately upon contamination.[7]

  • Respiratory Protection : The fine, dusty nature of many boronic acid reagents necessitates respiratory protection when engineering controls like a fume hood are not used for weighing.[1][7] This directly mitigates the risk of respiratory tract irritation.[1][3]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for safety and experimental reproducibility. All handling should occur within a certified chemical fume hood.[7]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling Solid cluster_solution Preparing Solution cluster_cleanup Cleanup Prep1 Verify fume hood certification Prep2 Assemble all necessary PPE Prep1->Prep2 Prep3 Locate and test eyewash/safety shower Prep2->Prep3 Prep4 Prepare spill kit Prep3->Prep4 Handling1 Don all required PPE Prep4->Handling1 Handling2 Place balance and compound in fume hood Handling1->Handling2 Handling3 Weigh desired amount, minimizing dust generation Handling2->Handling3 Handling4 Close container immediately after use Handling3->Handling4 Solution1 Add solvent to the reaction vessel Handling4->Solution1 Solution2 Slowly add the weighed solid to the solvent Solution1->Solution2 Solution3 Ensure proper mixing Solution2->Solution3 Clean1 Decontaminate spatula and weigh boat Solution3->Clean1 Clean2 Wipe down work surface Clean1->Clean2 Clean3 Dispose of waste in designated container Clean2->Clean3 Clean4 Remove PPE and wash hands thoroughly Clean3->Clean4

Caption: Step-by-step workflow for handling the solid reagent.

Detailed Steps:

  • Preparation : Before handling the chemical, ensure a safety shower and eyewash station are readily accessible and have been recently tested.[7] Prepare a spill kit containing a neutralizing agent (sodium bicarbonate) and absorbent material.

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Weighing : Conduct all weighing operations inside a fume hood to contain any dust. Use a spatula to carefully transfer the solid. Minimize dust generation by avoiding rapid movements.[1]

  • Dissolution : Always add the solid acid to the solvent, never the other way around, to control the rate of dissolution and any potential exothermic processes.

  • Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][9] Given its hygroscopic nature, storage under an inert atmosphere is recommended for maintaining chemical integrity.[1]

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[1]

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][10] Seek medical attention if irritation persists.[10]

  • Inhalation : Move the person to fresh air immediately.[1][10] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[10]

  • Ingestion : Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[1] Seek immediate medical attention.[1]

Spill Response Protocol:

Spill Spill Occurs Size Is the spill large or small? Spill->Size Large Large Spill Size->Large Large Small Small Spill (Contained) Size->Small Small Evacuate Evacuate immediate area Large->Evacuate Alert Alert lab supervisor and EH&S Evacuate->Alert Secure Secure the area to prevent entry Alert->Secure PPE Ensure proper PPE is worn Small->PPE Contain Cover with sodium bicarbonate to neutralize PPE->Contain Absorb Use absorbent pads or vermiculite Contain->Absorb Collect Sweep/scoop into a labeled hazardous waste container Absorb->Collect Decon Decontaminate the area with soap and water Collect->Decon

Caption: Decision workflow for responding to a chemical spill.

Small Spill Cleanup Steps:

  • Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.

  • Cover the spill with a neutralizing agent like sodium bicarbonate.

  • Once neutralized, use an inert absorbent material (e.g., vermiculite or sand) to absorb the mixture.

  • Carefully sweep or scoop the material into a designated, labeled container for hazardous waste.[1] Avoid generating dust.[1]

  • Clean the spill area thoroughly with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste : Contaminated items such as weigh boats, gloves, and paper towels should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container.

  • Neutralization Principle : Boronic acids can be converted to their corresponding water-soluble boronate salts by treatment with a base (e.g., 1M NaOH).[11][12] This property is useful for decontaminating glassware. After an initial rinse with the reaction solvent, glassware can be rinsed with a basic solution to remove residual boronic acid before final cleaning.

  • Final Disposal : All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4]

By integrating these safety protocols and understanding the chemical principles behind them, you can ensure a safe and productive research environment when working with 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride.

References

  • Boric Acid Safety & Hazards | Lab Alley. (n.d.). Lab Alley. Retrieved from [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • First Aid for Boric Acid Poisoning. (n.d.). DoveMed. Retrieved from [Link]

  • Boric Acid - IsoLab. (n.d.). IsoLab. Retrieved from [Link]

  • Safety Data Sheet - 4-Piperidineboronic acid, 1-methyl-, hydrochloride. (2025, July 31). Angene Chemical. Retrieved from [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • Synthesis and Application of Boronic Acid Derivatives. (2010, May 5). VTechWorks. Retrieved from [Link]

  • Trying to remove a boronic acid in a workup. Help! : r/chemistry. (2017, June 2). Reddit. Retrieved from [Link]

  • Can I remove boronic acid using Work up process? (2016, December 28). ResearchGate. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride
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4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride
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